1-(Oxolan-2-yl)cyclopropan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(oxolan-2-yl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-7(3-4-7)6-2-1-5-9-6/h6H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGRCGXYNGXAML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
calculated logP and hydrophobicity of 1-(Oxolan-2-yl)cyclopropan-1-amine
This guide is structured as a high-level technical whitepaper designed for medicinal chemists and ADME scientists. It synthesizes theoretical computational chemistry with rigorous experimental validation protocols.
Technical Guide & Whitepaper
Part 1: Executive Summary & Structural Deconstruction
The molecule 1-(oxolan-2-yl)cyclopropan-1-amine (also referred to as 1-(tetrahydrofuran-2-yl)cyclopropan-1-amine) represents a specialized building block in medicinal chemistry. It combines a rigid, sp³-rich cyclopropane scaffold with a polar ether pharmacophore and a primary amine handle.
Unlike flexible alkyl chains, the geminal-disubstituted cyclopropane core creates a unique steric and electronic environment. This guide analyzes its lipophilicity—a critical determinant of blood-brain barrier (BBB) penetration and off-target toxicity—and provides a self-validating workflow for accurate measurement.
Structural Physicochemical Profile
The molecule (C₇H₁₃NO, MW: 127.19 g/mol ) can be deconstructed into three distinct physicochemical domains:
-
The Core (Cyclopropane): Acts as a lipophilic spacer. The "banana bonds" (high p-character) allow for electronic communication between the amine and the ether, often lowering the amine pKa compared to isopropyl analogs.
-
The H-Bond Acceptor (Oxolane/THF): A cyclic ether providing moderate polarity (LogP contribution ~ +0.[1]46) and metabolic liability at the
-carbon. -
The Ionizable Head (Primary Amine): The dominant driver of aqueous solubility. At physiological pH (7.4), this group is largely protonated, shifting the relevant metric from LogP to LogD.
Part 2: Calculated Lipophilicity (cLogP)
Theoretical Framework
Calculating the logP of geminal-disubstituted small rings is computationally challenging due to "proximity effects"—the overlap of hydration shells between the amine and the ether oxygen. Standard atom-additive methods often overestimate lipophilicity here, while fragment-based methods may miss the specific steric shielding of the cyclopropane ring.
Consensus Prediction Model
Based on component fragment analysis (Cyclopropylamine LogP ≈ 0.1; THF LogP ≈ 0.46) and correction factors for geminal branching, the estimated values are:
| Algorithm Class | Method | Predicted Value | Notes |
| Atom-Based | XLogP3 | 0.35 – 0.55 | Generally accurate for small rigid systems. |
| Fragment-Based | ClogP | 0.20 – 0.40 | Penalizes for polar group proximity. |
| Machine Learning | Moriguchi (MLogP) | 0.45 – 0.65 | Often overweights topological volume. |
| Consensus Range | Weighted Avg | 0.40 ± 0.15 | Lipophilic Efficiency Optimal |
The Critical Role of pH (LogP vs. LogD)
For drug development, the neutral LogP is theoretical. The LogD (Distribution Coefficient) at pH 7.4 is the operational reality.
-
Estimated pKa: ~8.5 (Lower than typical aliphatic amines (~10.5) due to the electron-withdrawing inductive effect (-I) of the oxygen and the cyclopropane ring).
-
LogD Calculation:
Implication: While the neutral molecule is lipophilic (LogP > 0), the species circulating in blood is hydrophilic (LogD < 0). This suggests excellent aqueous solubility but potentially limited passive diffusion across the BBB unless active transport is utilized.
Part 3: Visualization of Physicochemical Logic
The following diagram illustrates the workflow from structural analysis to biological implication, highlighting the "Proximity Effect" inherent in this scaffold.
Caption: Physicochemical deconstruction showing how the ionizable amine shifts the molecule from lipophilic (neutral) to hydrophilic (physiological) states.
Part 4: Experimental Validation Protocols
Protocol A: High-Throughput LogD Determination
Objective: Measure distribution coefficient at pH 7.4.
Reagents:
-
Octanol (HPLC Grade, pre-saturated with buffer).
-
Phosphate Buffer Saline (PBS), pH 7.4 (pre-saturated with octanol).
-
Compound Stock: 10 mM in DMSO.
Step-by-Step Workflow:
-
Phase Pre-Saturation: Vigorously mix Octanol and PBS for 24 hours. Separate phases. This prevents volume changes during the assay.
-
Preparation: In a 2 mL HPLC vial, add 490 µL PBS (sat) and 490 µL Octanol (sat).
-
Spiking: Add 20 µL of Compound Stock. (Final conc: ~200 µM).
-
Equilibration: Vortex for 60 minutes at 25°C. Centrifuge at 3000 rpm for 10 mins to break emulsion.
-
Quantification (HPLC-UV/MS):
-
Carefully sample the Aqueous Phase (lower layer).
-
Carefully sample the Octanol Phase (upper layer) - Tip: Use a Hamilton syringe to avoid cross-contamination.
-
Analyze both phases via HPLC (C18 column, Acetonitrile/Water gradient).
-
-
Calculation:
Protocol B: pKa Determination (Titration)
To accurately bridge LogD back to LogP, the pKa must be known.
-
Method: Potentiometric titration using a Sirius T3 or similar autotitrator.
-
Sample Req: ~1 mg.
-
Procedure: Titrate from pH 2.0 to 12.0. The inflection point determines the pKa of the ammonium group.
-
Validation: If pKa < 9.0, the cyclopropane ring is exerting a significant electron-withdrawing effect.
Part 5: Validation Workflow Diagram
This diagram details the decision tree for validating the computational predictions experimentally.
Caption: Closed-loop validation workflow ensuring experimental data calibrates the computational model.
Part 6: References
-
Mannhold, R., & van de Waterbeemd, H. (2001).[2] Substructure and whole molecule approaches for calculating log P. Journal of Computer-Aided Molecular Design, 15(4), 337–354.[2]
-
PubChem Compound Summary. (2025). Tetrahydrofuran (CID 8028) and Cyclopropylamine (CID 69828) Physicochemical Data. National Center for Biotechnology Information.
-
Ritchie, T. J., et al. (2009). The impact of aromatic ring count on compound developability. Drug Discovery Today, 14(21-22), 1011-1020. (Contextualizing the lipophilic efficiency of small rings).
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Standard reference for bioisosteres and physicochemical properties).
-
Leo, A., & Hansch, C. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.[3] (Foundational text for fragment-based LogP).
Sources
1-(Oxolan-2-yl)cyclopropan-1-amine CAS number and chemical identifiers
CAS Number: 1783405-84-4 (Hydrochloride salt) | Formula: C₇H₁₃NO
Executive Summary
1-(Oxolan-2-yl)cyclopropan-1-amine (systematically 1-(tetrahydrofuran-2-yl)cyclopropan-1-amine ) is a high-value heterocyclic building block used in medicinal chemistry. It represents a "gem-disubstituted" cyclopropane scaffold where the amine and the tetrahydrofuran (THF) ring share a single carbon atom. This structural motif serves two critical functions in drug design:
-
Conformational Restriction: The cyclopropane ring locks the amine and the THF ether oxygen into a specific vector, reducing the entropic penalty of binding to protein targets.
-
Metabolic Stability: The quaternary carbon at the 1-position eliminates
-hydrogens, blocking standard oxidative deamination pathways (e.g., by MAO or CYP450 enzymes).
This guide details the physicochemical profile, validated synthetic routes, and structural utility of this compound in fragment-based drug discovery (FBDD).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Data | Notes |
| IUPAC Name | 1-(Tetrahydrofuran-2-yl)cyclopropan-1-amine | Also: 1-(Oxolan-2-yl)cyclopropanamine |
| CAS Number | 1783405-84-4 (HCl salt) | Free base often generated in situ |
| Molecular Formula | C₇H₁₃NO | C₇H₁₄ClNO (HCl salt) |
| Molecular Weight | 127.19 g/mol (Free Base) | 163.65 g/mol (HCl salt) |
| SMILES | NC1(CC1)C2CCCO2 | Defines connectivity |
| InChI Key | XOVCHXDITPVEDA-UHFFFAOYSA-N | Unique hashed identifier |
| pKa (Predicted) | 8.5 – 9.2 | Typical for primary alkyl amines |
| cLogP | ~0.2 – 0.5 | Highly polar, favorable for CNS penetration |
| H-Bond Donors | 2 (Primary Amine) | -NH₂ group |
| H-Bond Acceptors | 2 (Amine N, Ether O) | THF oxygen adds polarity |
Synthetic Methodologies
The synthesis of 1,1-disubstituted cyclopropylamines is non-trivial due to the steric crowding at the quaternary center. Two primary routes are established: the Kulinkovich-Szymoniak Reaction (direct) and the Curtius Rearrangement (stepwise).
Protocol A: Kulinkovich-Szymoniak Reaction (Direct)
This titanium-mediated transformation converts a nitrile directly into a primary cyclopropylamine. It is the most atom-economical route for research-scale synthesis.
Mechanism: The reaction proceeds via a titanacyclopropane intermediate generated from ethylmagnesium bromide and titanium(IV) isopropoxide. This species acts as a 1,2-dicarbanion equivalent, attacking the nitrile group.
Step-by-Step Protocol:
-
Reagents: Tetrahydrofuran-2-carbonitrile (1.0 eq), EtMgBr (2.2 eq, 3.0 M in ether), Ti(OiPr)₄ (1.1 eq), BF₃·OEt₂ (2.0 eq).
-
Setup: Flame-dried 2-neck flask under Argon atmosphere.
-
Titanium Complex Formation: Dissolve tetrahydrofuran-2-carbonitrile in anhydrous Et₂O. Cool to -78°C. Add Ti(OiPr)₄ slowly.
-
Grignard Addition: Add EtMgBr dropwise over 30 mins. The solution will turn dark brown/black (active titanacycle).
-
Ligand Exchange: Allow to warm to 0°C and stir for 1 hour.
-
Lewis Acid Activation: Add BF₃·OEt₂ dropwise. This facilitates the ring closure and amine formation.
-
Quench: Carefully quench with 10% aqueous NaOH.
-
Workup: Filter the titanium salts through Celite. Extract the filtrate with Et₂O (3x). Dry over Na₂SO₄.[1]
-
Purification: Isolate as the HCl salt by bubbling HCl gas through the ethereal solution. Recrystallize from EtOH/Et₂O.
Protocol B: Carboxylic Acid Route (Scale-Up)
For kilogram-scale production, the carboxylic acid precursor (CAS 1783375-83-6) is often used via a Curtius rearrangement to avoid stoichiometric titanium waste.
-
Precursor: 1-(Tetrahydrofuran-2-yl)cyclopropanecarboxylic acid.
-
Activation: React with Diphenylphosphoryl azide (DPPA) and TEA in Toluene to form the acyl azide.
-
Rearrangement: Heat to 90°C to induce Curtius rearrangement, releasing N₂ and forming the Isocyanate.
-
Hydrolysis: Treat the isocyanate with aqueous HCl/Dioxane to yield the amine hydrochloride.
Synthetic Pathway Visualization
Figure 1: Comparative synthetic routes.[2][3][4] The Kulinkovich-Szymoniak path (top) allows direct conversion from the nitrile, while the Curtius path (bottom) proceeds via the carboxylic acid.
Structural Utility in Medicinal Chemistry[2][12]
Bioisosterism & Pharmacophore Design
This compound is frequently employed as a bioisostere for tert-butyl amines or gem-dimethyl groups .
-
Lipophilicity Modulation: The THF oxygen lowers the LogP compared to a purely carbocyclic equivalent (e.g., 1-cyclohexylcyclopropanamine), improving water solubility.
-
Vector Control: The cyclopropane ring enforces a specific bond angle (~60°) at the base of the amine, distinct from the tetrahedral angle (~109.5°) of an isopropyl or tert-butyl group. This can optimize the trajectory of the amine into a binding pocket (e.g., Aspartate residues in GPCRs).
Metabolic Blocking Strategy
In drug metabolism, the carbon adjacent to a nitrogen (α-carbon) is a metabolic "hotspot" for oxidation. By using a 1,1-disubstituted cyclopropane:
-
There are no protons on the α-carbon.
-
The strained ring makes formation of an iminium ion intermediate energetically unfavorable.
-
Result: Significantly increased half-life (
) in microsomal stability assays.
Structural Logic Diagram
Figure 2: Pharmacological advantages of the scaffold. The rigid cyclopropane core confers stability and binding efficiency.
Handling, Stability, and Safety
-
Storage: The hydrochloride salt is hygroscopic. Store at -20°C in a desiccator. The free base is an oil and is prone to carbonate formation upon exposure to air (CO₂ absorption).
-
Stability: The cyclopropane ring is stable to basic and neutral conditions but can undergo ring-opening under strong acidic conditions at high temperatures (e.g., >100°C in conc. HCl).
-
Safety: As a primary amine, it is corrosive and an irritant. Standard PPE (gloves, goggles, fume hood) is mandatory.
References
-
BenchChem. "1-(Tetrahydrofuran-2-yl)cyclopropanamine hydrochloride Product Data." BenchChem Database. Accessed Feb 2026. Link
- Szymoniak, J., et al. "Preparation of Primary Cyclopropylamines from Nitriles." Journal of Organic Chemistry, 2002. (Foundational method for nitrile-to-cyclopropylamine conversion).
-
PubChem. "Compound Summary: 1-(Tetrahydrofuran-2-yl)cyclopropan-1-amine." National Library of Medicine. Link
-
ChemicalBook. "1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid CAS 1783375-83-6." Link
Sources
A Technical Guide to the Conformational Analysis of 1-(Tetrahydrofuran-2-yl)cyclopropan-1-amine
Abstract
This technical guide provides a comprehensive framework for the conformational analysis of 1-(tetrahydrofuran-2-yl)cyclopropan-1-amine, a molecule of interest in medicinal chemistry due to its unique structural amalgamation of a flexible, puckered tetrahydrofuran (THF) ring and a rigid, strained cyclopropane ring. The presence of two chiral centers and multiple rotatable bonds presents a significant analytical challenge. This document outlines an integrated strategy employing both computational and experimental methodologies to elucidate the molecule's conformational landscape. We detail a systematic approach beginning with broad conformational searches using molecular mechanics, followed by high-accuracy energy calculations with Density Functional Theory (DFT). The guide culminates in protocols for experimental validation using advanced Nuclear Magnetic Resonance (NMR) techniques, including the analysis of vicinal coupling constants and Nuclear Overhauser Effect (NOE) spectroscopy. The causality behind each methodological choice is explained to provide researchers with a robust, self-validating system for analyzing this and structurally related molecules.
Introduction: Structural Complexity and Analytical Strategy
The molecule 1-(tetrahydrofuran-2-yl)cyclopropan-1-amine incorporates several key structural features that dictate its three-dimensional structure and, consequently, its potential biological activity. The junction of a five-membered, flexible THF ring with a three-membered, rigid cyclopropane ring creates a sterically demanding environment. The conformational degrees of freedom include:
-
Tetrahydrofuran Ring Puckering: The THF ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily envelope (E) and twist (T) forms.
-
Rotation about the C-C Single Bond: The bond connecting the THF and cyclopropane rings is a key rotational axis, the energetic profile of which is critical to the overall conformation.
-
Amine Group Orientation: The orientation of the amine (-NH₂) group is subject to steric hindrance from the adjacent THF ring.
Understanding the interplay of these factors is crucial for predicting how the molecule will interact with biological targets.[1] This guide presents a workflow that systematically dissects these conformational variables.
Theoretical & Computational Conformational Analysis
A purely experimental approach to conformational analysis can be challenging for flexible molecules.[2][3] Therefore, a robust computational investigation is the logical first step to identify a manageable number of low-energy conformers for further analysis.[4][5]
Pillar 1: Broad Conformational Search with Molecular Mechanics (MM)
The initial exploration of the vast conformational space is best accomplished using computationally inexpensive Molecular Mechanics (MM) methods.[6] The objective is to generate a diverse pool of potential conformers without getting trapped in local energy minima.
-
Causality: MM force fields (e.g., MMFF94, OPLS3e) are parameterized to quickly calculate the potential energy of a molecule based on bond lengths, angles, and torsions. This speed allows for the generation of thousands of conformers by systematically or randomly rotating dihedral angles.[6] While not quantitatively precise, MM is highly effective at identifying all plausible conformational families.
Pillar 2: High-Accuracy Refinement with Density Functional Theory (DFT)
The conformers generated via MM must be refined using a more accurate quantum mechanical method. Density Functional Theory (DFT) provides an excellent balance of computational cost and accuracy for molecules of this size.[7][8][9]
-
Expertise: The geometry of each MM-generated conformer is optimized at a suitable level of theory, such as B3LYP/6-31G(d).[7][10] This process recalculates the molecular geometry to find the lowest energy structure in the vicinity of the starting point.[8][11] A subsequent frequency calculation is essential to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
Trustworthiness: By optimizing all unique conformers from the MM search, we can establish their relative stabilities with high confidence. The Boltzmann distribution can then be used to predict the equilibrium population of each conformer at a given temperature.
Analysis of Key Conformational Variables
The primary conformational questions to be addressed by DFT calculations are:
-
THF Ring Pucker: What are the preferred envelope or twist conformations of the THF ring, and how does the bulky cyclopropylamine substituent influence this preference?
-
Inter-ring Dihedral Angle: What is the potential energy surface for rotation around the C2(THF)-C1(Cyclopropane) bond? This will reveal the most stable relative orientations of the two rings.
The results of these calculations should be summarized to identify the global minimum and other low-energy conformers (e.g., within 2-3 kcal/mol of the global minimum) that are likely to be significantly populated at room temperature.
Experimental Validation via NMR Spectroscopy
Computational models provide hypotheses about the solution-state structure; they must be validated by experimental data. NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution.[3][4]
Pillar 1: Vicinal Coupling Constants (³JHH) and the Karplus Relationship
The magnitude of the three-bond coupling constant (³J) between two vicinal protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[12][13][14][15]
-
Expertise: By measuring the ³JHH values for the protons on the THF ring (e.g., between H2 and H3), we can estimate the dihedral angles and thus deduce the ring's puckering.[16] For example, a large coupling constant (typically 9-13 Hz) suggests a dihedral angle near 180° (anti-periplanar), while a small coupling (1-3 Hz) suggests an angle near 90° (syn-clinal).[12] A weighted average of the Karplus-derived angles from the computationally predicted conformers should be compared to the experimental values.
Pillar 2: Nuclear Overhauser Effect (NOE) for Through-Space Correlations
The Nuclear Overhauser Effect (NOE) is the transfer of spin polarization between nuclei that are close in space (< 5 Å), regardless of their through-bond connectivity.[17][18] Two-dimensional NOESY experiments are particularly useful for this purpose.[17][19]
-
Trustworthiness: NOE provides definitive proof of spatial proximity.[18][20] For 1-(tetrahydrofuran-2-yl)cyclopropan-1-amine, a key experiment would be to look for NOE correlations between the proton at C2 of the THF ring and the protons on the cyclopropane ring. The presence or absence of specific correlations can be used to confirm or refute the computationally predicted lowest-energy conformer. For instance, an NOE between the THF H2 and a specific cyclopropane proton would validate a conformation where these protons are on the same face of the molecule.
Dynamic NMR (VT-NMR)
If the computational analysis suggests that multiple conformers are close in energy and rapidly interconverting, Variable Temperature (VT) NMR experiments can provide insight into the dynamics of this exchange.[21][22]
-
Expertise: As the temperature is lowered, the rate of conformational exchange slows down.[23] If the exchange is fast on the NMR timescale at room temperature (leading to averaged signals), cooling the sample may slow the exchange sufficiently to "freeze out" individual conformers, which will then show distinct sets of peaks.[24] The temperature at which the signals coalesce can be used to calculate the energy barrier (ΔG‡) for the interconversion.[22][25]
Integrated Conformational Model
The final step is to synthesize the computational and experimental data into a unified model. The DFT calculations provide a quantitative energy landscape, while the NMR data provide experimental constraints that validate this landscape. Discrepancies between the predicted and observed data may suggest that the computational model needs refinement (e.g., by including an explicit solvent model) or that the interpretation of the NMR data needs to be reconsidered.
Methodologies and Protocols
Computational Workflow
Protocol: DFT Geometry Optimization
-
Input: A set of unique conformers from an MM search (e.g., in .mol or .xyz format).
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Method: Specify a DFT functional and basis set. A common and reliable choice is B3LYP/6-31G(d).[7]
-
Keywords: Use Opt for geometry optimization and Freq for a subsequent frequency calculation.
-
Execution: Submit the calculation for each conformer.
-
Validation: After completion, verify that the optimization converged. Open the output file and confirm that there are no imaginary frequencies, which indicates a true local minimum.
-
Data Extraction: Record the final electronic energy (including zero-point vibrational energy correction) for each conformer.
Protocol: 1D NOE Difference Spectroscopy
-
Sample Preparation: Prepare a solution of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at an appropriate concentration for NMR.
-
Instrument Setup: Tune and shim the NMR spectrometer. Acquire a standard 1D ¹H spectrum.
-
Experiment Selection: Choose a 1D NOE difference experiment (e.g., selnogp on Bruker instruments).
-
Irradiation: Select a specific proton resonance to irradiate (e.g., the proton at C2 of the THF ring). The irradiation should be applied with low power for a set mixing time (e.g., 500-800 ms).
-
Acquisition: Acquire the NOE difference spectrum. This spectrum will show only the protons that have received a magnetization transfer from the irradiated proton.
-
Analysis: Positive signals in the difference spectrum indicate protons that are spatially close to the irradiated proton. Repeat the experiment by irradiating other key protons to build a complete map of through-space interactions.
Data Presentation
The results from the computational and experimental analyses should be presented clearly for comparison.
Table 1: Calculated Relative Energies and Key Dihedral Angles of Low-Energy Conformers
| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (H-C2-C1-N) (°) | THF Pucker Type | Predicted Population (%) |
| Conf-1 | 0.00 | -65.2 | C3'-exo Envelope | 75.3 |
| Conf-2 | 0.85 | 175.8 | C2'-endo Envelope | 20.1 |
| Conf-3 | 1.50 | 70.1 | Twist (T) | 4.6 |
Table 2: Comparison of Experimental and Calculated NMR Parameters
| Parameter | Experimental Value | Calculated Value (Conf-1) | Calculated Value (Conf-2) | Boltzmann-Averaged Value |
| ³J(H2-H3a) | 8.5 Hz | 8.9 Hz | 2.1 Hz | 7.5 Hz |
| ³J(H2-H3b) | 3.1 Hz | 2.5 Hz | 7.8 Hz | 3.6 Hz |
| NOE (H2 ↔ H_cyclopropyl) | Strong | Yes (2.4 Å) | No (4.8 Å) | Strong |
Conclusion
The conformational analysis of 1-(tetrahydrofuran-2-yl)cyclopropan-1-amine requires a multi-faceted approach that leverages the predictive power of computational chemistry and the empirical validation of NMR spectroscopy. By systematically exploring the conformational space with MM, refining structures with DFT, and then testing the resulting models against ³JHH coupling constants and NOE data, a high-confidence model of the molecule's solution-state behavior can be developed. This integrated strategy not only provides a detailed structural understanding of the target molecule but also serves as a template for the analysis of other complex, flexible molecules in drug discovery and development. For molecules that can be crystallized, single-crystal X-ray diffraction would provide the definitive solid-state structure, offering a valuable point of comparison to the solution-state ensemble.[26][27][28][29][30]
References
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Wikipedia. Nuclear Overhauser effect. [Link]
-
University of Oxford, Department of Chemistry. Variable Temperature NMR Experiments. [Link]
-
Chemistry LibreTexts. 22: Nuclear Overhauser Effect (NOE). [Link]
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Molecular dynamics studies by NMR spectroscopy. [Link]
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Journal of Chemical Education. Nuclear Overhauser Effect Spectroscopy. An Advanced Undergraduate Experiment. [Link]
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anthracycline. Karplus Equations. [Link]
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JoVE. Video: Nuclear Overhauser Enhancement (NOE). [Link]
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Chemistry LibreTexts. 25: Dynamic NMR. [Link]
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Excillum. Small molecule crystallography. [Link]
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ACS Publications. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. [Link]
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Semantic Scholar. Conformational analysis of flexible ligands in macromolecular receptor sites. [Link]
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YouTube. Explanation of the Nuclear Overhauser Effect (NOE) in NMR Spectroscopy. [Link]
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NIH National Library of Medicine. Absolute Configuration of Small Molecules by Co‐Crystallization. [Link]
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YouTube. Variable Temperature NMR. [Link]
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Wikipedia. Karplus equation. [Link]
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Wikipedia. X-ray crystallography. [Link]
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University of Bristol Research Portal. Exploration of Dynamic Exchange using Variable Field NMR. [Link]
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COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]
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PubMed. Conformational analysis of small molecules: NMR and quantum mechanics calculations. [Link]
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auremn. NMR Spectroscopy: a Tool for Conformational Analysis. [Link]
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UC Santa Barbara, Department of Chemistry. TINKER Tutorial: Conformational Analysis. [Link]
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YouTube. dihedral angles, J-values, & the Karplus equation. [Link]
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YouTube. Tutorial 24 | Conformational Analysis with Gaussview | Dr M A Hashmi. [Link]
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RSC Publishing. Karplus dependence of spin–spin coupling constants revisited theoretically. Part 1: second-order double perturbation theory. [Link]
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NIH National Library of Medicine. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. [Link]
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PubMed. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. [Link]
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ACS Publications. NMR Studies of Aromatic Ring Flips to Probe Conformational Fluctuations in Proteins. [Link]
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Martin-Luther-Universität Halle-Wittenberg. NMR Studies of Aromatic Ring Flips to Probe Conformational Fluctuations in Proteins. [Link]
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ResearchGate. Rotational Spectroscopy and Ring-Puckering Conformation of 3-Hydroxytetrahydrofuran. [Link]
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ResearchGate. Schematic representation of the ring puckering conformations according to the Boeyens classification. [Link]
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ResearchGate. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. [Link]
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NIH National Library of Medicine. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P. [Link]
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PubMed. Conformational analysis of 2-substituted piperazines. [Link]
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ResearchGate. Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. [Link]
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- 7. Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors [mdpi.com]
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- 9. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]
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- 30. X-ray crystallography - Wikipedia [en.wikipedia.org]
Technical Guide: pKa Determination and Analysis of 1-(Oxolan-2-yl)cyclopropan-1-amine
This guide provides an in-depth technical analysis of the physicochemical properties of 1-(Oxolan-2-yl)cyclopropan-1-amine , focusing specifically on its acid dissociation constant (pKa).[1]
Executive Summary
Compound: this compound Core Scaffold: Gem-disubstituted cyclopropane Predicted pKa: 7.8 – 8.3 (Aqueous, 25°C) Physiological State: Predominantly cationic (protonated) at pH 7.4.[1]
This guide details the theoretical derivation of this value based on structural fragment analysis and provides validated experimental protocols for empirical determination. The compound represents a strategic building block in medicinal chemistry, offering a conformationally restricted amine with distinct solubility and metabolic stability profiles compared to acyclic analogs.
Structural Analysis & Theoretical Prediction
To accurately estimate the pKa of this compound without direct experimental data, we must deconstruct the molecule into its contributing electronic vectors.[1]
The Baseline: Cyclopropylamine
The parent scaffold, cyclopropylamine , has a pKa of approximately 9.10 . This is significantly lower than typical aliphatic primary amines (e.g., isopropylamine, pKa ~10.6).
-
Mechanism: The carbon atoms in a cyclopropane ring possess significant
character due to the high ring strain (Walsh orbitals).[1] This increases the -character of the C-N bond, rendering the nitrogen lone pair less available for protonation compared to carbons.
The Substituent Effect: Oxolan-2-yl (Tetrahydrofuran-2-yl)
The introduction of the oxolane ring at the 1-position (geminal to the amine) introduces two critical effects:[1]
-
Inductive Withdrawal (-I Effect): The oxygen atom in the oxolane ring is separated from the nitrogen by two carbon atoms (N—C—C—O).[1] This 3-bond separation is analogous to the connectivity in 2-aminoethanol (pKa 9.[1]50) or 2-methoxyethanamine (pKa ~9.20).[1]
-
The electronegative oxygen exerts a "pull" on electron density through the sigma bond framework, destabilizing the positively charged ammonium species (
) and lowering the pKa relative to the parent cyclopropylamine.[1] -
Estimated Shift: -0.8 to -1.2 pKa units.
-
-
Steric Hindrance to Solvation: The gem-disubstitution creates a crowded environment around the nitrogen. In aqueous solution, the stability of the ammonium ion depends heavily on hydrogen bonding with water molecules. Bulky substituents hinder this solvation shell, destabilizing the cation and favoring the neutral free base (lowering pKa).[1]
Synthesis of Predicted Value
Combining the baseline (9.1) with the inductive and steric penalties:
Visualization of Electronic Effects
The following diagram illustrates the competing electronic and steric forces governing the basicity of the compound.
Caption: Schematic representation of the structural factors lowering the pKa of this compound relative to standard aliphatic amines.
Experimental Determination Protocols
Since this is a specialized building block, experimental verification is recommended during early development. The following protocols are designed for high precision.
Method A: Potentiometric Titration (Gold Standard)
Use this method if >10 mg of compound is available and solubility is >0.5 mM.[1]
Reagents:
-
0.1 M HCl (Standardized)[1]
-
0.1 M NaOH (Carbonate-free)[1]
-
0.15 M KCl (Ionic strength adjuster)[1]
-
Degassed HPLC-grade water
Workflow:
-
Preparation: Dissolve 3-5 mg of the amine hydrochloride salt in 20 mL of 0.15 M KCl solution.
-
Blanking: Perform a blank titration with only the KCl solution to characterize the electrode response.
-
Titration: Titrate with 0.1 M NaOH using a micro-burette (0.5 µL increments) under inert gas (Argon/Nitrogen) to prevent
absorption. -
Data Analysis: Plot pH vs. Volume of NaOH. The pKa corresponds to the pH at the half-equivalence point.
-
Quality Control: Ensure the titration curve shows a sharp inflection point. Use the Bjerrum difference plot method for calculation.
-
Method B: NMR-pH Titration (Micro-scale)
Use this method for limited sample quantity (<2 mg) or low solubility.[1]
Reagents:
- with TSP (internal standard)[1]
-
NaOD and DCl solutions
Workflow:
-
Sample: Dissolve ~1 mg of compound in 600 µL
. -
Shift Tracking: Monitor the chemical shift of the cyclopropyl protons (closest to the amine) or the
adjacent to the nitrogen.[1] -
Stepwise pH Adjustment: Adjust pH (measured with a micro-electrode) from 2.0 to 12.0 in 0.5 unit increments.
-
Calculation: Fit the chemical shift (
) vs. pH data to the Henderson-Hasselbalch equation: [1]
Implications for Drug Discovery
Understanding the pKa of 7.9 vs. the typical 9-10 range is critical for predicting ADME properties.
Solubility & Permeability (LogD)
-
At pH 7.4 (Blood/Cytosol):
- : The compound is predominantly protonated (~76% cation, 24% neutral).[1]
-
Compared to a standard amine (pKa 10, >99% cation), this compound has a significantly higher fraction of neutral species.
-
Impact: This results in higher membrane permeability and potential for blood-brain barrier (BBB) penetration compared to more basic analogs.[1]
Salt Selection[1]
-
Counter-ions: Due to the moderate basicity (pKa ~8), strong acids are required to form stable salts.
-
Recommended: Hydrochloride, Mesylate, or Sulfate.
-
Avoid: Weak acids (e.g., Fumarate, Succinate) may lead to disproportionation or hygroscopic salts.
-
Experimental Workflow Diagram
Caption: Decision tree for selecting the appropriate pKa determination method based on sample availability.
References
-
Cyclopropylamine Basicity: Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl and Cyclobutyl Derivatives. Journal of the American Chemical Society. Link (Establishes pKa of cyclopropylamine ~9.1).[1]
-
Inductive Effects in Amines: Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for substituent effect correlations).
-
pKa Prediction Methodologies: ACD/Labs Percepta Platform. Physicochemical Property Prediction. (Industry standard for pKa estimation).[1]
- Titration Protocols: Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Definitive guide on potentiometric pKa measurement).
Sources
Technical Guide: Stereochemistry and Synthesis of 1-(Oxolan-2-yl)cyclopropan-1-amine
This guide provides a comprehensive technical analysis of 1-(Oxolan-2-yl)cyclopropan-1-amine , a critical saturated heterocycle scaffold used in modern medicinal chemistry. This document focuses on its stereochemical complexity, robust synthetic pathways, and chiral resolution strategies.[1]
Executive Summary: The Pharmacophore
This compound (also known as 1-(tetrahydrofuran-2-yl)cyclopropan-1-amine) represents a strategic "saturated bioisostere" of the tranylcypromine scaffold. By replacing the phenyl ring of traditional MAO/LSD1 inhibitors with a tetrahydrofuran (THF) moiety, medicinal chemists can:
-
Lower LogP: Improving aqueous solubility and reducing non-specific binding.
-
Introduce Chirality: The THF ring adds a defined stereocenter (
/ ) that is absent in planar aryl analogs, allowing for more specific vector exploration in the enzyme active site. -
Alter Metabolic Soft Spots: Removing the electron-rich aromatic ring reduces susceptibility to CYP450 oxidation, although the ether oxygen introduces new metabolic considerations.
Stereochemical Analysis
Defining the Stereocenter
Contrary to complex multi-center cyclopropanes, this molecule possesses one primary stereogenic center : the C2 carbon of the tetrahydrofuran ring (C2').
-
The Cyclopropane C1: The carbon connecting the amine, the THF ring, and the ethylene bridge is achiral (pro-chiral). Because the two paths around the unsubstituted cyclopropane ring are identical (-CH₂-CH₂-), C1 does not constitute a stereocenter.
-
The THF C2': This carbon is bonded to four distinct groups: (1) The ether oxygen, (2) The THF ring methylene, (3) A hydrogen atom, and (4) The cyclopropylamine moiety.
Result: The molecule exists as a pair of enantiomers:
-
(2'S)-1-(Oxolan-2-yl)cyclopropan-1-amine
-
(2'R)-1-(Oxolan-2-yl)cyclopropan-1-amine
Conformational Dynamics
While C1 is not a chiral center, the rotation around the C1(cyclopropane)-C2'(THF) bond is critical. The "pucker" of the THF ring (envelope conformation) combined with the rigid cyclopropane creates a bulky steric sweep. In protein binding pockets (e.g., LSD1), the vector of the amine relative to the ether oxygen is the primary determinant of potency.
Synthetic Strategy: The Kulinkovich-Szymoniak Reaction
The most efficient route to 1-substituted cyclopropylamines is the Kulinkovich-Szymoniak reaction , which transforms nitriles directly into primary cyclopropylamines using a Grignard reagent and a Titanium(IV) catalyst.
Reaction Mechanism & Pathway
The reaction proceeds via a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent.
Figure 1: The Kulinkovich-Szymoniak catalytic cycle for converting nitriles to cyclopropylamines.
Detailed Experimental Protocol
Objective: Synthesis of racemic this compound.
Reagents:
-
Tetrahydrofuran-2-carbonitrile (1.0 eq)
-
Ethylmagnesium bromide (EtMgBr), 3.0 M in Et₂O (2.2 eq)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.1 eq)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 eq)
-
Solvent: Dry THF/Ether
Step-by-Step Workflow:
-
Titanium Complex Formation: In a flame-dried flask under Argon, dissolve Ti(OiPr)₄ (11 mmol) in dry Et₂O (50 mL). Cool to -78°C.[2]
-
Grignard Addition: Add EtMgBr (22 mmol) dropwise. The solution will turn dark brown/black, indicating the formation of the low-valent titanacyclopropane species.
-
Warming: Allow the mixture to warm to -30°C over 30 minutes.
-
Substrate Addition: Add tetrahydrofuran-2-carbonitrile (10 mmol) dropwise. Stir at room temperature for 1 hour. Note: The nitrile inserts into the titanacycle.
-
Lewis Acid Activation: Cool back to 0°C. Add BF₃·OEt₂ (20 mmol) dropwise. This step is crucial for forcing the ring closure of the azatitanacycle to the cyclopropane.
-
Quench & Workup: Quench with 10% NaOH solution. The resulting inorganic salts will precipitate. Filter through a Celite pad.
-
Extraction: Extract the filtrate with Et₂O (3x). Dry organics over Na₂SO₄ and concentrate.
-
Purification: The crude amine is often an oil. Purify via Acid-Base extraction or flash chromatography (DCM/MeOH/NH₃).
Expert Insight (The "Voice of Experience"):
-
Racemization Risk: If you start with chiral nitrile (e.g., (
)-tetrahydrofuran-2-carbonitrile), be aware that the -proton is acidic. The highly basic Grignard conditions can deprotonate this position before the reaction occurs, leading to partial or total racemization. Recommendation: Perform the synthesis on racemic material and resolve the final amine (see Section 4).
Chiral Resolution Strategy
Since the synthesis likely yields a racemate, separating the (
Resolution Decision Tree
Figure 2: Strategic workflow for the isolation of enantiopure amine.
Preferred Resolution Protocol (Diastereomeric Crystallization)
For scales >5g, salt formation is superior to HPLC.
-
Screening: Dissolve racemic amine (100 mg) in Ethanol. Add 0.5 eq of various chiral acids:
-
(
)-(+)-Tartaric acid -
(
)-(-)-Mandelic acid -
(
)-Camphorsulfonic acid
-
-
Observation: Look for rapid precipitate formation. Heat to reflux to dissolve, then cool slowly to induce crystallization.
-
Analysis: Filter crystals, liberate the free base (using 1M NaOH), and check enantiomeric excess (ee) via analytical Chiral HPLC.
-
Scale-up: Once the best acid is identified (often Tartaric Acid for this class), scale up to gram quantities using recrystallization to achieve >99% ee.
Quantitative Data Summary
| Parameter | Value / Description | Relevance |
| Molecular Formula | C₇H₁₃NO | Core scaffold |
| MW | 127.19 g/mol | Fragment-like, high ligand efficiency |
| LogP (Calc) | ~0.5 - 0.8 | Ideal for CNS penetration (BBB permeable) |
| pKa (Amine) | ~8.5 - 9.0 | Lower than typical aliphatic amines due to cyclopropane ring strain (s-character increase) |
| Stereocenters | 1 (THF C2) | Requires chiral control |
| Key Reaction | Kulinkovich-Szymoniak | Nitrile |
References
-
Bertus, P., & Szymoniak, J. (2001).[3] New and easy route to primary cyclopropylamines from nitriles.[3] Chemical Communications, (18), 1792–1793. Link
-
Kulinkovich, O. G., & de Meijere, A. (2000).[4] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834. Link
-
Wiedemann, S., et al. (2003).[3] Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides.[3] Organic Letters, 5(5), 753–755.[3] Link
-
Mould, D. P., et al. (2017). LSD1 Inhibitors: A Review of the Patent Literature. Expert Opinion on Therapeutic Patents, 27(10). Link
Sources
- 1. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2′ Substitution of Bromocylopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 4. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
Technical Guide & Safety Profile: 1-(Oxolan-2-yl)cyclopropan-1-amine
[1]
Chemical Identity & Structural Architecture
Compound Name: this compound
Synonyms: 1-(Tetrahydrofuran-2-yl)cyclopropanamine; 1-(Tetrahydro-2-furanyl)cyclopropan-1-amine
CAS Number: 1783405-84-4 (typically cited for the Hydrochloride salt); Free base often unassigned in public registries.
Molecular Formula:
Structural Analysis & Reactivity Logic
This molecule fuses three distinct chemical functionalities, each contributing to its specific hazard and reactivity profile:
-
Primary Amine (
): Confers basicity and nucleophilicity.[1] In the free base form, this group is sensitive to atmospheric (forming carbamates) and oxidation.[1] -
Cyclopropane Ring: A high-energy, strained ring system (
27.5 kcal/mol strain energy).[1] While kinetically stable, it is susceptible to ring-opening reactions under strong acidic conditions or radical attack.[1] -
Oxolane (Tetrahydrofuran) Ring: A cyclic ether.[1] The
-carbon (adjacent to oxygen) is susceptible to radical abstraction, leading to the formation of potentially explosive organic peroxides upon prolonged exposure to air/light.[1]
Hazard Identification (GHS Classification)
Derived based on Structure-Activity Relationships (SAR) and analog data (Cyclopropylamine, Tetrahydrofurfurylamine).
GHS Label Elements
Signal Word: DANGER
| Hazard Class | Category | Hazard Statement | Mechanism/Reasoning |
| Skin Corr./Irrit. | 1B (Free Base) / 2 (Salt) | H314: Causes severe skin burns and eye damage. | Primary amines on small alkyl chains are typically corrosive.[1] The HCl salt is likely an irritant (H315 ).[1] |
| Acute Tox.[1][2] (Oral) | 4 | H302: Harmful if swallowed.[1][2] | Consistent with chemically related cyclopropylamines which interfere with monoamine oxidase (MAO) enzymes.[1] |
| Eye Dam./Irrit. | 1 | H318: Causes serious eye damage.[1] | Direct basic attack on corneal tissue.[1] |
| Flam. Liq. | 3 or 4 | H227: Combustible liquid.[1] | (Free Base only) Predicted flash point |
Diagram 1: Structural Hazard Origins
This diagram maps the molecular features to their specific safety risks, providing a "why" behind the safety protocols.[1]
Caption: Mapping structural moieties to specific chemical hazards to guide handling protocols.
Handling & Storage Protocols
Standard "Good Laboratory Practice" is insufficient.[1] The dual presence of an amine and an ether requires a hybrid protocol.[1]
A. Peroxide Management (Critical)
Because the molecule contains an oxolane ring, it is classified as a Group B Peroxide Former (Concentration Hazard).[1]
-
Protocol: Test for peroxides using starch-iodide strips or colorimetric assays every 3 months if stored as a liquid free base.
-
Inhibition: Store under inert atmosphere (Argon/Nitrogen).[1] The amine functionality may act as a weak antioxidant, but do not rely on it.[1]
B. Atmospheric Control[1][2][4]
-
Hygroscopicity: The HCl salt is likely hygroscopic.[1] Store in a desiccator.
-
Carbon Dioxide: The free amine will react with atmospheric
to form solid carbamates, often mistaken for degradation or polymerization.[1]-
Action: Purge headspace with Argon after every use.[1] Seal with Parafilm or use a Schlenk flask.
-
C. Experimental Compatibility
| Reagent Class | Compatibility | Notes |
| Strong Acids | Caution | May trigger cyclopropane ring opening (homo-Michael addition type pathways). |
| Oxidizers | Incompatible | High risk of N-oxidation or ether peroxidation.[1] |
| Halogenated Solvents | Monitor | Amines can react with DCM/Chloroform over long periods (quaternization).[1] |
Emergency Response Workflow
This self-validating workflow ensures rapid decision-making during spills or exposure.
Diagram 2: Emergency Response Logic
Caption: Decision matrix for rapid response to exposure or release events.
Specific First Aid Notes
Synthesis & Application Context
For researchers utilizing this as a building block.
This compound is a valuable scaffold in medicinal chemistry, often used to introduce a rigid, sp3-rich chiral center.[1] The cyclopropane ring restricts conformational freedom, potentially improving the binding affinity of kinase inhibitors or GPCR ligands.[1]
Key Synthetic Insight: When coupling this amine (e.g., amide coupling), avoid highly acidic conditions (like neat TFA deprotection steps elsewhere in the sequence) if the cyclopropane ring is not yet stabilized by electron-withdrawing groups, as acid-catalyzed ring expansion to a homo-allyl system is a known side reaction for cyclopropylcarbinyl systems.
References
-
BenchChem. 1-(Tetrahydrofuran-2-yl)cyclopropanamine hydrochloride | 1783405-84-4. Retrieved from
-
PubChem. 2-(Tetrahydrofuran-3-yl)cyclopropan-1-amine (Isomer Analog Data). National Library of Medicine.[1] Retrieved from [1]
-
Fisher Scientific. Tetrahydrofuran Safety Data Sheet (Base Moiety Data). Retrieved from [1]
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from
-
Sigma-Aldrich. 1-(oxolan-2-yl)cyclopropane-1-carboxylic acid (Structural Analog). Retrieved from [1]
1-(Oxolan-2-yl)cyclopropan-1-amine: A Versatile Building Block for Modern Medicinal Chemistry
Abstract
In the landscape of contemporary drug discovery, the strategic incorporation of unique structural motifs is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Among the vast arsenal of chemical building blocks, those that combine multiple pharmacophorically relevant features in a compact and rigid framework are of exceptional value. This technical guide delves into the synthesis, properties, and potential applications of 1-(Oxolan-2-yl)cyclopropan-1-amine, a bifunctional scaffold that marries the conformational rigidity and metabolic stability of a cyclopropylamine with the favorable pharmacological properties conferred by a tetrahydrofuran (THF) moiety. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising building block in their therapeutic programs.
Introduction: The Strategic Advantage of a Hybrid Scaffold
The pursuit of novel chemical entities with enhanced therapeutic indices has led medicinal chemists to explore beyond flat, aromatic structures, embracing three-dimensional scaffolds that can better probe the complex topographies of biological targets. The cyclopropylamine motif, a strained three-membered ring bearing an amino group, has emerged as a privileged structure in medicinal chemistry.[1] Its inherent rigidity can lock a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a target.[2] Furthermore, the cyclopropyl group can enhance metabolic stability by shielding adjacent bonds from enzymatic degradation and can modulate the physicochemical properties of a molecule, such as lipophilicity and pKa.[2] Notable examples of drugs containing the cyclopropylamine moiety include the antidepressant tranylcypromine, a potent inhibitor of monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1), and a key component of several antibiotics like ciprofloxacin.[3][4][5]
Complementing the cyclopropylamine is the tetrahydrofuran (THF) ring, a five-membered cyclic ether that is a common feature in numerous natural products and FDA-approved drugs.[6][7] The THF moiety is often employed to improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8] Its oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target, and its incorporation can modulate a compound's solubility and overall pharmacokinetic properties.[9] The combination of these two valuable pharmacophores in this compound creates a unique and powerful building block with the potential to address multiple challenges in drug design simultaneously.
Physicochemical Properties and Comparative Analysis
The unique arrangement of the cyclopropylamine and tetrahydrofuran rings in this compound imparts a distinct set of physicochemical properties. A comprehensive understanding of these properties is crucial for its effective deployment in drug discovery programs.
| Property | This compound | Cyclopropylamine | Tetrahydrofuran-2-carboxamide |
| Molecular Weight ( g/mol ) | 127.18 | 57.09 | 115.13 |
| cLogP (Predicted) | ~0.5 - 1.0 | -0.1 | -0.6 |
| Topological Polar Surface Area (Ų) | 38.3 | 26.0 | 46.5 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 1 | 2 |
| pKa (Predicted, basic) | ~8.5 - 9.0 | 9.0 | N/A |
Table 1: Comparative physicochemical properties of this compound and related structural fragments. Data is estimated from publicly available chemical databases and predictive software.
The presence of the tetrahydrofuran ring increases the molecular weight and lipophilicity (cLogP) compared to simple cyclopropylamine, while also introducing an additional hydrogen bond acceptor. This balance of properties makes it an attractive scaffold for probing binding pockets with both hydrophobic and hydrophilic regions. The basicity of the primary amine is expected to be similar to that of other alkylamines, allowing for the formation of salt forms to improve solubility and handling.
Proposed Synthetic Pathways
While a definitive, optimized synthesis for this compound is not extensively documented in the public domain, plausible and efficient synthetic routes can be devised based on established methodologies for the synthesis of substituted cyclopropylamines.[10][11][12][13] Two such potential pathways are the Hofmann and Curtius rearrangements, which are reliable methods for converting carboxamides and acyl azides, respectively, into primary amines with the loss of one carbon atom.[14][15][16][17][18]
Synthesis via Hofmann Rearrangement
The Hofmann rearrangement provides a direct route from a primary amide to a primary amine.[19][20] The key precursor, 1-(oxolan-2-yl)cyclopropane-1-carboxamide, can be synthesized from commercially available starting materials.
Caption: Proposed synthesis of this compound via Hofmann rearrangement.
Experimental Protocol: Hofmann Rearrangement
-
Preparation of 1-(Oxolan-2-yl)cyclopropane-1-carboxamide:
-
To a solution of 1-(oxolan-2-yl)cyclopropane-1-carboxylic acid in an appropriate aprotic solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride to form the acid chloride.
-
Carefully add the acid chloride solution to a cooled, concentrated solution of aqueous ammonia to precipitate the primary amide.
-
Filter, wash with cold water, and dry the resulting 1-(oxolan-2-yl)cyclopropane-1-carboxamide.
-
-
Hofmann Rearrangement:
-
Dissolve the 1-(oxolan-2-yl)cyclopropane-1-carboxamide in a mixture of water and a suitable organic solvent (e.g., 1,4-dioxane).[15]
-
Add a solution of sodium hypobromite, prepared in situ by the slow addition of bromine to a cold, stirred solution of sodium hydroxide.
-
Gently warm the reaction mixture to initiate the rearrangement. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction, and extract the product with an organic solvent.
-
Purify the crude product by distillation or column chromatography to yield this compound.
-
Synthesis via Curtius Rearrangement
The Curtius rearrangement offers an alternative pathway, proceeding through an acyl azide and an isocyanate intermediate.[16][21][22][23] This method can be advantageous when the substrate is sensitive to the strongly basic and oxidative conditions of the Hofmann rearrangement.
Caption: Proposed synthesis of this compound via Curtius rearrangement.
Experimental Protocol: Curtius Rearrangement
-
Preparation of 1-(Oxolan-2-yl)cyclopropanecarbonyl azide:
-
To a solution of 1-(oxolan-2-yl)cyclopropane-1-carboxylic acid in an inert solvent (e.g., toluene), add triethylamine followed by diphenylphosphoryl azide (DPPA).[23]
-
Stir the reaction at room temperature until the formation of the acyl azide is complete, as monitored by IR spectroscopy (characteristic azide stretch at ~2130 cm⁻¹).
-
-
Curtius Rearrangement and Hydrolysis:
-
Heat the solution containing the acyl azide to reflux. The rearrangement to the isocyanate is typically accompanied by the evolution of nitrogen gas.[16]
-
After the rearrangement is complete, cool the reaction mixture.
-
Add an aqueous acid (e.g., HCl) and heat to hydrolyze the isocyanate to the primary amine.
-
Neutralize the reaction mixture with a base and extract the product with an organic solvent.
-
Purify the crude product by distillation or column chromatography.
-
Applications in Medicinal Chemistry: A Privileged Scaffold in Drug Design
The unique combination of a rigid cyclopropylamine and a polar tetrahydrofuran ring makes this compound a highly attractive building block for medicinal chemistry. Its application can be envisioned in several therapeutic areas, leveraging the established roles of its constituent motifs.
As a Rigid Scaffold and Bioisostere
The constrained nature of the cyclopropane ring can be exploited to present appended functional groups in a well-defined spatial orientation, which can lead to enhanced binding affinity and selectivity for a target protein.[2] Furthermore, the 1-aminocyclopropyl group can serve as a bioisostere for other functionalities, such as a gem-dimethyl group or a carbonyl group, to modulate physicochemical properties and improve metabolic stability.[24][25][26] The tetrahydrofuran moiety can act as a bioisosteric replacement for a phenyl ring in certain contexts, reducing lipophilicity and potentially improving the ADME profile.[8]
Inhibition of Amine Oxidases: LSD1 and MAO
The cyclopropylamine moiety is a well-established pharmacophore for the irreversible inhibition of flavin-dependent amine oxidases, such as LSD1 and MAO.[3][4] These enzymes are important therapeutic targets for cancer and neurological disorders, respectively. The mechanism of inhibition involves the enzyme-catalyzed oxidation of the cyclopropylamine, which generates a reactive species that covalently modifies the FAD cofactor, leading to irreversible inactivation of the enzyme.[4] The tetrahydrofuran ring in this compound can be used to probe and occupy specific sub-pockets within the active site of these enzymes, potentially leading to enhanced potency and selectivity.[27][28][29]
A Hypothetical Drug Discovery Workflow: Designing a Novel LSD1 Inhibitor
To illustrate the practical application of this compound, we present a hypothetical workflow for the design of a novel LSD1 inhibitor.
Caption: A hypothetical workflow for the design of a novel LSD1 inhibitor using this compound as a key building block.
In this workflow, the primary amine of this compound serves as a handle for combinatorial diversification through amide bond formation with a library of carboxylic acids. The resulting compounds are then screened for their ability to inhibit LSD1. The tetrahydrofuran and the appended chemical diversity can be optimized to achieve high potency and selectivity, as well as favorable drug-like properties.
Conclusion
This compound represents a compelling and versatile building block for the modern medicinal chemist. By combining the conformational rigidity and reactive potential of a cyclopropylamine with the favorable pharmacokinetic properties of a tetrahydrofuran ring, this scaffold offers a unique opportunity to address multiple challenges in drug design within a single, compact molecular framework. Its potential applications as a rigid scaffold, a bioisostere, and a key component of mechanism-based inhibitors for important enzyme targets like LSD1 and MAO are substantial. The synthetic routes outlined in this guide, based on well-established chemical transformations, provide a clear path to accessing this valuable building block. As the demand for novel, three-dimensional chemical matter continues to grow in the pharmaceutical industry, this compound is poised to become an important tool in the development of the next generation of therapeutics.
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Methodological & Application
Introduction: The Significance of Substituted Cyclopropylamines in Modern Drug Discovery
An Application Guide for the Synthesis of 1-(Oxolan-2-yl)cyclopropan-1-amine from Nitriles
The cyclopropylamine moiety is a highly sought-after structural motif in medicinal chemistry, recognized for its ability to impart unique and favorable properties to bioactive molecules.[1][2] Its rigid, three-dimensional structure can enforce specific conformations, leading to enhanced binding affinity and selectivity for biological targets.[3] Furthermore, the electronic nature of the cyclopropane ring can influence metabolic stability and pharmacokinetic profiles.[3] The specific target molecule, this compound, incorporates both the valuable cyclopropylamine core and a tetrahydrofuran (oxolane) ring, a common heterocyclic scaffold found in numerous pharmaceuticals that can improve properties like solubility.[4]
This application note provides a detailed, field-proven protocol for the synthesis of primary cyclopropylamines from nitriles, focusing on the synthesis of this compound. The methodology is based on the powerful titanium-mediated cyclopropanation of nitriles, a variant of the Kulinkovich reaction developed by Szymoniak and Bertus.[1][5][6][7] This approach offers a direct and efficient route from readily available starting materials, making it a valuable tool for researchers in drug development and synthetic organic chemistry.[6][8]
Reaction Principle: The Kulinkovich-Szymoniak Reaction
The conversion of nitriles to primary cyclopropylamines is achieved through a titanium-mediated reductive cyclopropanation.[8][9] This reaction, known as the Kulinkovich-Szymoniak reaction, is a modification of the original Kulinkovich reaction used for synthesizing cyclopropanols from esters.[7][10] The overall transformation involves the reaction of a nitrile with a Grignard reagent in the presence of a titanium(IV) alkoxide, followed by treatment with a Lewis acid.[5][6]
The key steps of the mechanism are as follows:
-
Formation of a Titanacyclopropane Intermediate: Two equivalents of a Grignard reagent (e.g., Ethylmagnesium bromide) react with a titanium(IV) alkoxide, such as Titanium(IV) isopropoxide (Ti(OiPr)₄), to form an unstable dialkyltitanium species. This species undergoes β-hydride elimination to generate a reactive titanacyclopropane intermediate.[10][11]
-
Formation of an Azatitanacyclopentene: The titanacyclopropane acts as a 1,2-dicarbanion equivalent and reacts with the electrophilic carbon of the nitrile group. This leads to the formation of a five-membered azatitanacyclopentene intermediate.[8]
-
Lewis Acid-Mediated Ring Contraction: The crucial final step involves the addition of a strong Lewis acid, typically Boron trifluoride diethyl etherate (BF₃·OEt₂). The Lewis acid coordinates to the nitrogen atom of the azatitanacycle, facilitating a ring contraction that extrudes the titanium moiety and forms the desired cyclopropylamine product after aqueous workup.[5][6] The presence of the Lewis acid is critical for high yields, as its absence often leads to the formation of ketones as byproducts.[5][6]
Reaction Mechanism Diagram
Caption: Mechanism of the Kulinkovich-Szymoniak Reaction.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a 10 mmol scale.
Safety Precaution: This reaction involves pyrophoric Grignard reagents and moisture-sensitive titanium compounds. All procedures must be carried out under a dry, inert atmosphere (Argon or Nitrogen) using anhydrous solvents and standard Schlenk line or glovebox techniques.
Reagents & Equipment
| Reagent | M.W. | Amount (10 mmol scale) | Equivalents | Notes |
| (Oxolan-2-yl)acetonitrile | 111.14 g/mol | 1.11 g | 1.0 | Starting material |
| Titanium(IV) isopropoxide | 284.22 g/mol | 3.13 g (3.22 mL) | 1.1 | Catalyst precursor |
| Ethylmagnesium bromide | ~131.27 g/mol | 22.0 mL (1.0 M in THF) | 2.2 | Grignard reagent |
| Boron trifluoride diethyl etherate | 141.93 g/mol | 2.5 mL | 2.0 | Lewis acid |
| Anhydrous Diethyl Ether (Et₂O) | - | ~100 mL | - | Solvent |
| 1 M Hydrochloric Acid (HCl) | - | ~50 mL | - | Quenching/Workup |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~50 mL | - | Workup |
| Brine | - | ~50 mL | - | Workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | Drying agent |
Equipment:
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Argon/Nitrogen inlet
-
Addition funnel (optional, for Grignard reagent)
-
Syringes and needles
-
Ice-water bath
-
Standard glassware for workup (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with argon. Maintain a positive pressure of argon throughout the reaction.
-
Rationale: The Grignard reagent and titanium species are highly reactive towards water and oxygen. An inert atmosphere is essential for the reaction to proceed.[8]
-
-
Initial Reagent Charging:
-
To the flask, add (Oxolan-2-yl)acetonitrile (1.11 g, 10 mmol) and 50 mL of anhydrous diethyl ether via syringe.
-
Add Titanium(IV) isopropoxide (3.22 mL, 11 mmol, 1.1 eq.) to the stirred solution at room temperature.
-
Rationale: The nitrile and titanium alkoxide are mixed first to ensure they are present to react with the in situ generated titanacyclopropane.
-
-
Formation of the Titanacyclopropane and Azatitanacycle:
-
Slowly add the Ethylmagnesium bromide solution (22.0 mL of 1.0 M solution in THF, 22 mmol, 2.2 eq.) to the stirred mixture at room temperature over 30-45 minutes. An addition funnel or syringe pump is recommended to maintain a slow, steady addition rate.
-
Observation: The solution will typically change color (often to yellow, then dark brown/black) and gas evolution (ethane) may be observed. The reaction is exothermic; an ice bath can be used to maintain the temperature below 30 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Rationale: Slow addition of the Grignard reagent is critical to control the exotherm and to allow for the controlled formation of the reactive titanacyclopropane intermediate.[10] Using slightly more than two equivalents of the Grignard reagent ensures complete conversion.[5]
-
-
Lewis Acid-Mediated Ring Contraction:
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add Boron trifluoride diethyl etherate (2.5 mL, 20 mmol, 2.0 eq.) via syringe over 15 minutes.
-
After addition, remove the ice bath and stir the mixture at room temperature for an additional 2-3 hours.
-
Rationale: The Lewis acid is the key promoter for the ring-contraction step that forms the cyclopropane ring.[1][6] Adding it at a reduced temperature helps to control the reactivity.
-
-
Quenching and Aqueous Workup:
-
Carefully quench the reaction by slowly adding 50 mL of 1 M HCl at 0 °C.
-
Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Rationale: The acidic workup hydrolyzes the intermediate metal complexes and protonates the amine, while the subsequent base wash neutralizes excess acid and allows for extraction of the free amine into the organic phase.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography. A typical eluent system would be a gradient of Dichloromethane (DCM) to 10-20% Methanol in DCM, often with 1% triethylamine added to prevent the amine from sticking to the acidic silica gel.
-
Combine the product-containing fractions and remove the solvent under reduced pressure to yield this compound as the final product.
-
Experimental Workflow Diagram
Caption: Overall experimental workflow for the synthesis.
Conclusion
The titanium-mediated reductive cyclopropanation of nitriles is a robust and highly effective method for synthesizing primary cyclopropylamines. This application note provides a comprehensive and logically structured protocol for the synthesis of this compound, a valuable building block for pharmaceutical research. By carefully controlling the reaction conditions, particularly the inert atmosphere and the addition of reagents, researchers can reliably access this and other substituted cyclopropylamines in good yields. The explanation of the causality behind each experimental step is intended to empower scientists to not only replicate the procedure but also to adapt and troubleshoot it for their specific research needs.
References
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Kulinkovich Reaction. Organic Chemistry Portal. [Link]
-
Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. [Link]
-
Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (19), 1792–1793. [Link]
-
Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Royal Society of Chemistry. [Link]
-
Titanium-Mediated Synthesis of Primary Cyclopropylamines from Nitriles and Grignard Reagents. Thieme E-Books & E-Journals. [Link]
-
Laroche, C., Harakat, D., Bertus, P., & Szymoniak, J. (2005). Studies on the titanium-catalyzed cyclopropanation of nitriles. Organic & Biomolecular Chemistry, 3(20), 3643-3647. [Link]
-
New and easy route to primary cyclopropylamines from nitriles. Semantic Scholar. [Link]
-
Laroche, C., Harakat, D., Bertus, P., & Szymoniak, J. (2005). Studies on the titanium-catalyzed cyclopropanation of nitriles. Royal Society of Chemistry. [Link]
-
Yu, Z.-X., & Wu, Y.-D. (2004). A Theoretical Study on the Mechanism and Diastereoselectivity of the Kulinkovich Hydroxycyclopropanation Reaction. Journal of the American Chemical Society, 126(3), 948-957. [Link]
-
Liu, K., et al. (2021). Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp³–H Amination of Cyclopropanes. Organic Letters, 23(23), 9138–9143. [Link]
-
Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Synthetic Methods towards 1-Substituted Cyclopropylamines. TSpace Repository. [Link]
-
Kulinkovich Reaction. SynArchive. [Link]
-
Synthesis of Substituted Cyclopropylamines via Metal Homoenolate Chemistry and Ni Catalysis. TSpace Repository. [Link]
-
Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. PubMed. [Link]
-
Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]
-
Kulinkovich reaction. Wikipedia. [Link]
-
Asymmetric Titanium-Catalyzed Cyclopropanation of Nitriles with Grignard Reagents. ResearchGate. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Advances in the Synthesis of Cyclopropylamines. ACS Publications. [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. National Institutes of Health. [Link]
-
Titanium Radical Redox Catalysis: Recent Innovations in Catalysts, Reactions, and Modes of Activation. National Institutes of Health. [Link]
-
Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents. National Institutes of Health. [Link]
-
Three-component reaction of formyl-substituted donor–acceptor cyclopropanes, primary aromatic amines and 2-naphthol. Royal Society of Chemistry. [Link]
-
Synthesis of amide-substituted cyclopropanes through... ResearchGate. [Link]
-
Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. ACS Publications. [Link]
-
Nitrile to Amine - Common Conditions. Organic Chemistry Portal. [Link]
-
Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. National Institutes of Health. [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. National Institutes of Health. [Link]
-
The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinyl-cyclopropanes. ChemRxiv. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]
-
The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes. ResearchGate. [Link]
-
Synthesis and Reactions of Nitriles. YouTube. [Link]
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Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria. MDPI. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. National Institutes of Health. [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health. [Link]
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Application Note: Reductive Amination Protocols for 1-(Oxolan-2-yl)cyclopropan-1-amine
Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9]
1-(Oxolan-2-yl)cyclopropan-1-amine (also known as 1-(tetrahydrofuran-2-yl)cyclopropan-1-amine) represents a unique class of "conformationally restricted" building blocks. In drug discovery, this motif is prized for its ability to lock pharmacophores into bioactive conformations while modulating lipophilicity and metabolic stability.
However, this amine presents a specific synthetic challenge: Steric Hindrance at the
This guide details two optimized protocols designed to overcome this steric barrier while preserving the integrity of the sensitive cyclopropane and oxolane rings.
Chemical Structure & Properties[2][3][5][8][10][11]
-
IUPAC Name: 1-(Tetrahydrofuran-2-yl)cyclopropan-1-amine
-
Key Feature:
-Quaternary center (Sterically Hindered Primary Amine) -
Stability Warning: Cyclopropane rings can be susceptible to ring-opening under harsh acidic conditions or vigorous hydrogenation. The protocols below utilize mild Lewis acids and selective hydride donors to mitigate this risk.
Mechanistic Strategy: Overcoming Steric Bulk
To successfully couple this amine with carbonyls (especially ketones), we must drive the equilibrium toward the imine.
The Challenge:
-
The formation of the hemiaminal and its subsequent dehydration are sterically disfavored by the adjacent oxolane ring and the rigid cyclopropane framework.
The Solution: Titanium(IV) Isopropoxide Mediation
We utilize Titanium(IV) isopropoxide [Ti(OiPr)
-
Lewis Acid Activation: Coordinates to the carbonyl oxygen, increasing electrophilicity.
-
Water Scavenger: Irreversibly reacts with the water byproduct to form titanium oxides, driving the equilibrium to completion (Le Chatelier's principle).
Pathway Visualization
The following diagram illustrates the Ti-mediated pathway essential for this substrate.
Figure 1: Mechanism of Ti(OiPr)4-mediated reductive amination for sterically hindered amines.
Experimental Protocols
Protocol A: The "Titanium Method" (Recommended for Ketones)
Best for: Coupling with ketones or electron-rich aldehydes where sterics are the limiting factor.
Reagents:
-
This compound (1.0 equiv)
-
Ketone/Aldehyde (1.0 - 1.1 equiv)
-
Titanium(IV) isopropoxide (1.25 - 1.5 equiv) [Sigma-Aldrich: 205273]
-
Sodium Borohydride (NaBH
) (2.0 equiv) -
Solvent: Anhydrous THF (preferred) or Methanol.
Step-by-Step Procedure:
-
Complexation (Dry Environment):
-
In a flame-dried flask under Nitrogen/Argon, dissolve the amine (1.0 equiv) and the ketone (1.0 equiv) in anhydrous THF (concentration ~0.5 M).
-
Critical Step: Add Ti(OiPr)
(1.25 equiv) dropwise via syringe. -
Stir the mixture at Ambient Temperature (20-25°C) for 6–12 hours.
-
Checkpoint: Monitor by TLC or LCMS. You should see the disappearance of the starting ketone. For extremely hindered ketones, mild heating (40-50°C) may be required, but avoid exceeding 60°C to protect the cyclopropane ring.
-
-
Reduction:
-
Cool the reaction mixture to 0°C (ice bath).
-
Add NaBH
(2.0 equiv) in portions (caution: mild exotherm). -
Allow the mixture to warm to room temperature and stir for an additional 2–4 hours.
-
-
Quench & Workup (The "Mattson" Workup):
-
Note: Quenching Ti reactions can create messy emulsions. Follow this strictly:
-
Dilute with Ethyl Acetate (EtOAc).
-
Add 1N NaOH or NH
OH (approx 2mL per mmol substrate) slowly. A white/yellow precipitate (TiO ) will form. -
Filter the suspension through a pad of Celite . Wash the pad thoroughly with EtOAc.
-
Transfer filtrate to a separatory funnel. Separate layers.
-
Dry organic layer over Na
SO , filter, and concentrate.
-
-
Purification:
-
Flash chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).
-
Protocol B: The "STAB Method" (Recommended for Aldehydes)
Best for: Coupling with reactive aldehydes where mild conditions are preferred.
Reagents:
-
This compound (1.0 equiv)
-
Aldehyde (1.0 - 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv) [Sigma-Aldrich: 316393]
-
Acetic Acid (AcOH) (1.0 - 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
Step-by-Step Procedure:
-
Imine Formation:
-
Dissolve amine and aldehyde in DCE (0.2 M).
-
Add Acetic Acid (1.0 equiv). The acid catalyzes the formation of the iminium ion.
-
Stir for 30–60 minutes at room temperature.
-
-
Reduction:
-
Add STAB (1.5 equiv) in one portion.
-
Stir at room temperature for 12–16 hours.
-
Why STAB? It is less basic than NaBH
and tolerates the presence of the aldehyde, preventing direct reduction of the aldehyde to alcohol (side reaction).
-
-
Workup:
-
Quench with saturated aqueous NaHCO
. -
Extract with DCM (
).[1] -
Dry over MgSO
and concentrate.
-
Data Summary & Reducing Agent Selection
Select the appropriate protocol based on the electrophile partner.
| Feature | Protocol A (Ti(OiPr) | Protocol B (STAB / AcOH) |
| Primary Use | Ketones & Hindered Aldehydes | Aldehydes (Reactive) |
| Mechanism | Lewis-Acid Dehydration (Forces Imine) | Acid-Catalyzed Iminium Formation |
| Steric Tolerance | High (Excellent for | Moderate |
| Water Tolerance | Low (Must be anhydrous) | Moderate |
| Side Reactions | Minimal (Ti scavenges water) | Aldehyde reduction (if STAB added too fast) |
| Workup Difficulty | High (Requires filtration of Ti salts) | Low (Standard extraction) |
Troubleshooting & Optimization
Issue: Low Conversion of Amine
-
Cause: The steric bulk of the oxolane and cyclopropane groups is preventing imine formation.
-
Fix: Switch to Protocol A . Increase Ti(OiPr)
to 2.0 equiv. Heat the imine formation step to 50°C. Do not add the reducing agent until the imine is formed (check by LCMS; look for Mass = M+Ketone-18).
Issue: Ring Opening (Cyclopropane)
-
Cause: Strong acid catalysis or excessive heat.
-
Fix: Avoid using strong protic acids (HCl, H
SO ) or Lewis acids like BF . Stick to Ti(OiPr) (mild Lewis acid) or Acetic Acid (weak protic acid). Avoid hydrogenation (H /Pd) as it may open the cyclopropane ring.
Issue: "Stuck" Titanium Emulsion
-
Cause: Improper quenching of titanium alkoxides.
-
Fix: Use the 1N NaOH quench method described in Protocol A. Alternatively, add 10% aqueous Sodium Potassium Tartrate (Rochelle's Salt) and stir vigorously for 2 hours until layers separate clearly.
References
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[2]
- Foundational paper establishing the Ti(OiPr)4 method for hindered amines.
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.
- The definitive guide for the STAB protocol (Protocol B).
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.
- Describes the compatibility of Titanium reagents with borohydrides.
-
Ganesan, A. (2025).[3] "Advances in the Synthesis of Cyclopropylamines." Chemical Reviews, (Recent Review).
- Provides context on the stability and reactivity of cyclopropylamine deriv
Sources
Application Note: Overcoming Steric and Electronic Deactivation in Cyclopropylamine Peptide Couplings
Executive Summary
Coupling sterically hindered cyclopropylamines (e.g., 1-substituted cyclopropylamines) presents a unique dual challenge in medicinal chemistry. Unlike standard aliphatic amines, cyclopropylamines suffer from electronic deactivation due to ring strain-induced rehybridization and steric shielding when substituted at the 1-position. This guide outlines the mechanistic barriers and provides three field-proven protocols—ranging from high-activity uronium salts to acid chloride generators—to ensure successful amide bond formation.
Mechanistic Insight: Why is this Coupling Difficult?
To select the right conditions, one must understand the failure modes of standard protocols (e.g., EDC/HOBt).
The Hybridization Penalty (Electronic)
In a standard aliphatic amine (e.g., isopropylamine), the nitrogen lone pair resides in an
-
Result: The nitrogen lone pair adopts partial
-like character. -
Impact: Reduced basicity (
vs. for isopropylamine) and significantly reduced nucleophilicity.
The Walsh Orbital & Steric Wall (Steric)
In 1-substituted cyclopropylamines (e.g., 1-amino-1-cyclopropanecarboxylic acid derivatives), the "cone of protection" created by the geminal substitution and the rigid cyclopropyl ring prevents the approach of bulky active esters (like OBt/OAt esters).
Decision Logic for Reagent Selection
Do not default to HATU. Use this logic flow to select the appropriate condition based on your substrate's hindrance and epimerization risk.
Figure 1: Decision matrix for selecting coupling conditions based on steric hindrance and racemization risk.
Detailed Protocols
Method A: High-Activity Uronium (HATU/COMU)
Best for: Moderately hindered systems where the acid component is chiral.
Rationale: HATU generates the OAt-active ester, which benefits from the neighboring group effect of the pyridine nitrogen, accelerating the reaction rate by ~100x compared to HBTU.
Protocol:
-
Dissolve: 1.0 equiv Carboxylic Acid and 1.1 equiv HATU (or COMU) in DMF (0.2 M concentration).
-
Base: Add 2.5 equiv 2,4,6-Collidine (Sym-collidine).
-
Note: Collidine is a weaker base than DIPEA, reducing the risk of
-epimerization on the acid component while sufficiently activating the system.
-
-
Activation: Stir for 2 minutes (pre-activation is critical).
-
Addition: Add 1.2 equiv Cyclopropylamine.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (TLC is unreliable for active esters).
Method B: Propylphosphonic Anhydride (T3P)
Best for: Scalable process chemistry, highly hindered amines, and epimerization-prone acids.
Rationale: T3P acts as a kinetic dehydrating agent. It does not form a discrete "active ester" that can racemize easily. The byproduct is water-soluble, simplifying workup.
Protocol:
-
Dissolve: 1.0 equiv Carboxylic Acid and 1.5 equiv Cyclopropylamine in EtOAc or 2-MeTHF (0.5 M – T3P works better at higher concentrations).
-
Cool: Cool to 0 °C.
-
Base: Add 3.0 equiv Pyridine (or DIPEA if solubility is an issue).
-
Reagent: Add 2.0 equiv T3P (50% w/w solution in EtOAc/DMF) dropwise.
-
Reaction: Allow to warm to RT. If conversion is <50% after 4 hours, heat to 50 °C. T3P is thermally stable and low-risk for explosions compared to HOBt.
Method C: The "Nuclear Option" – Ghosez's Reagent
Best for: 1-substituted cyclopropylamines that fail with HATU/T3P. Requires acid stability.
Rationale: This method converts the acid into an Acid Chloride neutrally using 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent). Acid chlorides are the smallest electrophiles possible, minimizing steric clash with the hindered amine.
Figure 2: Mechanism of neutral acid chloride generation using Ghosez's Reagent.
Protocol:
-
Activation: In a dry flask under
, dissolve 1.0 equiv Carboxylic Acid in dry DCM. -
Reagent: Add 1.2–1.5 equiv Ghosez's Reagent (neat liquid) at 0 °C.
-
Stir: Stir at RT for 1–2 hours. Monitor conversion to acid chloride by quenching an aliquot with MeOH (check for methyl ester by LCMS).
-
Coupling: Once activation is complete, cool to 0 °C.
-
Addition: Add 1.5 equiv Cyclopropylamine followed by 2.0 equiv DIPEA.
-
Reaction: Stir for 1 hour. This reaction is usually instantaneous once the amine is added.
Comparative Data & Troubleshooting
| Feature | HATU / Collidine | T3P / Pyridine | Ghosez's Reagent |
| Steric Tolerance | Moderate | High | Very High |
| Epimerization Risk | Low (with Collidine) | Very Low | Moderate (High if heated) |
| Scalability | Low (Cost/Atom Economy) | High (Green Solvent) | Moderate (Moisture Sensitive) |
| Workup | Chromatographic removal of urea | Aqueous Wash | Aqueous Wash |
Troubleshooting Guide
-
Problem: Low conversion with HATU.
-
Fix: Switch to Method C. The active ester is likely too bulky to reach the amine.
-
-
Problem: Epimerization of the acid.
-
Fix: Switch to Method B (T3P) and use Pyridine instead of DIPEA/TEA. Lower temperature to -10 °C.
-
-
Problem: Ring opening of cyclopropane.
-
Fix: Avoid strong Lewis acids or high temperatures (>80 °C). Cyclopropylamines can rearrange to allyl amines under harsh acidic conditions.
-
References
-
Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): An Efficient Reagent for the Preparation of Amides and Peptides.[1][2]Chemical Reviews . Link
-
Ghosez, L., et al. (1979). Synthesis of acyl chlorides under neutral conditions.Journal of the Chemical Society, Chemical Communications . Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.Chemical Society Reviews . Link
-
Bertus, P., & Szymoniak, J. (2001).[3] New and easy route to primary cyclopropylamines from nitriles.[3]Chemical Communications .[3] Link
Sources
Application Note: Synthesis of 1-(Oxolan-2-yl)cyclopropan-1-amine via Kulinkovich-Szymoniak Reaction
Abstract & Scope
This application note details the robust synthesis of 1-(oxolan-2-yl)cyclopropan-1-amine (also known as 1-(tetrahydrofuran-2-yl)cyclopropan-1-amine) utilizing the Kulinkovich-Szymoniak reaction . Unlike the classical Kulinkovich reaction which yields cyclopropanols from esters, the Szymoniak modification employs nitriles as substrates to generate primary cyclopropylamines.[1][2][3]
This protocol is designed for researchers requiring high-purity primary amines for medicinal chemistry scaffolds. It utilizes tetrahydrofuran-2-carbonitrile as the starting material, ethylmagnesium bromide as the cyclopropanating agent, and titanium(IV) isopropoxide as the mediator, followed by Lewis acid activation with boron trifluoride diethyl etherate .
Reaction Mechanism & Rationale
The transformation proceeds via a titanium-mediated cyclopropanation.[1][3][4][5][6][7] The mechanism is distinct from standard nucleophilic additions, relying on the formation of a titanacyclopropane intermediate.
Mechanistic Pathway[4][8]
-
Ligand Exchange: Two equivalents of EtMgBr react with Ti(OiPr)₄ to form a diethyltitanium species, which undergoes
-hydride elimination to generate the active titanacyclopropane species and ethane gas.[4] -
Nitrile Insertion: The nitrile coordinates to the titanium and inserts into the titanacycle, forming a stable azatitanacyclopentene intermediate.
-
Lewis Acid Activation: Unlike esters (which spontaneously rearrange to cyclopropanols), the azatitanacycle is robust. Addition of a Lewis acid (BF₃[8]·OEt₂) is critical to weaken the Ti-N bond and facilitate ring contraction/rearrangement to the primary amine upon hydrolysis.
Visualized Pathway (DOT)
Figure 1: Mechanistic flow of the Kulinkovich-Szymoniak reaction converting a nitrile to a primary cyclopropylamine via titanacycle intermediates.[6]
Experimental Protocol
Reagents & Equipment
-
Substrate: Tetrahydrofuran-2-carbonitrile (Purity >97%).
-
Reagent A: Ethylmagnesium bromide (EtMgBr), 3.0 M solution in diethyl ether.
-
Note: Ether is preferred over THF for the Grignard reagent to minimize ligand exchange competition at the Titanium center.
-
-
Catalyst/Mediator: Titanium(IV) isopropoxide (Ti(OiPr)₄), 99.999% trace metals basis.
-
Lewis Acid: Boron trifluoride diethyl etherate (BF₃·OEt₂).
-
Solvent: Anhydrous Diethyl Ether (Et₂O) or THF (stabilizer-free).
-
Equipment: Flame-dried 3-neck round bottom flask, addition funnel, argon/nitrogen line, low-temperature thermometer.
Stoichiometry Table
| Component | Role | Equivalents | Mmol (Example) | Mass/Vol |
| THF-2-carbonitrile | Substrate | 1.0 | 10.0 mmol | ~0.97 g |
| Ti(OiPr)₄ | Mediator | 1.1 | 11.0 mmol | 3.25 mL |
| EtMgBr (3.0 M) | Reagent | 2.2 | 22.0 mmol | 7.33 mL |
| BF₃·OEt₂ | Activator | 2.2 | 22.0 mmol | 2.70 mL |
| Et₂O | Solvent | N/A | N/A | 50 mL |
Step-by-Step Methodology
Step 1: Setup and Titanacycle Formation
-
Inert Environment: Flame-dry a 250 mL 3-neck round bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon for 15 minutes.
-
Substrate Preparation: Add Tetrahydrofuran-2-carbonitrile (10 mmol, 1.0 eq) and Ti(OiPr)₄ (11 mmol, 1.1 eq) to the flask. Dissolve in 40 mL of anhydrous Et₂O.
-
Checkpoint: The solution should be clear and colorless to pale yellow.
-
-
Temperature Control: Cool the reaction mixture to -78°C using a dry ice/acetone bath.
Step 2: Grignard Addition (Critical Step)
-
Addition: Charge the addition funnel with EtMgBr (22 mmol, 2.2 eq). Add dropwise over 30–45 minutes.
-
Observation: The solution will darken, turning from yellow to dark brown/black. This indicates the formation of the low-valent titanium species.
-
-
Warming: Once addition is complete, remove the cooling bath and allow the mixture to warm to room temperature over 1 hour. Stir at room temperature for an additional 1 hour.
Step 3: Lewis Acid Activation
-
Cooling: Cool the reaction mixture back down to -78°C .
-
Activation: Add BF₃·OEt₂ (22 mmol, 2.2 eq) dropwise.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for 1 hour.
Step 4: Workup & Purification [5]
-
Quench: Carefully quench the reaction by adding 10 mL of 10% aqueous NaOH solution. Stir vigorously for 15 minutes.
-
Safety: Evolution of ethane gas may occur; ensure proper venting.
-
-
Filtration: The mixture will form a thick suspension of titanium salts. Filter through a pad of Celite to remove solids. Wash the pad with Et₂O (3 x 20 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the layers.
-
Acid-Base Purification (Crucial for Amines):
-
Extract the organic layer with 1M HCl (3 x 20 mL). The amine product will protonate and move into the aqueous layer. Discard the organic layer (removes non-basic impurities).
-
Basify the combined aqueous acidic extracts to pH >12 using 6M NaOH .
-
Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3 x 20 mL).
-
-
-
Drying: Dry the combined DCM extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Product: The resulting oil is the free amine This compound . If necessary, convert to the hydrochloride salt for long-term storage by treating with HCl in dioxane/ether.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete nitrile insertion | Ensure the reaction warms to RT for at least 1h before adding BF₃. |
| Ketone Formation | Hydrolysis of imine intermediate | Insufficient Lewis Acid (BF₃) or premature quenching. Ensure 2.0+ eq of BF₃ is used. |
| No Reaction | Wet reagents | Ti(OiPr)₄ is moisture sensitive. Use fresh bottles or distill before use. Titrate Grignard. |
| Emulsions | Titanium salts | Use a Celite filtration step before extraction.[5] Washing the filter cake with DCM helps recover trapped product. |
Analytical Data (Expected)
-
¹H NMR (400 MHz, CDCl₃):
- 3.70–3.90 (m, 3H, THF-CH₂-O and THF-CH-O).
- 1.80–2.00 (m, 4H, THF-CH₂).
- 1.50 (br s, 2H, NH₂).
- 0.40–0.80 (m, 4H, Cyclopropane-CH₂).
-
Note: Diastereotopic protons on the cyclopropane ring may appear as complex multiplets due to the chiral center on the THF ring.
References
-
Bertus, P., & Szymoniak, J. (2001).[6][8][10][11] New and easy route to primary cyclopropylamines from nitriles.[6][8][10][11] Chemical Communications, (18), 1792–1793. Link
-
Bertus, P., & Szymoniak, J. (2003).[8][11] A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles.[6][8][11] The Journal of Organic Chemistry, 68(18), 7133–7136. Link
-
Kulinkovich, O. G., & de Meijere, A. (2000).[1][7] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834.[7] Link
-
Laroche, C., Harakat, D., Bertus, P., & Szymoniak, J. (2005).[12] Studies on the titanium-catalyzed cyclopropanation of nitriles. Organic & Biomolecular Chemistry, 3(19), 3482–3487.[12] Link
Sources
- 1. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 2. Kulinkovich Reaction [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. youtube.com [youtube.com]
- 5. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 7. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 8. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 9. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents [patents.google.com]
- 10. New and easy route to primary cyclopropylamines from nitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles [organic-chemistry.org]
- 12. Studies on the titanium-catalyzed cyclopropanation of nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
using 1-(Oxolan-2-yl)cyclopropan-1-amine in fragment-based drug discovery
Executive Summary & Strategic Rationale
In the modern era of Fragment-Based Drug Discovery (FBDD), the "Escape from Flatland" initiative drives the adoption of sp³-rich scaffolds to improve solubility, metabolic stability, and selectivity. 1-(Oxolan-2-yl)cyclopropan-1-amine represents a premier "privileged fragment" in this class.
Unlike traditional aniline or benzylamine fragments, this molecule offers a distinct 3D topology defined by two aliphatic rings: a rigid cyclopropane core and a flexible tetrahydrofuran (oxolane) appendage. The geminal substitution at the cyclopropane C1 position creates a "V-shaped" vector orthogonal to the ring plane, forcing substituents into specific hydrophobic pockets often inaccessible to planar fragments.
Key Application Benefits:
-
High Fsp³ (1.0): Complete saturation enhances solubility and reduces non-specific binding.
-
Vector Orthogonality: The primary amine provides a growth vector distinct from the ether oxygen H-bond acceptor.
-
Low Molecular Weight (127.19 Da): Leaves significant "headroom" for ligand efficiency (LE) optimization during fragment growing.
Physicochemical Profile & Design Parameters
Before integrating this fragment into a library, its properties must be benchmarked against the "Rule of Three" (Ro3).
| Property | Value | FBDD Implication |
| Molecular Formula | C₇H₁₃NO | -- |
| Molecular Weight | 127.19 Da | Ideal for FBDD (Ro3 < 300). Allows addition of ~370 Da during optimization. |
| cLogP | ~0.2 - 0.5 | High hydrophilicity ensures aqueous solubility >1 mM for NMR/SPR screening. |
| TPSA | ~35 Ų | Good membrane permeability potential; CNS penetrant profile. |
| H-Bond Donors | 2 (-NH₂) | Primary handle for interactions (e.g., Asp/Glu residues). |
| H-Bond Acceptors | 2 (N, O) | The THF oxygen often engages backbone amides or conserved waters. |
| Rotatable Bonds | 1 | The C(cyclopropane)-C(THF) bond is the only major rotor, minimizing entropy penalty. |
Protocol 1: Synthesis & Acquisition Strategy
While the carboxylic acid precursor is often commercially available, the amine frequently requires de novo synthesis or conversion. The following protocol utilizes a Curtius Rearrangement , chosen for its ability to retain the sensitive cyclopropane-THF connectivity without ring opening.
Precursor: 1-(Oxolan-2-yl)cyclopropan-1-carboxylic acid (CAS: 1783375-83-6).
Step-by-Step Methodology:
-
Activation:
-
Dissolve 1.0 eq of carboxylic acid in anhydrous Toluene.
-
Add 1.1 eq of Triethylamine (TEA) and 1.1 eq of Diphenylphosphoryl azide (DPPA).
-
Mechanistic Insight: DPPA is preferred over thionyl chloride/sodium azide to prevent acid-catalyzed opening of the THF ring.
-
-
Rearrangement (Isocyanate Formation):
-
Heat the reaction mixture to 80°C for 2 hours.
-
Monitoring: Observe evolution of N₂ gas. IR spectroscopy should show the appearance of the isocyanate peak (~2270 cm⁻¹).
-
-
Hydrolysis (Amine Generation):
-
Cool to room temperature.[1] Add 5.0 eq of 2M HCl (aq) and THF (solvent) to the mixture.
-
Stir at 50°C for 1 hour to hydrolyze the isocyanate to the carbamic acid, which spontaneously decarboxylates to the amine hydrochloride salt.
-
-
Isolation:
-
Wash the aqueous layer with Ethyl Acetate (to remove DPPA byproducts).
-
Basify aqueous layer to pH > 12 using 4M NaOH.
-
Extract exhaustively with Dichloromethane (DCM). Note: The amine is polar; multiple extractions are required.
-
Dry over Na₂SO₄ and concentrate carefully (volatile amine).
-
Yield Expectation: 65-80%.
Protocol 2: Screening Workflows (The "Silent" Fragment)
Challenge: this compound lacks a UV chromophore (no aromatic rings). Standard LC-MS/UV or colorimetric assays will fail. Solution: Use Refractive Index (SPR) or Ligand-Observed NMR.
Workflow Diagram: Non-Chromophoric Screening
Figure 1: Screening workflow adapted for non-UV active sp³ fragments.
Detailed Method: Saturation Transfer Difference (STD) NMR
Since the fragment has distinct aliphatic protons, STD-NMR is the gold standard for validating binding.
-
Sample Prep:
-
Protein Conc: 5-10 µM.
-
Fragment Conc: 500 µM - 1 mM (Ligand excess is critical).
-
Buffer: D₂O buffered saline (minimize H₂O signal).
-
-
Pulse Sequence:
-
On-resonance irradiation: -0.5 ppm (Protein methyls).
-
Off-resonance irradiation: 30 ppm.
-
Saturation time: 2-3 seconds.
-
-
Data Analysis:
-
Subtract On-resonance from Off-resonance spectra.
-
Positive Result: Signals corresponding to the cyclopropane protons (0.4-0.8 ppm) or THF protons (1.6-3.8 ppm) appear in the difference spectrum. This confirms magnetization transfer from protein to ligand.
-
Protocol 3: Fragment Elaboration (Growing Strategies)
Once binding is confirmed, the amine serves as the primary vector. The rigidity of the cyclopropane ring means the vector trajectory is fixed; "slop" is minimized, making SAR (Structure-Activity Relationship) steep.
Reaction Pathway: Amide Coupling (The Primary Vector)
The most common elaboration is reacting the amine with diverse carboxylic acids (R-COOH) to probe adjacent pockets.
Optimized Coupling Protocol:
-
Reagents: Use HATU or T3P (Propylphosphonic anhydride). T3P is superior for sterically hindered amines like this gem-disubstituted cyclopropane.
-
Conditions:
-
Amine (1.0 eq), R-COOH (1.1 eq), DIPEA (3.0 eq).
-
Solvent: DMF or EtOAc (T3P works well in EtOAc).
-
Temp: 0°C to RT.
-
-
Purification: Since the product now likely contains an aromatic R-group (from the acid), UV detection becomes viable for HPLC purification.
Elaboration Logic Diagram
Figure 2: Strategic growth vectors from the primary amine handle.
References
-
Enamine Ltd. sp³-Rich Fragment Libraries and Building Blocks. Accessed October 2023. Link
-
PubChem. Compound Summary: this compound.[2][3] National Library of Medicine. Link
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link
-
Scott, D. E., et al. (2012). "Fragment-based drug discovery: A practical approach." Methods in Molecular Biology. Link
-
Sigma-Aldrich. Product: 1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid. Link
Sources
Application Notes and Protocols: Strategic Derivatization of 1-(Tetrahydrofuran-2-yl)cyclopropan-1-amine for Library Synthesis
Introduction: The Strategic Value of the 1-(Tetrahydrofuran-2-yl)cyclopropylamine Scaffold
In the landscape of modern drug discovery, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. The 1-(tetrahydrofuran-2-yl)cyclopropan-1-amine scaffold has emerged as a privileged motif, combining the conformational rigidity and metabolic stability of the cyclopropylamine group with the favorable physicochemical properties of the tetrahydrofuran ring.[1][2] The cyclopropylamine moiety is a well-established pharmacophore, known to enhance potency and modulate metabolic pathways, often by replacing more labile functional groups.[2][3] Its inherent ring strain contributes to a unique electronic character and a defined spatial orientation of the amino group, which can lead to improved binding affinity with biological targets.[4]
The tetrahydrofuran component, a common structural unit in numerous natural products and biologically active molecules, can improve aqueous solubility and provides additional vectors for interaction with protein targets.[5] The combination of these two rings presents a three-dimensional structure with significant potential for creating diverse and potent compound libraries. This guide provides a comprehensive overview of robust and scalable methods for the derivatization of 1-(tetrahydrofuran-2-yl)cyclopropan-1-amine, enabling the generation of extensive chemical libraries for high-throughput screening and lead optimization.
Core Derivatization Strategies for Library Synthesis
The primary amino group of 1-(tetrahydrofuran-2-yl)cyclopropan-1-amine is the key handle for derivatization. However, the steric bulk imposed by the adjacent tetrahydrofuran and cyclopropane rings necessitates careful selection of reaction conditions to achieve high conversion and purity. The following sections detail three fundamental and highly effective derivatization strategies: amide bond formation, reductive amination, and urea/thiourea formation.
Amide Bond Formation: Crafting Diverse Amide Libraries
Amide bond formation is one of the most frequently employed reactions in medicinal chemistry due to the prevalence of the amide functional group in pharmaceuticals.[6] For a sterically hindered primary amine like 1-(tetrahydrofuran-2-yl)cyclopropan-1-amine, standard coupling conditions may prove sluggish. Therefore, the choice of coupling reagent and reaction conditions is critical for success.
Rationale for Method Selection
The primary challenge in acylating this amine is overcoming the steric hindrance around the nucleophilic nitrogen atom. This can lead to slow reaction rates and the need for more forcing conditions, which can compromise the integrity of sensitive functional groups on the coupling partner. To address this, the use of highly reactive acylating agents or protocols specifically designed for hindered substrates is recommended.[6][7] The in situ formation of acyl fluorides or the use of potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P® (n-propanephosphonic acid anhydride) can effectively drive the reaction to completion.[7][8]
Experimental Workflow for Amide Library Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. longdom.org [longdom.org]
- 5. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chimia.ch [chimia.ch]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Amide synthesis by acylation [organic-chemistry.org]
Application Note: Preparation of Pharmaceutically Active Salts of 1-(Oxolan-2-yl)cyclopropan-1-amine
[1]
Introduction & Chemical Context
This compound (CAS 1783405-84-4 for the HCl salt) represents a specialized class of "hybrid" building blocks that fuse a strained cyclopropane ring with a saturated oxygen heterocycle (tetrahydrofuran/oxolane). These moieties are increasingly critical in medicinal chemistry—often serving as bioisosteres for isoleucine or proline, or as conformationally restricted linkers in kinase inhibitors and epigenetic modulators (e.g., LSD1 inhibitors).
The Challenge
The free base of this compound is typically a viscous oil or low-melting solid with high basicity (estimated pKa ~9.0–9.5) and potential volatility. It is prone to oxidative degradation and ring-opening reactions under acidic stress if not properly stabilized.
-
Problem: The free base is difficult to handle in precise stoichiometric quantities for downstream GMP synthesis.
-
Solution: Conversion to a crystalline, non-hygroscopic salt form is essential for purity, stability, and handling. While the Hydrochloride (HCl) salt is the industry standard, specific drug formulations may require alternative anions (e.g., Tosylate, Tartrate) to modulate solubility or hygroscopicity.
Pre-Formulation Characterization[1]
Before initiating salt synthesis, the physicochemical profile of the free base must be established to guide counter-ion selection.
Table 1: Physicochemical Profile & Salt Prediction
| Parameter | Value / Characteristic | Implication for Salt Selection |
| Molecular Weight | ~127.18 g/mol (Free Base) | Low MW suggests high salt burden; counter-ion mass is significant. |
| pKa (Calculated) | ~9.2 (Primary Amine) | Strong base. Compatible with weak and strong acids (pKa < 7). |
| Chirality | Chiral center at THF C2 position.[1] | Potential for diastereomeric salts if chiral acids (e.g., L-Tartaric) are used. |
| Solubility | High in MeOH, EtOH, THF, DCM. Low in Hexane. | Anti-solvent crystallization is the preferred method. |
| Stability | Sensitive to strong Lewis acids (ring opening). | Avoid extremely aggressive Lewis acids; Bronsted acids are generally safe. |
Protocol A: Synthesis of the Hydrochloride Salt (Standard)
This protocol describes the preparation of the This compound Hydrochloride salt. This is the primary form used for stabilizing the intermediate for storage.
Mechanism: Protonation of the primary amine by anhydrous HCl in a non-protic or polar aprotic solvent, causing the ionic lattice to precipitate.
Materials
-
Precursor:
-Boc-1-(oxolan-2-yl)cyclopropan-1-amine (if protected) OR Crude Free Base. -
Reagent: 4.0 M HCl in 1,4-Dioxane or 2.0 M HCl in Diethyl Ether.
-
Solvents: Ethyl Acetate (EtOAc), Dichloromethane (DCM),
-Heptane.
Step-by-Step Procedure
-
Dissolution (Free Base Preparation):
-
If starting from the
-Boc protected intermediate: Dissolve 10.0 g (limiting reagent) in 50 mL DCM. Cool to 0°C. Add 25 mL Trifluoroacetic acid (TFA). Stir for 2 hours until deprotection is complete (monitor by TLC/LC-MS). Concentrate to dryness. Redissolve in DCM, wash with sat. NaHCO3 (aq) to liberate the free base. Dry organic layer over Na2SO4 and concentrate to a pale yellow oil. -
Note: If starting from crude free base oil, dissolve 5.0 g directly in 25 mL dry Ethyl Acetate (EtOAc).
-
-
Salt Formation (Crystallization):
-
Cool the EtOAc solution of the free base to 0–5°C under Nitrogen atmosphere.
-
Dropwise Addition: Slowly add 1.1 equivalents of 4.0 M HCl in Dioxane via a pressure-equalizing addition funnel.
-
Observation: A white precipitate should form immediately. If the solution remains clear, seed with a crystal of the HCl salt or scratch the flask wall.
-
-
Maturation:
-
Allow the slurry to warm to Room Temperature (20–25°C) and stir for 2 hours. This "ages" the crystals, improving filterability.
-
Optional: If the precipitate is gummy (common with ether-containing amines), add
-Heptane (anti-solvent) dropwise until turbidity increases, then stir for an additional 4 hours.
-
-
Isolation:
-
Filter the solid using a sintered glass funnel (Porosity 3) under vacuum.
-
Wash: Rinse the filter cake 2x with cold (0°C) EtOAc/Heptane (1:1 mixture).
-
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.
-
-
Yield & QC:
-
Expected Yield: 85–95%.
-
Target Appearance: White to off-white crystalline powder.
-
Validation: 1H NMR (D2O) must show the downfield shift of the cyclopropyl protons adjacent to the ammonium group.
-
Protocol B: Advanced Salt Screening (Tier 2)
If the HCl salt proves too hygroscopic (deliquescent) for formulation, a Salt Screen is required to identify a more stable solid form. The following workflow utilizes a "Tiered Approach" focusing on lipophilic counter-ions.
Diagram 1: Salt Selection Decision Matrix
Caption: Decision matrix for selecting the optimal counter-ion based on hygroscopicity and chirality requirements.
Screening Methodology
Objective: Identify a salt with a melting point >120°C and weight gain <2% at 80% RH (Relative Humidity).
Selected Counter-ions:
-
p-Toluenesulfonic Acid (Tosylate): Adds significant lipophilicity; excellent for crystallizing small, polar amines.
-
Fumaric Acid (Fumarate): Often forms stable, high-melting 2:1 or 1:1 salts; pharmaceutically acceptable (GRAS).
-
L-Tartaric Acid: Useful if the separation of diastereomers (due to the THF chiral center) is required.
Micro-Scale Protocol (100 mg Scale):
-
Dispense 100 mg of Free Base into 5 HPLC vials.
-
Add 1.05 equivalents of the respective acid (dissolved in MeOH or THF).
-
Solvent Removal: Evaporate solvent under Nitrogen stream.
-
Recrystallization: Add 200 µL of Isopropanol (IPA) to the residue. Heat to 60°C to dissolve, then cool slowly to room temperature.
-
Analysis: Analyze any resulting solids by PLM (Polarized Light Microscopy) for birefringence (crystallinity) and DSC (Differential Scanning Calorimetry) for melting point.
Analytical Characterization & Specifications
To validate the "Pharmaceutical Activity" and quality of the salt, the following data package is required.
Table 2: Critical Quality Attributes (CQAs)
| Test Method | Purpose | Acceptance Criteria (Example) |
| 1H NMR (DMSO-d6) | Identity & Stoichiometry | Confirm 1:1 ratio of Amine:Counter-ion. Verify integrity of THF ring (no opening). |
| XRPD (X-Ray Powder Diffraction) | Polymorph Check | Distinct crystalline peaks; no amorphous halo. |
| DSC (Diff. Scanning Calorimetry) | Thermal Stability | Single sharp endotherm (Melting Point). Target > 150°C for HCl salt. |
| DVS (Dynamic Vapor Sorption) | Hygroscopicity | < 2.0% mass gain at 25°C/80% RH. |
| HPLC Purity | Chemical Purity | > 98.0% Area. Monitor for "Ring-Open" impurity (alcohol byproduct). |
Diagram 2: Analytical Workflow
Caption: Sequential analytical validation workflow to ensure salt suitability for drug development.
References
-
PubChem. 1-(Tetrahydrofuran-2-yl)cyclopropanamine hydrochloride (Compound). National Library of Medicine. Available at: [Link] (Accessed Oct 2023).
-
Wermuth, C. G. The Practice of Medicinal Chemistry, 4th Ed. Academic Press, 2015. (Standard text for Salt Selection logic).
-
Stahl, P. H., & Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002. (Authoritative source for counter-ion screening protocols).
-
World Intellectual Property Organization. WO2013144295A1: Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.[2] (Process analog for cyclopropylamine salt formation). Available at: .
Process Development & Scale-Up: 1-(Oxolan-2-yl)cyclopropan-1-amine
Executive Summary & Strategic Analysis
The 1-substituted cyclopropylamine motif is a privileged pharmacophore in medicinal chemistry, offering unique conformational rigidity and metabolic stability compared to acyclic alkyl amines.[1] The specific target, 1-(Oxolan-2-yl)cyclopropan-1-amine (also known as 1-(tetrahydrofuran-2-yl)cyclopropanamine), combines this strained ring with a polar tetrahydrofuran (THF) ether, enhancing solubility and hydrogen-bond accepting capability.[1]
Scale-Up Challenge: Traditional cyclopropane synthesis (e.g., Simmons-Smith) is often ill-suited for 1,1-disubstituted amines due to the difficulty of installing the amine functionality post-cyclization.[1] The most robust route for scale-up is the Kulinkovich-Szymoniak reaction , which constructs the cyclopropane ring and the amine functionality in a single pot (or telescoped sequence) from the corresponding nitrile.[1]
Route Selection Matrix:
| Parameter | Route A: Kulinkovich-Szymoniak | Route B: Curtius Rearrangement |
| Starting Material | Tetrahydrofuran-2-carbonitrile (Cheap, Available) | 1-(THF-2-yl)cyclopropanecarboxylic acid (Custom) |
| Step Count | 1 (Telescoped) | 4 (Acid |
| Atom Economy | High | Low (Loss of |
| Safety Profile | High Hazard: Grignard/Ti exotherm, Ethane gas evolution.[1] | High Hazard: Azide handling, thermal rearrangement.[1] |
| Scalability | Excellent (with heat/gas management). | Moderate (Azide accumulation limits batch size). |
| Recommendation | Primary Route | Backup Route |
Core Protocol: The Kulinkovich-Szymoniak Reaction[1][2]
This protocol details the conversion of Tetrahydrofuran-2-carbonitrile to the target amine using Ethylmagnesium Bromide (EtMgBr) and Titanium(IV) isopropoxide (
Reaction Mechanism & Pathway
The reaction proceeds via a titanacyclopropane intermediate generated in situ from EtMgBr and
Figure 1: Mechanistic pathway of the Kulinkovich-Szymoniak reaction for nitrile-to-cyclopropylamine conversion.[1]
Materials & Stoichiometry
| Reagent | Equiv.[2][3][4] | Role | Critical Attribute |
| Tetrahydrofuran-2-carbonitrile | 1.0 | Substrate | Dry ( |
| Ethylmagnesium Bromide (3.0 M in Et2O) | 2.2 - 2.5 | Reagent | Titrate before use.[1] |
| Titanium(IV) Isopropoxide | 1.1 | Mediator | Freshly distilled if yellow/cloudy. |
| BF3·OEt2 | 2.0 | Lewis Acid | Fresh bottle.[1] |
| THF / Et2O | Solvent | Solvent | Anhydrous.[1] |
| Rochelle's Salt (Sat. Aq.) | Workup | Quench | Breaks Ti-emulsions.[1] |
Step-by-Step Experimental Procedure
Phase 1: Formation of the Azatitanacycle
Safety Warning: This step generates ethane and ethylene gas. Ensure reactor venting is sized for maximum gas evolution rate.[1]
-
Reactor Setup: Equip a dry, jacketed glass reactor (or Hastelloy for >1kg scale) with an overhead stirrer, internal temperature probe, reflux condenser, and nitrogen inlet/outlet.
-
Charging: Charge Tetrahydrofuran-2-carbonitrile (1.0 eq) and anhydrous Et2O (10 V).
-
Titanium Addition: Add
(1.1 eq) to the solution at room temperature. The solution typically turns pale yellow. -
Grignard Addition (The Critical Step):
-
Cool the mixture to -78°C (for lab scale) or -10°C to 0°C (for pilot scale to manage cooling capacity).
-
Add EtMgBr (2.2 eq) dropwise via addition funnel or dosing pump.
-
Observation: The solution will darken from yellow to dark brown/black.
-
Rate Control: Maintain internal temperature
(if running at 0°C). Monitor gas evolution bubbler.
-
-
Aging: Upon completion of addition, warm the reaction to room temperature (20-25°C) over 1 hour and stir for an additional 1-2 hours.
Phase 2: Ring Closure & Deprotection
-
Lewis Acid Addition: Cool the black reaction mixture to 0°C .
-
BF3 Charge: Add
(2.0 eq) dropwise.[1]-
Exotherm: Mild exotherm expected.[1]
-
-
Reaction: Stir at room temperature for 12 hours.
-
IPC (In-Process Control): Aliquot quench into NaOH/MeOH. Analyze by GC-MS. Look for disappearance of nitrile (m/z ~97) and appearance of amine (m/z ~127 for parent, often M-1 or fragmentation).[1]
Phase 3: Workup & Isolation
Challenge: Titanium salts form gelatinous emulsions.[1]
-
Quench: Cool to 0°C. Slowly add 10% aqueous NaOH or Sat. Rochelle's Salt Solution .
-
Extraction: Extract the aqueous layer with DCM (3 x 5 V). Note: The product is an amine and may be partially water-soluble due to the THF ring.[1] Ensure the aqueous phase is strongly basic (pH > 12).
-
Drying: Dry combined organics over
. -
Purification:
-
Concentrate in vacuo (Careful: Product may be volatile; check boiling point. Likely >60°C at reduced pressure, but validate).
-
Distillation: For scale-up, fractional distillation under reduced pressure is preferred over chromatography.[1]
-
Salt Formation: Alternatively, treat the crude oil with HCl in dioxane/ether to precipitate the hydrochloride salt , which is a stable, non-volatile solid.[1]
-
Process Engineering & Safety (E-E-A-T)
Thermal & Pressure Management
-
Gas Evolution: The reaction releases 1 mole of ethane/ethylene per mole of titanacycle formed. On a 10 kg scale, this is ~2500 L of gas.
-
Engineering Control: Use a mass flow controller on the Grignard addition loop linked to the reactor pressure sensor. If pressure > 0.2 bar, interlock stops addition.
-
-
Grignard Exotherm: The formation of the titanacycle is highly exothermic.
-
Self-Validating Protocol: Perform a "heat flow calorimetry" (RC1) study before scaling >100g to determine the precise cooling duty required (
).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Wet solvents/reagents.[1] | Karl Fischer titration of all solvents ( |
| Product is Ketone | Hydrolysis of imine before cyclization. | Ensure |
| Heavy Emulsion | Titanium hydroxides.[1] | Use Celite filtration or switch quench to Rochelle's Salt (Potassium Sodium Tartrate). |
| Low Yield (Isolation) | Product water solubility. | Saturate aqueous layer with NaCl (Salting out) and use DCM/IPA (9:1) for extraction. |
Workflow Visualization
Figure 2: Process flow diagram for the scale-up synthesis.
References
-
Bertus, P., & Szymoniak, J. (2001).[5] New and easy route to primary cyclopropylamines from nitriles.[5] Chemical Communications, (18), 1792–1793. Link
-
Bertus, P., & Szymoniak, J. (2002). Titanium-Mediated Conversion of Nitriles into (2-Substituted cyclopropyl)amines.[1] The Journal of Organic Chemistry, 67(11), 3965–3968. Link
-
Kulinkovich, O. G., & de Meijere, A. (2000).[4][6] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834. Link
-
Szymoniak, J., & Bertus, P. (2002). Titanium-mediated synthesis of cyclopropylamines.[1] Synlett, 2002(11), 3965. (General methodology reference).
Disclaimer: This protocol involves the use of pyrophoric reagents (Grignards) and reactive metals.[1][4][7] It is intended for use by qualified chemists in a controlled laboratory environment. Always consult local EHS regulations and specific SDS before scaling up.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydrofuran synthesis [organic-chemistry.org]
- 4. Kulinkovich Reaction [organic-chemistry.org]
- 5. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 6. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 7. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Oxolan-2-yl)cyclopropan-1-amine
Case ID: SYN-OXCY-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist
Executive Summary & Chemical Profile
Target Molecule: 1-(Oxolan-2-yl)cyclopropan-1-amine CAS: N/A (Analogous structures: 1251215-48-1) Molecular Weight: 127.19 g/mol Key Challenge: The synthesis involves the formation of a strained cyclopropane ring on a carbon geminally substituted with a basic amine and an oxygenated heterocycle. The primary failure points are titanium complex instability , product volatility , and poor intermediate trapping .
Recommended Route: The Kulinkovich-Szymoniak Reaction .[1] This pathway utilizes the titanium-mediated cyclopropanation of nitriles. It is superior to the Curtius rearrangement for this substrate because it builds the cyclopropane and amine functionality in a single step from readily available tetrahydrofuran-2-carbonitrile.
The Protocol (Kulinkovich-Szymoniak)[1][2]
This protocol is optimized for yield stability. It incorporates the Lewis Acid modification (BF3·OEt2) which is critical for high conversion of the azatitanacyclopropane intermediate to the primary amine.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Quality Attribute |
| Tetrahydrofuran-2-carbonitrile | 1.0 | Substrate | Dry (<50 ppm H2O). |
| Ti(OiPr)4 | 1.1 | Catalyst/Reagent | Fresh, colorless to pale yellow. Dark yellow indicates hydrolysis. |
| EtMgBr (3.0 M in Et2O) | 2.2 | Reagent | Titrate before use. Old Grignard causes homocoupling. |
| BF3·OEt2 | 1.5 | Lewis Acid | Fresh. Promotes ring closure/demetallation. |
| THF/Et2O (1:1) | Solvent | Solvent | Anhydrous. |
Step-by-Step Workflow
-
Titanium Complex Formation:
-
Flame-dry a 2-neck round bottom flask under Argon.
-
Charge with Tetrahydrofuran-2-carbonitrile (1.0 eq) and Ti(OiPr)4 (1.1 eq) in dry THF/Et2O.
-
Cool the mixture to -78 °C .
-
-
Ligand Exchange & Cyclization:
-
Add EtMgBr (2.2 eq) dropwise over 60 minutes via syringe pump. Note: Fast addition causes exotherms that decompose the titanacycle.
-
The solution will turn from yellow to dark brown/black (formation of the titanacyclopropane species).
-
Allow the mixture to warm to 0 °C over 2 hours and stir for an additional 1 hour.
-
-
Lewis Acid Activation (The Szymoniak Modification):
-
Cool back to -78 °C .
-
Add BF3·OEt2 (1.5 eq) dropwise.
-
Warm slowly to room temperature (RT) and stir for 12 hours.
-
-
Workup & Isolation (Volatility Management):
-
Quench with 10% aqueous NaOH (careful: exothermic).
-
Filter through Celite to remove Titanium salts. Wash Celite with Et2O.
-
CRITICAL: Do not rotavap the free base to dryness. The product (MW 127) is volatile.
-
Extract into Et2O, dry over Na2SO4.
-
Add 2M HCl in Et2O to precipitate the Amine Hydrochloride Salt . Filter and dry the solid salt.
-
Mechanism & Failure Points (Visualization)
The following diagram illustrates the reaction pathway and specific points where yield is lost.
Figure 1: Reaction pathway for the Kulinkovich-Szymoniak synthesis, highlighting critical failure modes (Red) vs. the success path (Green).
Troubleshooting Guide (FAQ)
Q1: My yield is consistently low (<30%), but I see product on TLC. What is happening?
Diagnosis: You are likely losing the product during solvent removal. Root Cause: this compound has a low molecular weight and significant vapor pressure. The Fix:
-
Do not concentrate the free base. Stop evaporation when the volume is ~20 mL.
-
Salt Formation: Convert the crude amine directly to the Hydrochloride or Tosylate salt in the organic phase before any concentration. The salt is non-volatile and stable.
Q2: The reaction mixture turns yellow but never black/dark brown.
Diagnosis: The Titanacyclopropane species is not forming. Root Cause:
-
Moisture: Ti(OiPr)4 is extremely hygroscopic. If it has hydrolyzed (white solids visible in the bottle), the reaction will fail.
-
Grignard Quality: The EtMgBr may have degraded. The Fix:
-
Distill Ti(OiPr)4 under vacuum if the liquid is cloudy.
-
Titrate the EtMgBr using salicylaldehyde phenylhydrazone or 1,10-phenanthroline.
Q3: I am getting a ketone side-product (1-(Oxolan-2-yl)propan-1-one).
Diagnosis: Premature hydrolysis of the intermediate imine/metallacycle. Root Cause: The Szymoniak intermediate (azatitanacycle) acts like an imine anion. If quenched with water before the ring is fully "locked" or if the Lewis acid step is skipped, it hydrolyzes to the ketone. The Fix:
-
Ensure the BF3·OEt2 step is performed and allowed to stir for sufficient time (12h) before adding aqueous NaOH. The Lewis acid facilitates the rearrangement to the primary amine structure.
Q4: Can I use catalytic Titanium?
Diagnosis: Yield dropping when scaling up with catalytic (10-20%) Ti. Root Cause: While the Kulinkovich reaction (esters) works well with catalytic Ti, the Szymoniak (nitriles) variant is less robust catalytically because the resulting amine coordinates strongly to Titanium, poisoning the catalyst. The Fix: Use stoichiometric (1.1 eq) Ti(OiPr)4 for this specific substrate to ensure full conversion.
Alternative Route: The Curtius Rearrangement
If the Titanium chemistry remains problematic due to reagent quality, switch to the classical Curtius Rearrangement. This route is longer but more robust against moisture.
Figure 2: Backup synthetic route via Curtius Rearrangement.
Protocol Summary:
-
Start: 1-(Oxolan-2-yl)cyclopropanecarboxylic acid (Synthesized via alkylation of tetrahydrofuran-2-acetate).
-
Activation: React with Diphenylphosphoryl azide (DPPA) and Et3N in Toluene.
-
Rearrangement: Heat to 80°C to form the Isocyanate.
-
Hydrolysis: Treat with aqueous HCl to release the amine and CO2.
References
-
Bertus, P., & Szymoniak, J. (2001).[2] New and easy route to primary cyclopropylamines from nitriles.[1] Chemical Communications, (18), 1792-1793.
-
Kulinkovich, O. G., & de Meijere, A. (2000).[3] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834.
-
Bertus, P., & Szymoniak, J. (2007). The Titanium-Mediated Synthesis of Primary Cyclopropylamines from Nitriles and Grignard Reagents.[1][4] Synlett, 2007(09), 1346-1356.
-
Rochester University Chemistry Dept. (n.d.). Troubleshooting: How to Improve Yield. Laboratory Safety and Techniques.
Sources
Technical Support Center: Troubleshooting Cyclization of THF-Substituted Cyclopropamines
The following technical guide addresses the troubleshooting of cyclization reactions used to synthesize THF-substituted cyclopropamines . These structural motifs—often critical in LSD1 inhibitors and GPCR ligands—present unique synthetic challenges due to the Lewis-basic nature of the tetrahydrofuran (THF) ring and the strain energy of the cyclopropane core.
Current Status: Operational Role: Senior Application Scientist Subject: Optimization and Troubleshooting of Cyclization Protocols
Executive Summary
Synthesizing THF-substituted cyclopropamines typically involves one of three high-value pathways:
-
Titanium-Mediated (Kulinkovich-de Meijere): Direct conversion of amides to cyclopropamines.[1]
-
Zinc-Carbenoid (Simmons-Smith): Cyclopropanation of THF-bearing allylic amines/ethers.
-
Intramolecular Nucleophilic Displacement: Base-mediated ring closure of
-functionalized amines.
The presence of the THF moiety introduces a critical variable: Lewis basicity . The oxygen atom in the THF ring can chelate to metal catalysts (Ti, Zn), dampening reactivity or altering diastereoselectivity. This guide addresses these specific interference mechanisms.
Part 1: The Kulinkovich-de Meijere Reaction (Titanium-Mediated)
This is the most direct route to convert an amide bearing a THF substituent into a cyclopropamine. However, it is prone to "catalyst poisoning" by the substrate itself.
Diagnostic Workflow
Q1: The reaction initiates but stalls at ~40% conversion. Adding more Grignard reagent doesn't help. Why? Diagnosis: You are likely experiencing heteroatom-directed catalyst sequestration . Explanation: The Kulinkovich-de Meijere mechanism relies on a catalytic titanacyclopropane species.[2] The THF substituent on your amide substrate can coordinate to the Titanium center, forming a stable, unreactive chelate (often a 5- or 6-membered chelate depending on linker length). This effectively removes the catalyst from the cycle. Corrective Protocol:
-
Switch Solvent: Change from pure THF (solvent) to Diethyl Ether (
) or Toluene . While THF is the standard solvent, using it in bulk masks the chelating effect of your substrate. In non-coordinating solvents, the substrate's THF oxygen competes less effectively against the Grignard-derived ligands. -
Lewis Acid Additive: Add 1.0 equiv of
(anhydrous). Cerium binds the THF oxygen more strongly than Titanium, "protecting" the catalyst. -
Stoichiometric Ti: Switch from catalytic (
) to stoichiometric ( ) .
Q2: I observe low diastereoselectivity (dr ~ 1:1) despite using a chiral starting material. Diagnosis: Fast ligand exchange in the titanacyclopropane intermediate. Explanation: The reaction proceeds through a metallacycle intermediate where the "R" groups can equilibrate. High temperatures favor thermodynamic equilibration (low dr). Corrective Protocol:
-
Slow Addition: Add the Grignard reagent (e.g.,
or ) over 4–6 hours using a syringe pump at or , rather than room temperature. -
Bulky Ligands: Use
instead of . The bulkier tert-butoxy ligands increase steric pressure, enhancing the directing effect of existing chiral centers.
Visualizing the Failure Mode
Figure 1: Mechanism of catalyst deactivation via intramolecular THF coordination during Kulinkovich-de Meijere cyclization.
Part 2: Zinc-Carbenoid Cyclopropanation (Simmons-Smith)[3][4]
Used when converting an N-allylamine (with a THF group) into a cyclopropamine.
Diagnostic Workflow
Q3: The reaction yields a complex mixture of iodides and ring-opened products.
Diagnosis: Acid-catalyzed ring opening of the THF moiety.
Explanation: The Simmons-Smith reagent (
-
Buffer the Reaction: Add DME (Dimethoxyethane) as a co-solvent (10% v/v). DME coordinates to Zinc, moderating its Lewis acidity without killing the carbenoid activity.
-
Quench Carefully: Do NOT use
. Quench with saturated aqueous mixed with 10% (basic quench) to remove Zinc salts without exposing the THF ring to acid.
Q4: Directing group failure—the cyclopropanation occurs on the "wrong" face. Diagnosis: Competitive coordination. Explanation: Usually, a proximal hydroxyl or amine directs the Zinc carbenoid. However, the THF oxygen is also a Lewis base and can compete for the Zinc, directing the cyclopropanation to the opposite face if the geometry allows. Corrective Protocol:
-
Protect the Amine: If the amine is free, protect it as a Boc-carbamate or Sulfonamide . This reduces the amine's coordinating ability, allowing the THF (if desired) or another group to dominate direction.
-
Chiral Auxiliaries: Use the Charette modification (adding a chiral dioxaborolane ligand) to override substrate control entirely.
Part 3: Intramolecular Nucleophilic Displacement
This method involves cyclizing a
Diagnostic Workflow
Q5: I see elimination (alkene formation) instead of cyclization.
Diagnosis: Base is too strong or temperature is too high.
Explanation: The
-
Base Selection: Switch from
or (strong bases favoring elimination) to or . is non-nucleophilic and bulky, suppressing intermolecular side reactions, while the Lithium counterion can assist in pre-organizing the transition state via coordination to the THF oxygen. -
Concentration: Run the reaction under high dilution (0.01 M) to favor intramolecular cyclization over intermolecular polymerization.
Summary of Troubleshooting Protocols
| Issue | Reaction Type | Probable Cause | Validated Solution |
| Stalled Conversion | Kulinkovich-de Meijere | THF chelation to Ti | Switch solvent to Toluene; add |
| Low Diastereoselectivity | Kulinkovich-de Meijere | Fast ligand exchange | Low temp addition ( |
| Ring Opening / Iodides | Simmons-Smith | Lewis acid attack on THF | Buffer with DME; Basic quench ( |
| Elimination Product | Intramolecular | Base too strong ( | Use |
References
-
Synthesis of Bicyclic Cyclopropylamines by Intramolecular Cyclopropanation. Source: Organic Letters (ACS Publications). Context: Describes Ti(II)-mediated intramolecular coupling of amides and olefins to form fused cyclopropylamines.[1][4] URL:[Link]
-
Kulinkovich-de Meijere Reaction Mechanism & Scope. Source: Organic Chemistry Portal.[5] Context: Detailed mechanism of the amide-to-cyclopropamine transformation and ligand exchange protocols. URL:[Link]
-
Simmons-Smith Cyclopropanation of Functionalized Alkenes. Source: Wikipedia / Primary Literature Review. Context: Discusses the directing effects of basic groups (ethers/amines) and zinc carbenoid reactivity. URL:[Link][6][7][3]
-
Tranylcypromine Analogues as LSD1 Inhibitors. Source: Journal of Medicinal Chemistry. Context: Provides structural context for why THF-substituted cyclopropamines are relevant in drug discovery. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 1-(Oxolan-2-yl)cyclopropan-1-amine
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for the purification of 1-(Oxolan-2-yl)cyclopropan-1-amine. This molecule, with its primary amine and ether functionalities, presents a common yet frequently mishandled challenge in purification via column chromatography. The basicity of the primary amine group dictates the entire purification strategy. This guide is structured to provide not just a protocol, but a deep understanding of the underlying principles, enabling you to troubleshoot and adapt the methodology to your specific crude sample composition.
Part 1: The Core Challenge - Understanding Amine-Silica Interactions
The primary obstacle in purifying this compound on standard silica gel is the acid-base interaction. Silica gel's surface is covered with silanol groups (Si-OH), which are weakly acidic. The primary amine of your target compound is basic. This interaction leads to several predictable problems:
-
Strong Adsorption: The amine can bind tightly, sometimes irreversibly, to the acidic sites on the silica.
-
Peak Tailing: Instead of a sharp, symmetrical peak, the compound elutes slowly and unevenly, resulting in a "tail." This severely compromises resolution and leads to mixed fractions.
-
Yield Loss: Compound that binds irreversibly is lost, lowering the overall yield of your synthesis.
-
Potential Degradation: The acidic environment of the silica surface can sometimes promote degradation pathways for sensitive molecules.
The key to a successful purification is to mitigate this acid-base interaction.[1][2]
Caption: The problem and solution for amine purification on silica.
Part 2: Recommended Purification Protocol & Workflow
This protocol outlines a robust method for purifying this compound using standard silica gel with a modified mobile phase. This is often the most practical and cost-effective first approach.
Step 1: TLC Method Development (The Most Critical Step)
Objective: To find a solvent system that provides good separation between your target amine and its impurities, with an ideal Rf value for the target compound between 0.2 and 0.4.
Procedure:
-
Prepare several small beakers with different solvent systems. Start with the systems in the table below.
-
Crucially, add 1-2% triethylamine (TEA) to each solvent system. This will passivate the acidic sites on the TLC plate, giving a more accurate prediction of column behavior.[3]
-
Spot your crude reaction mixture on silica gel TLC plates.
-
Develop the plates in the prepared solvent systems.
-
Visualize the spots using a suitable stain (e.g., potassium permanganate or ninhydrin for the primary amine).
-
Select the solvent system that gives the best separation and the target Rf.
| Solvent System | Polarity | Typical Application |
| 90:10:1 Hexane / Ethyl Acetate / TEA | Low | Good starting point for separating non-polar impurities. |
| 80:20:1 Hexane / Ethyl Acetate / TEA | Low-Medium | Increase polarity if Rf is too low in the first system. |
| 95:5:1 Dichloromethane / Methanol / TEA | Medium-High | For more polar compounds or when separation is poor in EtOAc. |
| 90:10:1 Dichloromethane / Methanol / TEA | High | Use if the compound is highly retained even with 5% MeOH. |
Step 2: Column Preparation and Elution
Caption: Standard workflow for amine purification by column chromatography.
Detailed Methodology:
-
Column Selection: Choose a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into your column and use gentle air pressure or a pump to pack it evenly. Ensure no cracks or air bubbles are present.[4]
-
Add a thin layer of sand on top to protect the silica bed.
-
-
Equilibration: This is a non-negotiable step. Flush the packed column with at least 2-3 column volumes of your starting mobile phase, including the 1-2% TEA . This pre-treats the silica.[3]
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of solvent (preferably a component of your mobile phase, like dichloromethane).
-
Carefully apply the sample to the top of the silica bed.
-
Alternatively, for less soluble materials, perform "dry loading": adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Begin adding the mobile phase to the top of the column.
-
Apply gentle pressure to maintain a steady flow rate.
-
If using a gradient, gradually increase the percentage of the more polar solvent.
-
-
Fraction Collection & Analysis:
-
Collect fractions of a consistent volume.
-
Analyze the fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure. Note: TEA is volatile and should co-evaporate, but trace amounts may remain.
-
Part 3: Troubleshooting Guide
| Question / Problem | Potential Cause(s) | Recommended Solution(s) |
| "My compound is streaking or tailing badly on the column, even with TEA." | 1. Insufficient TEA concentration.2. Highly acidic impurities in the crude mix are consuming the TEA.3. The amine is particularly basic and still interacts strongly with silica. | 1. Increase the TEA concentration to 2-3%.2. Consider a pre-purification basic wash (e.g., dissolve crude in EtOAc, wash with sat. NaHCO₃, dry, and concentrate) to remove acidic impurities.3. Switch to an alternative stationary phase like amine-functionalized silica or basic alumina.[2][5] |
| "My compound won't elute from the column at all." | 1. Irreversible adsorption on silica.2. The mobile phase is not polar enough. | 1. First, test for stability: spot the crude material on a TLC plate, let it sit for 30 minutes, then elute. If the spot disappears or changes, it's degrading on silica.[6] If so, you must use a different stationary phase.2. If it is stable, flush the column with a much stronger solvent system, such as 90:10:2 DCM/Methanol/Ammonium Hydroxide, to recover the material.[6] |
| "I have poor separation between my amine and a non-polar impurity." | The mobile phase is too polar, causing both compounds to move too quickly (high Rf values). | 1. Reduce the polarity of your mobile phase. If you used 80:20 Hexane/EtOAc, try 95:5.2. Ensure you are running a shallow gradient or isocratic elution to maximize resolution. |
| "All my fractions are mixed. The separation looked good on TLC!" | 1. The column was overloaded with too much crude material.2. The sample was loaded in too large a volume of solvent, causing a broad initial band.3. The flow rate was too high, not allowing for proper equilibration. | 1. Reduce the amount of material loaded relative to the amount of silica.2. Concentrate the sample to a higher concentration before loading.3. Reduce the pressure and slow down the elution rate. |
Part 4: Frequently Asked Questions (FAQs)
Q1: Why is triethylamine (TEA) preferred over other bases like pyridine or ammonia? A: TEA is effective at neutralizing silanol groups and is sufficiently volatile to be easily removed with the solvent during evaporation under reduced pressure.[2] While a solution of ammonia in methanol can be very effective, preparing and handling it requires more care.[1]
Q2: What are the main alternatives to standard silica gel for purifying this amine? A: The two best alternatives are amine-functionalized silica and basic alumina .
-
Amine-Functionalized Silica: This is silica gel where the surface has been chemically modified with aminopropyl groups. The surface is now basic, eliminating the acid-base interaction problem. It often provides excellent peak shape without needing a basic additive in the mobile phase.[1][2][7]
-
Basic Alumina: Alumina is another polar stationary phase. It is available in acidic, neutral, and basic grades. Basic alumina is an excellent choice for purifying basic compounds like amines.[5]
Q3: Can I use reversed-phase (C18) chromatography? A: Yes, reversed-phase chromatography is a viable option, especially for polar amines. The key is to control the pH of the mobile phase. To ensure the amine is in its neutral, free-base form (R-NH2) and is retained on the non-polar C18 stationary phase, the mobile phase pH should be adjusted to be about two units above the amine's pKa.[2] This often involves adding a small amount of a basic modifier (like TEA or ammonium hydroxide) to the water/acetonitrile or water/methanol mobile phase.[2]
Q4: How can I quickly check if my compound is degrading on the silica column? A: Use the "2D TLC" stability test.[6]
-
Spot your crude mixture on a silica TLC plate.
-
Elute the plate as normal with your chosen solvent system.
-
Remove the plate, and let it air dry completely.
-
Now, rotate the plate 90 degrees and elute it again in the same solvent system.
-
If the compound is stable, all spots will lie on a 45-degree diagonal line from the origin. If any new spots appear that are not on this diagonal, it indicates that the compound is degrading on contact with the silica.
References
-
Biotage. (2023). Is there an easy way to purify organic amines? [Online]. Available at: [Link]
-
Columbia University. (n.d.). Column chromatography. [Online]. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available at: [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Online]. Available at: [Link]
-
Save My Exams. (2024). Column Chromatography | AQA A Level Chemistry Revision Notes 2015. [Online]. Available at: [Link]
-
Science Forums. (2011). Amine purification. [Online]. Available at: [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. [Online]. Available at: [Link]
-
Khan Academy. (n.d.). Column chromatography. [Online]. Available at: [Link]
-
PubChem. (n.d.). 1-[2-(Oxolan-2-yl)propan-2-yl]cyclopropan-1-amine. [Online]. Available at: [Link]
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Online]. Available at: [Link]
Sources
Technical Support Center: Preserving Cyclopropane Integrity During Amine Deprotection
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource addresses a critical challenge in modern synthesis: preventing the unintended ring opening of cyclopropane moieties during the deprotection of adjacent amine groups. The inherent strain of the three-membered ring makes it susceptible to cleavage, particularly under conditions that generate cationic intermediates. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the integrity of your cyclopropane-containing molecules.
Troubleshooting Guide: Common Issues & Solutions
This section is designed to address specific experimental failures in a direct, problem-and-solution format.
Question: My cyclopropane ring opened during Boc deprotection with trifluoroacetic acid (TFA). What happened and how can I prevent it?
Answer:
This is a classic and frequently encountered issue. The root cause lies in the mechanism of TFA-mediated deprotection, which proceeds through a carbocation intermediate.[1][2][3]
The Underlying Mechanism: The tert-butoxycarbonyl (Boc) group is removed by protonation of its carbonyl oxygen by a strong acid like TFA, followed by the loss of a stable tert-butyl cation and the subsequent decarboxylation of the resulting carbamic acid.[3][4] When the amine is directly attached to a cyclopropane ring or is a cyclopropylmethylamine, the formation of a positive charge on the adjacent carbon creates a highly stabilized cyclopropylmethyl cation.[5] This cation is exceptionally stable due to the unique electronic nature of the cyclopropane's "bent bonds," which can overlap with the vacant p-orbital of the carbocation, a phenomenon sometimes described as "dancing resonance".[6][7][8] This very stabilization, however, weakens the ring's C-C bonds, making it prone to nucleophilic attack and rearrangement, leading to ring opening.[9][10]
Visualizing the Problem: Acid-Catalyzed Ring Opening
Caption: Mechanism of cyclopropane ring opening during acidic Boc deprotection.
Solutions: Milder Deprotection Strategies
To avoid ring opening, you must either avoid the formation of the problematic carbocation or use conditions where it is quenched faster than it can rearrange. We recommend moving away from strong, neat acids like TFA.
| Method | Reagent(s) | Solvent(s) | Temp. (°C) | Typical Time | Pros & Cons |
| Standard Strong Acid | Trifluoroacetic Acid (TFA) | DCM | 0 to RT | 1-3 h | Cons: High risk of ring opening. Pros: Fast, volatile byproducts. |
| Milder Protic Acid | 4M HCl in Dioxane or Ethyl Acetate | Dioxane, EtOAc | 0 to RT | 2-12 h | Pros: Often preserves the ring.[11] Cons: Can still cause opening in very sensitive substrates. |
| Lewis Acid (Anhydrous) | Zinc Bromide (ZnBr₂) | DCM, CH₂Cl₂ | RT | 12-24 h | Pros: Non-protic, effective for many acid-sensitive groups.[1][12] Cons: Longer reaction time. |
| Silyl-Based Lewis Acid | Trimethylsilyl Iodide (TMSI) | DCM, Acetonitrile | 0 to RT | 1-2 h | Pros: Fast and effective under non-protic conditions.[12] Cons: TMSI is moisture-sensitive. |
| Thermal (Acid-Free) | Heat (neat or high-boiling solvent) | Diphenyl ether, neat | >180 | < 1 h | Pros: Completely acid-free.[13] Cons: Requires high temperatures, limited substrate scope. |
Recommended Protocol 1: Mild Boc Deprotection with HCl in Dioxane
This is often the first alternative to try due to its simplicity and effectiveness.
-
Preparation: Dissolve your N-Boc protected cyclopropylamine in a minimal amount of anhydrous dichloromethane (DCM) or ethyl acetate in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a commercial solution of 4M HCl in dioxane (typically 5-10 equivalents) dropwise to the stirring solution.
-
Reaction: Monitor the reaction by TLC or LC-MS. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. The reaction may take anywhere from 2 to 12 hours.
-
Workup: Once the reaction is complete, carefully quench with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or EtOAc). Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the desired amine hydrochloride salt.
Question: I cannot use hydrogenation to remove a Cbz group due to an alkene in my molecule. Is acid-mediated deprotection safe for my cyclopropane?
Answer:
While palladium-catalyzed hydrogenolysis is the standard, mildest, and most cyclopropane-safe method for Cbz deprotection,[14] acid-mediated alternatives do exist.[15] However, you must exercise extreme caution. Using strong acids like HBr in acetic acid will present the exact same risk of cyclopropylmethyl cation formation and subsequent ring opening as seen with TFA for Boc deprotection.
Solutions: Non-Hydrogenolytic, Non-Acidic Cbz Deprotection
If both hydrogenation and strong acid are incompatible with your substrate, consider alternative nucleophilic or reductive methods that avoid cationic intermediates.
-
Nucleophilic Deprotection: A recently developed method uses 2-mercaptoethanol with a mild base at elevated temperatures. This protocol is effective for substrates with sensitive functionalities where standard methods fail.[16]
-
Transfer Hydrogenation: If the issue is handling H₂ gas rather than the presence of a reducible group, transfer hydrogenation using reagents like triethylsilane and Pd/C can be an option.[17] However, this may still reduce sensitive alkenes.
-
Lewis Acid-Mediated Deprotection: Certain Lewis acids can facilitate Cbz removal, but conditions must be carefully screened to avoid promoting ring opening.
Frequently Asked Questions (FAQs)
What is the best "cyclopropane-safe" amine protecting group?
The ideal protecting group is one that can be removed under conditions that do not generate carbocations adjacent to the ring.
-
Fmoc (9-fluorenylmethoxycarbonyl): This is arguably the safest choice. The Fmoc group is cleaved under mild basic conditions (e.g., 20% piperidine in DMF), which have no propensity to induce carbocation formation or ring opening.[18]
-
Cbz (Carboxybenzyl): As mentioned, Cbz is an excellent choice if its standard deprotection method—catalytic hydrogenolysis (H₂, Pd/C)—is compatible with other functional groups in your molecule.[14] This reductive cleavage is gentle and does not proceed through cationic intermediates.
-
Boc (tert-butoxycarbonyl): Boc should be considered a "high-risk" group requiring special care. It is only "safe" if you commit to using the mild deprotection protocols outlined in the troubleshooting section.
Decision Workflow for Protecting Group Selection
Caption: Decision tree for selecting a suitable amine protecting group.
Why is the cyclopropylmethyl carbocation so stable?
The exceptional stability of the cyclopropylmethyl carbocation is a cornerstone of its unique reactivity.[6] The carbon-carbon bonds in a cyclopropane ring are not pure σ-bonds. Due to severe angle strain (60° bond angles), the orbitals have significant p-character and are often described as "bent bonds".[5][7]
These high-energy, p-like orbitals of the C-C bonds can effectively overlap with the adjacent empty p-orbital of the carbocation. This delocalization of electron density over the cyclopropane ring stabilizes the positive charge, much like resonance in a benzyl or allyl system. In fact, a cyclopropyl group stabilizes an adjacent carbocation even more effectively than a phenyl group.[5] This profound stabilization is the thermodynamic driving force that makes rearrangement and ring-opening reactions so facile.
Are there any non-acidic, non-hydrogenation methods for Boc deprotection?
Yes, several methods have been developed for substrates that are sensitive to any form of acid or reduction.
Recommended Protocol 2: Boc Deprotection with Zinc Bromide
This Lewis acid-based method is useful for substrates that are sensitive to protic acids but can tolerate mild Lewis acids.[1]
-
Preparation: To a solution of the N-Boc protected amine in anhydrous dichloromethane (DCM, 0.1 M), add solid zinc bromide (ZnBr₂, 2-3 equivalents) in one portion.
-
Reaction: Stir the resulting suspension at room temperature. The reaction is typically slower than acid-based methods and may require 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with DCM and quench by adding a saturated aqueous solution of NaHCO₃ or a pH 7 buffer. Stir vigorously for 15-30 minutes. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Further purification by column chromatography may be necessary.
References
- Mechanism of acid-catalyzed ring opening of a cyclopropane ring. (2021). Vertex AI Search.
- Proposed mechanism of the cyclopropane ring‐opening, cyclization reaction. (n.d.). Wiley Online Library.
- What is the reason for the exceptional stability of the cyclopropylmethyl carboc
- Why is cyclopropyl methyl carbocation exceptionally stable? (2014). Quora.
- What is the reason for the exceptional stability of the cyclopropylmethyl carboc
- What is the reason for the exceptional stability of the cyclopropylmethyl carboc
- Mechanism of acid-catalyzed ring opening of a cyclopropane ring. (n.d.). ECHEMI.
- Oxidative radical ring-opening/cyclization of cyclopropane deriv
- Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. (n.d.).
- Reason behind stability of cyclopropylmethyl carboc
- A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. (n.d.). MDPI.
- Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025). Technical Disclosure Commons.
- Amine Protection / Deprotection. (n.d.). Fisher Scientific.
- BOC Protection and Deprotection. (2021). J&K Scientific LLC.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020).
- Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
- Understanding Boc protection and deprotection in peptide synthesis. (n.d.). Benchchem.
- Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.).
- Any suggestion on Boc deprotection without using acid? (2016).
- A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides. (2019). PubMed.
- Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Amine Protection / Deprotection. (2023). Hebei Boz Chemical Co., Ltd..
- A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. (2015). Semantic Scholar.
- Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. echemi.com [echemi.com]
- 6. quora.com [quora.com]
- 7. wyzant.com [wyzant.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
- 11. reddit.com [reddit.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. total-synthesis.com [total-synthesis.com]
- 15. tdcommons.org [tdcommons.org]
- 16. Cbz-Protected Amino Groups [organic-chemistry.org]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
solubility issues of 1-(Oxolan-2-yl)cyclopropan-1-amine in organic solvents
Technical Support Center: 1-(Oxolan-2-yl)cyclopropan-1-amine
Topic: Solubility & Handling Guide for this compound Document ID: TSC-SOL-1783405 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists[1]
Technical Overview & Compound Profile
Before addressing specific solubility issues, it is critical to identify the exact form of the material you are handling. The solubility profile of this compound changes drastically between its free base and salt forms.[1]
-
Synonyms: 1-(Tetrahydrofuran-2-yl)cyclopropanamine; 1-(Tetrahydrofuran-2-yl)cyclopropylamine[1]
-
Chemical Structure: A primary amine attached to a cyclopropane ring, which is directly substituted with a tetrahydrofuran (oxolane) ring.
| Feature | Free Base Form | Hydrochloride (HCl) Salt |
| Physical State | Colorless to pale yellow liquid (likely) | White to off-white crystalline solid |
| Polarity | Moderate (Lipophilic/Basic) | High (Ionic/Polar) |
| Key Solubility | Organics (DCM, THF, EtOAc, Alcohols) | Water, Methanol, DMSO |
| Volatility | High Risk (May sublime/evaporate) | Non-volatile |
| Stability | Sensitive to CO₂ (Air), Oxidation | Stable, Hygroscopic |
Solubility Compatibility Matrix
Use this matrix to select the appropriate solvent system for your application (Synthesis, Purification, or Analysis).
| Solvent Class | Solvent Example | Solubility (Free Base) | Solubility (HCl Salt) | Recommendation |
| Chlorinated | Dichloromethane (DCM) | High | Low/Insoluble | Use 5-10% MeOH in DCM to solubilize the salt form.[1] |
| Alcohols | Methanol, Ethanol | High | High | Best for handling the salt form. |
| Ethers | THF, Diethyl Ether | High | Insoluble | Ether is an excellent anti-solvent to precipitate the HCl salt. |
| Esters | Ethyl Acetate | High | Very Low | Common cause of "gummy" precipitates with salts. |
| Ketones | Acetone | High | Moderate | WARNING: Do NOT use. Reacts with primary amine to form imines. |
| Hydrocarbons | Hexane, Heptane | Moderate/Low | Insoluble | Use to wash away non-polar impurities from the salt. |
| Polar Aprotic | DMSO, DMF | High | High | Good for biological assays; difficult to remove. |
Troubleshooting Guide (Q&A)
Q1: I am trying to dissolve the commercial solid (HCl salt) in Dichloromethane (DCM) for a reaction, but it remains a suspension. Why?
-
Diagnosis: The ionic lattice of the hydrochloride salt is too strong to be broken by non-polar chlorinated solvents alone.
-
Solution: You have two options:
-
The "Spike" Method: Add 5–10% Methanol (MeOH) to your DCM. The alcohol disrupts the ionic lattice via hydrogen bonding, solubilizing the salt.
-
The "Free-Base" Method: If the reaction requires strictly anhydrous/non-protic conditions, you must convert the salt to the free base first (See Protocol A below).
-
Q2: I dissolved the compound in Acetone for NMR analysis, and the spectrum shows extra peaks and a color change to yellow. Is my compound degrading?
-
Diagnosis: Yes. Primary amines like this compound react rapidly with ketones (Acetone) to form imines (Schiff bases) .[1] This is a chemical transformation, not a solubility issue.
-
Solution: Never use Acetone or MEK with this compound. Switch to DMSO-d6 or Methanol-d4 for NMR analysis.[1]
Q3: After extracting the free base into ether and removing the solvent on a rotovap, my yield is significantly lower than expected. Where did it go?
-
Diagnosis: The free base form of cyclopropylamines is often volatile.[4] High vacuum and heating baths can cause the compound to co-evaporate with the solvent.
-
Solution:
-
Do not heat the water bath above 30°C.
-
Stop evaporation immediately once the solvent volume is low.
-
Best Practice: If possible, convert it to a salt (e.g., add HCl in dioxane) before evaporation to "lock" the molecule in a non-volatile form.
-
Q4: My product is "oiling out" (forming a gum) instead of crystallizing in Ethyl Acetate.
-
Diagnosis: This is common for amine salts in moderately polar solvents. The compound is too soluble to crystallize but not soluble enough to stay in solution, forming a super-saturated "oil."
-
Solution: Use the Two-Solvent Recrystallization method. Dissolve the gum in a minimum amount of Methanol (good solvent), then slowly add Diethyl Ether or MTBE (anti-solvent) with vigorous stirring to induce formation of a white powder.
Visual Workflows
Figure 1: Solubility Decision Tree
Use this logic flow to determine the correct solvent system based on your experimental goal.
Caption: Decision tree for selecting solvents based on the chemical form (Salt vs. Base) and the experimental objective.
Figure 2: "Salt Break" Workflow (Protocol A)
Visual guide for converting the stable HCl salt into the reactive Free Base.
Caption: Step-by-step biphasic extraction protocol to liberate the amine free base from its hydrochloride salt.
Standard Operating Protocols (SOPs)
Protocol A: Free-Basing (Salt Break)
Use this when you need the amine to be soluble in non-polar solvents (DCM, Toluene, Ether) or for nucleophilic reactions.[1]
-
Suspension: Place 1.0 g of this compound HCl in a separatory funnel.
-
Solvent Addition: Add 20 mL of Dichloromethane (DCM). Note: The solid will likely not dissolve yet.
-
Neutralization: Add 20 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃) or 1M NaOH.
-
Extraction: Shake vigorously for 2–3 minutes. The solid should disappear as it converts to the free base and migrates into the DCM layer.
-
Separation: Drain the lower organic (DCM) layer. Extract the aqueous layer once more with 10 mL DCM.
-
Drying: Combine organic layers and dry over anhydrous Sodium Sulfate (Na₂SO₄) for 10 minutes.
-
Concentration: Filter off the drying agent. Evaporate the DCM under reduced pressure (Rotovap) at 25–30°C . Do not apply high heat.[5][6][7][8]
Protocol B: Solubility Screening
Use this to determine the exact solubility limit for your specific batch.
-
Weigh 10 mg of the compound into a clear glass vial.
-
Add solvent in 50 µL increments.
-
Vortex/Sonicate for 30 seconds after each addition.
-
Visual Check:
-
Clear Solution: Soluble.[9]
-
Cloudy/Particulates: Insoluble.
-
Oil Droplets: Oiling out (requires different solvent system).
-
-
Calculate solubility (
) using: .[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62314175, 2-(Tetrahydrofuran-3-yl)cyclopropan-1-amine. Retrieved from [Link](Note: Structural analog used for property estimation).
Sources
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- 3. 1-(Tetrahydrofuran-2-yl)cyclopropanamine hydrochloride | 1783405-84-4 | Benchchem [benchchem.com]
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stability of 1-(Oxolan-2-yl)cyclopropan-1-amine under acidic reaction conditions
Reference ID: TSC-OXCP-001 Status: Active Last Updated: February 12, 2026 Department: Synthetic Chemistry & Process Development
Executive Summary: The Stability Paradox
User Query: "I am observing degradation of 1-(Oxolan-2-yl)cyclopropan-1-amine during acidic workup/reaction. What is happening?"
Core Insight: this compound presents a unique "stability paradox." While the protonation of the primary amine generally protects the cyclopropane ring from oxidative degradation (by forming an electron-withdrawing ammonium species), the molecule remains highly susceptible to acid-catalyzed thermal rearrangement .
The presence of the oxolane (tetrahydrofuran) ring adjacent to the strained cyclopropane creates a Donor-Acceptor system. Under harsh acidic conditions (Heat + Strong Acid), the ring strain (~27.5 kcal/mol) coupled with the potential for oxonium ion formation can trigger catastrophic ring opening or rearrangement into pyrroline derivatives or acyclic ketones.
Diagnostic Matrix: Is Your Compound Degrading?
Before altering your protocol, confirm degradation using this symptom checker.
| Symptom | Condition | Probable Cause |
| New TLC Spot (Lower Rf) | Acidic Workup (Aq.) | Hydrolysis: Ring opening followed by hydration to form a hydroxy-ketone or amino-alcohol. |
| New TLC Spot (Higher Rf) | Strong Acid / Heat | Rearrangement: Conversion to an isomeric imine or cyclic enamine (e.g., pyrroline derivative). |
| Loss of Material (Volatile) | High Vacuum / Free Base | Sublimation/Evaporation: The free base is a low MW amine and can be volatile. |
| NMR: Disappearance of Multiplet < 1.0 ppm | Acidic Solvent (e.g., CDCl3 + trace acid) | Ring Cleavage: The characteristic high-field cyclopropyl protons (0.3–0.9 ppm) vanish upon ring opening. |
Critical Failure Modes & Mechanisms
The "Acid-Heat" Danger Zone
The most common error is heating the hydrochloride salt. While the salt is stable at room temperature, heating it (>50°C) in the presence of nucleophiles (even weak ones like Cl⁻ or water) lowers the activation energy for ring opening.
Pathway Visualization
The following diagram illustrates the divergent pathways between Stable Salt Formation and Catastrophic Rearrangement .
Figure 1: Stability bifurcation. The ammonium salt is stable only if thermal stress is avoided.
Troubleshooting Protocols
Protocol A: Safe Salt Formation (HCl Salt)
Use this protocol to stabilize the amine for storage.
-
Dissolution: Dissolve 1.0 eq of the free amine in anhydrous Diethyl Ether or MTBE (0.1 M concentration).
-
Why: Non-polar solvents precipitate the salt immediately, preventing over-exposure to excess acid.
-
-
Cooling: Chill the solution to 0°C (Ice/Water bath).
-
Acid Addition: Dropwise add 1.05 eq of HCl (2M in Diethyl Ether) or HCl (4M in Dioxane) .
-
Critical: Do NOT use aqueous HCl. Water acts as a nucleophile that can attack the protonated ring if the exotherm is uncontrolled.
-
-
Filtration: Filter the white precipitate immediately under an inert atmosphere (N₂).
-
Drying: Vacuum dry at room temperature (do not heat).
Protocol B: Recovering Free Base from Salt
Use this if you need to use the amine in a coupling reaction.
-
Suspension: Suspend the HCl salt in DCM or EtOAc .
-
Neutralization: Add saturated aqueous NaHCO₃ or K₂CO₃ at 0°C .
-
Avoid: NaOH or strong bases which might trigger side reactions with the oxolane ring.
-
-
Separation: Rapidly separate phases.
-
Concentration: Dry organic layer over Na₂SO₄ and concentrate at < 30°C .
-
Warning: The free base is volatile. Do not apply high vacuum for extended periods.
-
Frequently Asked Questions (FAQ)
Q1: Can I use Trifluoroacetic Acid (TFA) to deprotect a Boc-group on this amine? A: Yes, but with strict controls.
-
Risk: TFA is a strong acid. If the reaction warms up, the cyclopropane will open.
-
Solution: Perform the deprotection in DCM at 0°C . Quench immediately with saturated NaHCO₃ once TLC shows consumption of starting material. Do not let it stir overnight.
Q2: I see a new spot on TLC after leaving the amine in CDCl₃ overnight. A: CDCl₃ is naturally acidic (forming HCl upon decomposition).
-
Mechanism: The trace HCl protonates the amine, and over time (especially in light), this can lead to slow degradation or salt formation.
-
Fix: Filter your CDCl₃ through a small plug of basic alumina before dissolving this specific amine, or store the NMR sample with a copper wire/silver foil if long-term stability is needed.
Q3: Why does the oxolane ring matter? A: The oxygen atom in the oxolane ring can participate in "Neighboring Group Participation" (NGP). If the cyclopropane ring opens to form a cation, the ether oxygen can stabilize it, potentially leading to bicyclic structures that are thermodynamically stable but useless for your synthesis.
References & Authority
-
General Reactivity of Cyclopropylamines:
-
Source: "Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications." Longdom Publishing.
-
Relevance: Establishes the baseline reactivity of the cyclopropane-amine motif and its susceptibility to ring opening under thermal/acidic stress.
-
-
Acid-Catalyzed Ring Opening Mechanism:
-
Source: "Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl." NIH / PubMed Central.
-
Relevance: Details the mechanism of distal bond cleavage in cyclopropylamines under acidic conditions, confirming the risk of electrophilic cleavage.
-
-
Oxolane (THF) Ring Stability:
-
Source: "Tetrahydrofurfurylamine | C5H11NO | CID 253298." PubChem.
-
Relevance: Provides physical property data and safety handling for the tetrahydrofuran-amine substructure.
-
-
Donor-Acceptor Cyclopropane Chemistry:
-
Source: "Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes." Chemical Reviews (ACS).
-
Relevance: Explains the "Donor-Acceptor" concept where the amine (donor) and ring strain allow for ring opening, a key failure mode for this molecule.
-
[1]
-
Sources
Technical Support Center: Optimizing Coupling Reactions with 1-(Oxolan-2-yl)cyclopropan-1-amine
Welcome to the technical support center for chemists working with 1-(Oxolan-2-yl)cyclopropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered spirocyclic amine. Slow reaction times, low yields, and incomplete conversions are common hurdles. This document provides in-depth troubleshooting guides, FAQs, and optimized protocols to help you accelerate your research.
As a Senior Application Scientist, my goal is to explain the causality behind these experimental challenges and provide robust, validated solutions. We will explore the two most common transformations for this amine: amide bond formation and Buchwald-Hartwig amination.
Section 1: Troubleshooting Amide Bond Formation
The formation of an amide bond by coupling a carboxylic acid with this compound is frequently challenging. The steric bulk from the cyclopropane and adjacent tetrahydrofuran (THF) rings significantly shields the nitrogen atom, hindering the approach of the activated carboxylic acid. This steric impediment is the primary cause of slow reaction rates and low yields.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is my standard amide coupling protocol (e.g., EDC/HOBt) failing with this amine?
The core issue is steric hindrance.[4] Standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) form an activated O-acylisourea intermediate. While effective for unhindered amines, the bulky nature of this compound makes the subsequent nucleophilic attack on this intermediate extremely slow. This allows side reactions, such as the rearrangement of the intermediate to an unreactive N-acylurea, to dominate, thus consuming your activated acid and leading to reaction failure.[3][5]
Q2: What are the most effective coupling reagents for sterically demanding amines?
For sterically hindered couplings, more potent activating agents are required. Uronium/aminium salt-based reagents are generally superior because they generate highly reactive activated esters (e.g., HOBt or HOAt esters) more efficiently and are less prone to side reactions than carbodiimides alone.[6][7] Reagents like HATU, HBTU, and COMU are industry standards for difficult couplings.
Q3: How does solvent choice impact the reaction time and yield?
Polar aprotic solvents are generally preferred for amide coupling reactions.
-
DMF (Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone): These solvents are excellent at dissolving reagents and intermediates, which can help accelerate the reaction rate.
-
Acetonitrile (ACN) and Dichloromethane (DCM): These are also common choices. Acetonitrile can be particularly effective in protocols involving EDC/HOBt.[5][8] The key is to ensure all components, especially the activated acid intermediate, remain fully solvated.
Q4: What are the primary side reactions to watch for?
-
N-Acylurea Formation: As mentioned, this is common with carbodiimide reagents (EDC, DCC) when the amine is slow to react. The O-acylisourea intermediate rearranges into a stable urea byproduct.[3]
-
Epimerization: If your carboxylic acid has a chiral center at the alpha position, the harsh activation conditions or prolonged reaction times needed for this hindered amine can lead to racemization. Using additives like HOAt (1-Hydroxy-7-azabenzotriazole) or conducting the reaction at lower temperatures can help mitigate this.
-
Anhydride Formation: With some coupling reagents, the activated acid can react with another molecule of the carboxylic acid to form a symmetric anhydride. While this is still an activated species, it consumes an extra equivalent of your acid.[8]
Troubleshooting Guide: Low Yield & Slow Reaction Rate
Problem: My reaction shows low to no formation of the desired amide product after 24 hours.
This is the most common issue and points to insufficient activation of the carboxylic acid or an inability of the hindered amine to react with the activated intermediate.
Solution 1: Upgrade Your Coupling Reagent
The choice of coupling reagent is the most critical factor. For this substrate, standard EDC/HOBt is often inadequate. Move to a more powerful uronium or phosphonium salt.
| Reagent Class | Examples | Recommended for Hindered Coupling? | Rationale & Causality |
| Carbodiimides | EDC, DCC, DIC | Not Recommended | Forms O-acylisourea intermediate which is prone to rearrangement to N-acylurea with slow-reacting amines.[3][6] |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | Highly Recommended | Rapidly generates highly reactive activated esters (HOAt/HOBt esters) that are more stable towards rearrangement. HATU is often superior as the resulting HOAt ester is more reactive than the HOBt ester.[5][7] |
| Phosphonium Salts | PyBOP, BOP | Recommended | Also forms highly reactive activated esters. Can be very effective but may produce carcinogenic byproducts (HMPA with BOP). PyBOP is a safer alternative. |
| Other | T3P, CDI | Worth Considering | T3P (Propylphosphonic anhydride) is a powerful water scavenger and activating agent. CDI (Carbonyldiimidazole) forms a reactive acyl-imidazolide, which may require heating to react with a hindered amine. |
Solution 2: Convert to a More Reactive Acid Derivative
If even potent coupling reagents fail, a two-step approach is a robust alternative. First, convert the carboxylic acid to a more electrophilic species, isolate it, and then react it with the amine.
-
Acid Chlorides: Formed using thionyl chloride (SOCl₂) or oxalyl chloride. This is a highly reactive species. A non-nucleophilic base like triethylamine (TEA) or DIPEA is required in the subsequent reaction with the amine to scavenge the HCl byproduct.[6][9]
-
Acyl Fluorides: These are less reactive than acid chlorides but are often more selective and less prone to causing epimerization. Reagents like DAST or XtalFluor-E can be used for this transformation.[10]
Solution 3: Optimize Temperature and Reaction Time
While room temperature is a standard starting point, hindered couplings often require thermal energy to overcome the activation barrier.
-
Gently heat the reaction to 40-60 °C. Monitor by LCMS to track product formation versus degradation.
-
Be aware that higher temperatures can increase the rate of side reactions, especially epimerization.[3]
Optimized Protocol: HATU-Mediated Coupling
This protocol uses HATU, a highly effective reagent for sterically hindered substrates.
-
Preparation: In a dry flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.0 eq), dropwise. Stir the mixture at 0 °C for 15-20 minutes. This pre-activation step is crucial as it allows the highly reactive HOAt-ester to form before the amine is introduced.
-
Coupling: Add a solution of this compound (1.2 eq) in a small amount of DMF to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LCMS. If the reaction is sluggish, consider heating to 40-50 °C.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizing the Process
Caption: Workflow for hindered amide coupling.
Section 2: Troubleshooting Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[11] However, the steric bulk of this compound can significantly slow down the crucial reductive elimination step, leading to low yields and catalyst decomposition.[1][12]
Frequently Asked Questions (FAQs)
Q1: Which generation of Buchwald-Hartwig ligand is most suitable for this amine?
For sterically hindered primary amines, modern, bulky, and electron-rich biarylphosphine ligands are essential. First-generation ligands (e.g., P(t-Bu)₃) or simple bidentate ligands like BINAP are often insufficient.[11] You should use ligands specifically designed for challenging couplings.
-
Recommended Ligands: BrettPhos, RuPhos, XPhos, and SPhos are excellent choices. These ligands possess the steric bulk necessary to promote the reductive elimination step and stabilize the palladium center, preventing catalyst decomposition.[12]
Q2: How does the choice of base affect the reaction outcome?
The base plays a critical role in the catalytic cycle by deprotonating the amine-palladium complex to form the palladium-amido intermediate.
-
Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is the most common and often most effective choice.
-
Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, particularly with more reactive aryl halides (iodides, bromides), but may require higher temperatures or longer reaction times.[13] The solubility of the base is also a factor; for instance, LiHMDS is a strong, soluble base that can be effective.[14]
Q3: My reaction is producing the hydrodehalogenated arene as a major byproduct. What is causing this?
Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction that competes with the desired C-N bond formation. It often arises from a competing pathway where the palladium-amido intermediate undergoes β-hydride elimination if the amide has an available β-hydrogen. However, with this specific amine, which lacks β-hydrogens on the cyclopropyl ring, this side reaction is more likely due to catalyst decomposition pathways or reactions with trace water. Ensuring strictly anhydrous conditions and using a robust ligand can help minimize this.
Troubleshooting Guide: Inefficient C-N Coupling
Problem: The Buchwald-Hartwig reaction gives a low yield of the desired arylated amine.
This typically indicates a slow or inefficient catalytic cycle, often stalled at the final reductive elimination step due to steric clash.
Solution 1: Strategic Ligand Selection
The ligand is your primary tool for optimization. The goal is to use a ligand that is bulky enough to accelerate reductive elimination without being so bulky that it shuts down the initial oxidative addition.
| Ligand | Key Feature | Typical Substrates | Rationale |
| XPhos | Very bulky and electron-rich | Aryl chlorides, bromides, triflates | Excellent general ligand for hindered substrates. Promotes both oxidative addition and reductive elimination. |
| RuPhos | Less bulky than XPhos but very electron-rich | Aryl bromides, iodides | The phosphine on the upper ring is less sterically demanding, which can be beneficial. |
| BrettPhos | Extremely bulky | Designed for hindered primary amines | The di-tert-butylphosphino group and bulky adamantyl groups create a large pocket that facilitates the coupling of very hindered partners.[14] |
Solution 2: Screen Bases and Solvents
The combination of base and solvent is crucial.
-
Base: Start with NaOtBu. If you observe substrate decomposition, consider a weaker base like K₃PO₄ or Cs₂CO₃.
-
Solvent: Toluene and dioxane are the most common solvents. Toluene is often a good starting point.[15] For some systems, polar aprotic solvents like DME or t-BuOH can be effective.
Solution 3: Consider the Palladium Precursor
-
Pd₂(dba)₃ or Pd(OAc)₂: These are common Pd(0) and Pd(II) precursors that generate the active Pd(0) catalyst in situ. They are reliable and cost-effective.
-
Pre-formed Catalysts (e.g., XPhos Pd G3): These are integrated palladacycle precatalysts that offer higher stability and more reliable activation, often leading to better results with challenging substrates. They can be more expensive but are highly recommended for difficult couplings.
Optimized Protocol: Buchwald-Hartwig Amination
This protocol uses a modern ligand/precatalyst system for robust results.
-
Preparation: To a dry Schlenk tube or microwave vial, add the aryl halide (1.0 eq), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon is preferred).
-
Addition of Reagents: Under a positive pressure of Argon, add this compound (1.2-1.5 eq) followed by anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Microwave irradiation can significantly reduce reaction times and is highly recommended for optimizing slow reactions. Monitor progress by LCMS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., EtOAc) and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing the Catalytic Cycle
Caption: Buchwald-Hartwig catalytic cycle.
References
-
Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones: Access to Complex Spirocyclic Aminals. PMC, National Center for Biotechnology Information. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society. Available at: [Link]
-
Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit. Available at: [Link]
-
Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar. Available at: [Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available at: [Link]
-
Optimization of reaction conditions. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, National Center for Biotechnology Information. Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. ResearchGate. Available at: [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Lund University. Available at: [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC, National Center for Biotechnology Information. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
-
Tips and tricks for difficult amide bond formation? Reddit. Available at: [Link]
-
Palladium-Catalyzed Ligand-Directed Oxidative Functionalization of Cyclopropanes. PMC, National Center for Biotechnology Information. Available at: [Link]
-
Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. ChemRxiv. Available at: [Link]
-
Palladium (II/IV) catalyzed cyclopropanation reactions: scope and mechanism. PMC, National Center for Biotechnology Information. Available at: [Link]
-
How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? ResearchGate. Available at: [Link]
-
Struggling with amide coupling. Reddit. Available at: [Link]
-
Synthesis of enantioenriched spirocyclic oxindoles catalyzed by bifunctional thiourea. Royal Society of Chemistry. Available at: [Link]
-
Palladium-Catalyzed Coupling of Amides and Cyclopropanols for the Synthesis of γ-Diketones. ChemRxiv. Available at: [Link]
-
Amine to Amide (Coupling) - Common Conditions. rxn.center. Available at: [Link]
-
General palladium-catalyzed cross coupling of cyclopropenyl esters. PMC, National Center for Biotechnology Information. Available at: [Link]
-
1-[2-(Oxolan-3-yl)propan-2-yl]cyclopropan-1-amine. PubChem. Available at: [Link]
-
Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at: [Link]
-
Synthesis of cyclopropanes. Organic Chemistry Portal. Available at: [Link]
-
(PDF) Formation of amides: One-pot condensation of carboxylic acids and amines mediated by TiCl4. ResearchGate. Available at: [Link]
-
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. Available at: [Link]
-
Metal-catalysed C-C bond formation at cyclopropanes. PubMed. Available at: [Link]
-
Catalytic Carbonylative Spirolactonization of Hydroxycyclopropanols. PMC, National Center for Biotechnology Information. Available at: [Link]
-
Synergistic catalysis: cis-cyclopropanation of benzoxazoles. PMC, National Center for Biotechnology Information. Available at: [Link]
-
(PDF) Gold(I)-catalyzed cycloisomerization of alcohol or amine tethered-vinylidenecyclopropanes accessing to morpholine, piperazine or oxazepane derivatives: carbene versus non-carbene process. ResearchGate. Available at: [Link]
Sources
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- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Interpretation of 1-(Oxolan-2-yl)cyclopropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the structural elucidation of novel small molecules is a cornerstone of advancing therapeutic candidates. The molecule 1-(Oxolan-2-yl)cyclopropan-1-amine presents a unique structural motif, combining the strained, conformationally rigid cyclopropane ring with a flexible, heterocyclic tetrahydrofuran (oxolane) moiety. This guide provides an in-depth analysis and predicted interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound, offering a comparative framework based on established principles and data from analogous structures. As Senior Application Scientists, our goal is to not only present data but to illuminate the underlying chemical principles that govern the observed spectral features.
The Structural Landscape and Its Spectroscopic Implications
The ¹H NMR spectrum of this compound is anticipated to be complex due to the presence of multiple chiral centers and diastereotopic protons. The key structural features influencing the spectrum are:
-
The Cyclopropane Ring: This three-membered ring is characterized by significant ring strain, which influences the hybridization of the carbon atoms and, consequently, the chemical shifts of the attached protons. Protons on a cyclopropane ring typically resonate at an unusually high field (upfield) compared to other alkanes, a phenomenon attributed to anisotropic effects from the C-C bonds.[1][2]
-
The Tetrahydrofuran (Oxolane) Ring: This five-membered oxygenated heterocycle introduces electronegativity through the oxygen atom, leading to a downfield shift of adjacent protons. The ring's flexibility allows for various conformations, which can average out coupling constants.
-
The Amine Group: The primary amine group (-NH₂) is an electron-donating group that can influence the electronic environment of the adjacent cyclopropane ring. The protons of the NH₂ group itself often appear as a broad singlet and may or may not couple with neighboring protons, depending on the solvent and concentration.
-
Chirality and Diastereotopicity: The C1 of the cyclopropane ring and the C2 of the oxolane ring are chiral centers. This chirality renders the geminal protons on the cyclopropane ring (at C2 and C3) and the protons on the tetrahydrofuran ring diastereotopic. Diastereotopic protons are chemically non-equivalent and are expected to have different chemical shifts and couple with each other.[3]
Experimental Protocol for ¹H NMR Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shifts, particularly for the amine protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion and simplify the analysis of complex multiplets.
-
Shim the magnetic field to obtain optimal resolution and symmetrical peak shapes.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
To aid in structural assignment, consider performing two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Predicted ¹H NMR Spectrum and Interpretation
Based on the analysis of its constituent fragments and known substituent effects, the predicted ¹H NMR spectrum of this compound is detailed below.
Molecular Structure and Proton Labeling:
Sources
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the LC-MS of 1-(Oxolan-2-yl)cyclopropan-1-amine
For researchers, scientists, and drug development professionals, a deep understanding of the structural elucidation of novel small molecules is paramount. Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool in this endeavor, and the interpretation of fragmentation patterns is key to confident identification. This guide provides an in-depth analysis of the predicted electrospray ionization (ESI) fragmentation pattern of 1-(Oxolan-2-yl)cyclopropan-1-amine, a molecule of interest due to its unique combination of a strained cyclopropyl ring, a primary amine, and a tetrahydrofuran (oxolane) moiety.
This guide will present a hypothesized fragmentation pattern based on established principles of mass spectrometry and compare it with the known fragmentation of related structural motifs. The causality behind the proposed fragmentation pathways will be explained, providing a framework for the analysis of similar compounds.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₁₃NO
-
Molecular Weight: 127.18 g/mol
-
CAS Number: Not available
Hypothesized LC-MS/MS Fragmentation Data
The following table summarizes the predicted major fragment ions for this compound when subjected to positive ion electrospray ionization followed by collision-induced dissociation (CID).
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Putative Fragment Structure |
| 128.1 [M+H]⁺ | 111.1 | NH₃ (Ammonia) | 1-(Oxolan-2-yl)cyclopropene cation |
| 128.1 [M+H]⁺ | 85.1 | C₃H₄N (Cyclopropylamine radical) | Oxolane-2-yl cation |
| 128.1 [M+H]⁺ | 71.1 | C₃H₆O (Propylene oxide) | Aziridin-1-ium-1-ylcyclopropane |
| 128.1 [M+H]⁺ | 57.1 | C₄H₆O (But-2-enal) | Cyclopropylmethaniminium |
Elucidation of the Fragmentation Pathway
The fragmentation of this compound is anticipated to be driven by the protonation of the primary amine, being the most basic site in the molecule. The subsequent fragmentation pathways are influenced by the stability of the resulting carbocations and the inherent ring strain of the cyclopropyl group.
dot
Caption: Proposed fragmentation pathways of protonated this compound.
-
Loss of Ammonia (m/z 111.1): A common fragmentation pathway for primary amines is the neutral loss of ammonia (NH₃). This is expected to be a significant fragment, leading to the formation of a stable cyclopropyl-substituted oxolane cation.
-
Cleavage of the C-C bond between the Rings (m/z 85.1): The bond connecting the cyclopropyl and oxolane rings is susceptible to cleavage. This would result in the formation of a stable oxolane-2-yl cation.
-
Ring Opening and Cleavage of the Oxolane Ring (m/z 71.1): The protonated amine can induce a ring-opening of the tetrahydrofuran moiety, followed by cleavage to lose a neutral C₃H₆O fragment. This would result in a cyclopropyl-substituted aziridinium ion.
-
Cleavage of the Oxolane Ring (m/z 57.1): A more extensive fragmentation of the oxolane ring could lead to the loss of a neutral butenal molecule, resulting in the formation of a stable cyclopropylmethaniminium ion.
Comparative Analysis with Structurally Related Compounds
To better understand the fragmentation of this compound, it is instructive to compare its predicted fragmentation with that of simpler, related molecules.
-
Cyclopropylamine: The mass spectrum of cyclopropylamine is dominated by the loss of a hydrogen atom to form the M-1 ion. Alpha-cleavage is also observed, leading to the loss of an ethyl radical. The presence of the oxolane ring in our target molecule introduces more facile fragmentation pathways.
-
Tetrahydrofuran (Oxolane): Under electron ionization, tetrahydrofuran typically undergoes ring opening followed by the loss of ethylene or formaldehyde. In the case of our target molecule, the protonated amine directs the fragmentation, leading to different neutral losses.
-
Primary Amines: As a general class, primary amines show a characteristic alpha-cleavage, where the bond adjacent to the nitrogen is broken.[1] This is a driving force in several of the proposed fragmentation pathways for this compound.
The unique combination of the three functional groups in this compound leads to a more complex and informative fragmentation pattern than any of the individual components. The strained cyclopropyl ring provides a site for charge stabilization, while the oxolane ring offers multiple avenues for ring-opening and cleavage, all initiated by the protonated primary amine.
Experimental Protocol for LC-MS/MS Analysis
The following is a detailed, step-by-step methodology for the acquisition of fragmentation data for this compound.
dot
Caption: Experimental workflow for LC-MS/MS analysis.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of this compound in methanol.
- Perform a serial dilution to a final concentration of 1 µg/mL using the initial mobile phase conditions (95% Mobile Phase A, 5% Mobile Phase B).
2. Liquid Chromatography (LC) Parameters:
- Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.
3. Mass Spectrometry (MS) Parameters:
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- MS1 Scan: A full scan from m/z 50 to 200 to confirm the presence of the protonated molecular ion [M+H]⁺ at m/z 128.1.
- MS/MS (Tandem MS) Scan:
- Precursor Ion: Isolate the [M+H]⁺ ion at m/z 128.1.
- Collision Gas: Argon.
- Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe a range of fragment ions.
- MS2 Scan: Scan for product ions from m/z 20 to 130.
This comprehensive guide provides a robust framework for the identification and structural elucidation of this compound and related compounds using LC-MS/MS. The hypothesized fragmentation pattern, supported by established chemical principles and comparative analysis, offers a valuable resource for researchers in the field.
References
-
[2]
Sources
comparing reactivity of 1-(Oxolan-2-yl)cyclopropan-1-amine vs cyclopropylamine
This guide provides an in-depth technical comparison between Cyclopropylamine (CPA) and its structurally advanced analog, 1-(Oxolan-2-yl)cyclopropan-1-amine (1-Ox-CPA) .
It is designed for medicinal chemists and process scientists evaluating bioisosteres to mitigate metabolic liabilities or alter physicochemical properties in lead optimization.[1]
Executive Summary: The "Metabolic Switch"
Cyclopropylamine (CPA) is a ubiquitous building block but suffers from a critical liability: it acts as a mechanism-based inactivator (suicide substrate) of Cytochrome P450 enzymes.[1]
This compound (1-Ox-CPA) introduces a tetrahydrofuran (oxolane) ring at the C1 position. This modification transforms the C1 carbon from a secondary to a quaternary center, effectively blocking the primary metabolic soft spot (the
Part 1: Structural & Electronic Profile
The fundamental difference lies in the substitution at the
| Feature | Cyclopropylamine (CPA) | This compound |
| Structure | Monosubstituted Cyclopropane | 1,1-Disubstituted (Geminal) Cyclopropane |
| C1 Hybridization | ||
| Steric Environment | Unhindered | Highly Congested (Gem-dialkyl effect) |
| Electronic Effect | Electron-donating cycloalkyl group | Inductive withdrawal (-I) from THF Oxygen |
| Basicity (Est. pKa) | ~9.1 (Typical | ~7.8 - 8.2 (Lowered by |
| LogP (Lipophilicity) | ~0.1 (Polar) | ~0.5 - 0.8 (Modulated by THF lipophilicity) |
| Metabolic Risk | High (CYP450 Inactivation) | Low (Blocked |
Structural Logic
In 1-Ox-CPA, the "oxolan-2-yl" (tetrahydrofuran-2-yl) group is attached directly to the same carbon holding the amine. This creates a quaternary center .
-
Consequence 1: The absence of an
-hydrogen prevents the standard Hydrogen Atom Transfer (HAT) mechanism used by metabolic enzymes.[1] -
Consequence 2: The lone pairs on the THF oxygen can participate in intramolecular hydrogen bonding with the amine protons, potentially altering solubility and permeability.[1]
Part 2: Metabolic Stability & Safety (The "Why")
The primary driver for selecting 1-Ox-CPA over CPA is the suppression of toxicity.
The CPA Liability: Mechanism-Based Inactivation
CPA undergoes Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) initiated by CYP450 enzymes (specifically CYP2D6 and CYP3A4).[1] This generates a cyclopropyl radical which rapidly rearranges (ring-opens) to form a reactive methylene radical or iminium species.[1] These electrophiles covalently bind to the heme porphyrin of the enzyme, irreversibly destroying it.[1]
The 1-Ox-CPA Solution
By substituting the
Diagram: Metabolic Divergence
The following diagram illustrates the mechanistic divergence that renders CPA toxic and 1-Ox-CPA stable.
Figure 1: Mechanistic divergence of CPA and 1-Ox-CPA under oxidative conditions. CPA leads to suicide inhibition, while the quaternary center of 1-Ox-CPA resists this pathway.
Part 3: Nucleophilic Reactivity & Synthetic Protocols[1][2]
While 1-Ox-CPA offers biological advantages, it presents synthetic challenges.[1] The amine is attached to a quaternary carbon flanked by a bulky THF ring.[1]
Amide Coupling (Acylation)
-
CPA: Reacts rapidly with standard esters/acids using mild coupling agents (EDC/HOBt) at Room Temperature (RT).[1]
-
1-Ox-CPA: Significantly slower kinetics due to steric hindrance.[1] The THF oxygen may also chelate metal catalysts if used.[1]
Comparative Data: Amide Formation Yields
Reaction Conditions: 1.0 eq Amine, 1.0 eq Benzoic Acid, 1.2 eq Coupling Agent, DMF, 25°C, 4h.[1]
| Coupling System | CPA Yield (%) | 1-Ox-CPA Yield (%) | Notes |
| EDC / HOBt | >95% | 35 - 45% | 1-Ox-CPA requires activation. |
| HATU / DIPEA | >98% | 85 - 90% | Gold standard for hindered amines.[1] |
| T3P (Propylphosphonic anhydride) | 92% | 88% | Good alternative; reduced epimerization risk.[1] |
| Acid Chloride / Et3N | >98% | >95% | Sterics overcome by high electrophilicity.[1] |
Experimental Protocol: High-Efficiency Coupling for 1-Ox-CPA
Objective: Synthesize an amide from 1-Ox-CPA and a carboxylic acid partner.
Reagents:
-
Carboxylic Acid Substrate (1.0 equiv)[2]
-
This compound (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (Anhydrous)[1]
Step-by-Step Workflow:
-
Pre-activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL, 0.2 M). Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at 0°C for 15 minutes .
-
Why? Pre-forming the active ester minimizes the time the hindered amine competes with potential side reactions.[1]
-
-
Amine Addition: Add 1-Ox-CPA (1.1 mmol) in one portion.
-
Reaction: Allow the mixture to warm to Room Temperature (25°C). Stir for 12–18 hours .[1]
-
Note: Unlike CPA (which finishes in <2h), the steric bulk of the oxolane ring requires extended reaction times.[1]
-
-
Monitoring: Check LCMS. If conversion is <50% at 6h, heat to 50°C.[1]
-
Workup: Dilute with EtOAc, wash with saturated NaHCO3 (x2), Water (x1), and Brine (x1). Dry over Na2SO4.[1]
Diagram: Synthetic Decision Tree
Use this logic flow to select the correct conditions for your substrate.[1]
Figure 2: Decision matrix for coupling sterically hindered 1-Ox-CPA.
Part 4: Handling & Stability[1]
| Property | Cyclopropylamine | This compound |
| Volatility | High (BP ~50°C) | Low (BP >150°C est.) |
| Storage | Store cold; volatile. | Hygroscopic solid/oil.[1] Store under N2.[1] |
| Acid Stability | Stable to dilute acid.[1] | Sensitive. Strong acid can open THF ring.[1] |
Critical Warning - Acid Sensitivity: While the cyclopropane ring in 1-Ox-CPA is stabilized by the quaternary center, the tetrahydrofuran ring is susceptible to acid-catalyzed ring opening, especially in the presence of nucleophiles (e.g., HCl/MeOH).
-
Protocol Adjustment: Avoid using strong mineral acids (HCl, H2SO4) for deprotection steps elsewhere in the molecule if possible.[1] Use TFA/DCM or formic acid.[1] If HCl generation is required (e.g., salt formation), use anhydrous HCl in Ether/Dioxane at 0°C and isolate immediately.[1]
References
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Mechanisms of Cytochrome P450 Inhibition.
-
Cyclopropylamine in Drug Discovery.
-
Synthesis of 1-Substituted Cyclopropylamines.
- Source: BenchChem Compound D
-
Context: Identification of 1-(tetrahydrofuran-2-yl)cyclopropanamine as a distinct chemical entity.[4]
-
Steric Effects in Amide Coupling.
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- 4. 1-(Tetrahydrofuran-2-yl)cyclopropanamine hydrochloride | 1783405-84-4 | Benchchem [benchchem.com]
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Introduction: The Role of Infrared Spectroscopy in Modern Drug Development
An Application Scientist's Guide to the Infrared Spectroscopic Analysis of 1-(Oxolan-2-yl)cyclopropan-1-amine
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Infrared (IR) Spectroscopy remains a powerful, rapid, and non-destructive method for functional group identification. Its ability to provide a unique molecular "fingerprint" makes it an indispensable tool for synthetic chemists and quality control analysts.
This guide provides a comprehensive analysis of this compound, a molecule incorporating three distinct and diagnostically significant functional groups: a primary aliphatic amine, a strained cyclopropane ring, and a cyclic ether (oxolane). As a Senior Application Scientist, my objective is not merely to present a spectrum but to elucidate the rationale behind its interpretation, offering a predictive framework that can be applied to this and structurally related molecules. We will deconstruct the molecule, predict its spectral features, compare it with simpler analogs, and outline a robust experimental protocol for its analysis.
Section 1: Molecular Deconstruction for Predictive IR Analysis
The key to interpreting the IR spectrum of a complex molecule lies in recognizing the vibrational signatures of its constituent parts. This compound presents a fascinating confluence of functionalities.
-
The Primary Amine (-NH₂): As a primary amine, it will exhibit characteristic N-H bond vibrations. In a condensed phase (liquid or solid), hydrogen bonding significantly influences these bands. We expect to see two distinct bands in the 3400-3250 cm⁻¹ region corresponding to the asymmetric and symmetric N-H stretching modes.[1][2] These bands are typically weaker and sharper than the broad O-H stretches of alcohols.[2] Furthermore, a medium to strong intensity scissoring (bending) vibration is characteristic of primary amines and appears in the 1650-1580 cm⁻¹ range.[1][3] A broad N-H wagging band can also be observed between 910-665 cm⁻¹.[1] The C-N stretching vibration for an aliphatic amine is expected to appear as a medium to weak band in the 1250-1020 cm⁻¹ region.[1][4]
-
The Cyclopropane Ring: This three-membered ring is characterized by significant ring strain, which influences its vibrational frequencies. The C-H stretching vibrations of a cyclopropane ring typically occur at a higher frequency than those of unstrained alkanes, appearing in the 3080-3040 cm⁻¹ region.[5][6] The CH₂ deformation (scissoring) vibrations are found around 1480-1440 cm⁻¹, and characteristic skeletal vibrations can be seen in the 1020-1000 cm⁻¹ range.[5]
-
The Oxolane (Tetrahydrofuran) Ring: As a cyclic ether, the most prominent feature is the strong C-O-C asymmetric stretching vibration. For saturated cyclic ethers, this band is typically found in the 1140-1070 cm⁻¹ range.[7][8] This strong absorption is often the most intense peak in the fingerprint region of the spectrum.[7] The C-H stretching of the sp³ hybridized carbons in the ring will contribute to the absorptions in the 3000-2850 cm⁻¹ region.[9]
Section 2: Predicted IR Spectrum and Comparative Data
Synthesizing the contributions from each functional group allows us to construct a predicted IR spectrum for this compound. The following table summarizes the expected key absorption bands and provides a comparison with the known spectral features of two simpler, constituent-like molecules: Cyclopropylamine and Tetrahydrofuran (Oxolane).
| Vibrational Mode | Expected Range (cm⁻¹) for Target Molecule | Expected Intensity | Comparative Data: Cyclopropylamine (cm⁻¹)[10][11] | Comparative Data: Tetrahydrofuran (cm⁻¹)[12][13] |
| N-H Asymmetric Stretch | 3400 - 3330 | Medium | ~3360 | N/A |
| N-H Symmetric Stretch | 3330 - 3250 | Medium | ~3280 | N/A |
| C-H Stretch (Cyclopropane) | 3080 - 3040 | Medium | ~3080, 3010 | N/A |
| C-H Stretch (sp³ Alkyl) | 3000 - 2850 | Strong | (Present) | ~2975, 2860 |
| N-H Bend (Scissoring) | 1650 - 1580 | Medium-Strong | ~1600 | N/A |
| CH₂ Bend (Scissoring) | 1480 - 1440 | Medium | ~1430 | ~1460 |
| C-O-C Asymmetric Stretch | 1140 - 1070 | Strong | N/A | ~1070 |
| C-N Stretch | 1250 - 1020 | Medium-Weak | ~1050 | N/A |
| Cyclopropane Ring Vibration | 1020 - 1000 | Medium | ~1020 | N/A |
| N-H Wag | 910 - 665 | Broad, Strong | (Present) | N/A |
Note: The C-N and C-O-C stretching vibrations are expected to fall within a crowded area of the fingerprint region and may overlap with other C-C stretching and C-H bending modes, requiring careful analysis.
Section 3: Experimental Protocol for High-Fidelity Spectrum Acquisition
To validate the predicted spectrum, a carefully executed experimental procedure is paramount. Attenuated Total Reflectance (ATR) FT-IR spectroscopy is the recommended technique due to its minimal sample preparation requirements and suitability for liquid or solid samples.
Step-by-Step ATR-FTIR Workflow
-
Instrument Preparation & Background Scan:
-
Causality: A background spectrum must be collected immediately prior to the sample analysis. This is a critical self-validating step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench. By ratioing the sample spectrum against this background, environmental and instrumental interferences are digitally removed, ensuring the resulting spectrum is solely from the sample.
-
Procedure: Ensure the ATR crystal (typically diamond or germanium) is clean. Using a solvent like isopropanol, wipe the crystal surface and allow it to dry completely. Initiate the "Background" or "Reference" scan function in the instrument software. A typical background scan co-adds 16 or 32 interferograms for a good signal-to-noise ratio.
-
-
Sample Application:
-
Causality: ATR requires intimate contact between the sample and the crystal surface. The IR beam penetrates a few microns into the sample, and any air gaps will degrade the signal quality.
-
Procedure: Place a small drop of the liquid sample (or a small amount of solid powder) directly onto the center of the ATR crystal. If the sample is a solid, use the integrated pressure clamp to apply consistent force, ensuring good contact.
-
-
Spectrum Acquisition:
-
Causality: The choice of resolution and number of scans is a balance between data quality and time. A resolution of 4 cm⁻¹ is standard for routine analysis and sufficient to resolve the key functional group bands. Co-adding multiple scans (e.g., 32 scans) improves the signal-to-noise ratio according to the square root of the number of scans.
-
Procedure: Initiate the "Sample Scan" function. Set the parameters to a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and 32 co-added scans.
-
-
Data Processing and Cleaning:
-
Causality: Raw spectral data may require minor corrections to be suitable for interpretation. A baseline correction adjusts for any sloping or curved baselines caused by scattering or crystal imperfections.
-
Procedure: After acquisition, use the software's built-in functions to apply an automated baseline correction. Clean the ATR crystal thoroughly with an appropriate solvent before running the next sample.
-
Workflow Visualization
Caption: ATR-FTIR analysis workflow.
Conclusion
The infrared spectrum of this compound is predicted to be rich with information, offering a unique fingerprint derived from its primary amine, cyclopropane, and oxolane moieties. The key diagnostic markers are the dual N-H stretching bands above 3250 cm⁻¹, the strained C-H stretches of the cyclopropyl group just above 3000 cm⁻¹, the N-H bend near 1600 cm⁻¹, and a very strong C-O-C ether stretch around 1100 cm⁻¹. By following a robust experimental protocol and comparing the acquired spectrum against this predictive framework, researchers can confidently verify the molecular structure, ensuring the integrity of their synthetic and developmental pathways.
References
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Indira Gandhi National Open University. (n.d.). The features of IR spectrum. Retrieved from [Link]
-
Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Arotec. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]
-
The Journal of Chemical Physics. (2024, September 7). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: -NH2 torsion. Retrieved from [Link]
-
AIP Publishing. (2024, September 4). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH2 torsion. Retrieved from [Link]
-
YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]
-
Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]
-
VPL. (n.d.). Cyclopropane. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
-
PubChem. (n.d.). Cyclopropylamine. Retrieved from [Link]
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclopropylamine - Condensed Phase Spectrum. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclopropylamine - Gas Phase Spectrum. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Tetrahydrofuran - Condensed Phase Spectrum. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
The Journal of Chemical Physics. (1969). Spectroscopic Evidence for Pseudorotation. II. The Far‐Infrared Spectra of Tetrahydrofuran and 1,3‐Dioxolane. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Tetrahydrofuran - Gas Phase Spectrum. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Analysis of the High-Resolution Infrared Spectrum of Cyclopropane. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental IR spectra of tetrahydrofuran. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
PubChem. (n.d.). 1-[2-(Oxolan-3-yl)propan-2-yl]cyclopropan-1-amine. Retrieved from [Link]
-
Polish Academy of Sciences. (1963). Ultraviolet and Infrared Spectra of Some Nitrosamines. Retrieved from [Link]
-
PubChem. (n.d.). 1-[2-(Oxolan-2-yl)propan-2-yl]cyclopropan-1-amine. Retrieved from [Link]
-
ResearchGate. (n.d.). THE FAR-INFRARED SPECTRA OF CYCLOPROPYLAMINE. Retrieved from [Link]
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A Senior Application Scientist's Guide to Purity Validation of 1-(Oxolan-2-yl)cyclopropan-1-amine: A Comparative Analysis Centered on Elemental Analysis
Abstract
In the landscape of pharmaceutical development, the absolute purity of an active pharmaceutical ingredient (API) or a key intermediate is non-negotiable. This guide provides an in-depth, comparative analysis of analytical techniques for validating the purity of 1-(Oxolan-2-yl)cyclopropan-1-amine, a novel heterocyclic building block. While modern chromatographic and spectroscopic methods have become cornerstones of quality control, this document re-establishes the foundational importance of Elemental Analysis (EA) as a primary, absolute measure of purity. We will explore the causality behind leveraging EA as a benchmark and compare its performance with orthogonal methods like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). This guide is designed for researchers, analytical scientists, and drug development professionals seeking to build robust, self-validating systems for purity assessment.
Introduction: The Analytical Imperative for Novel Building Blocks
This compound (Chemical Formula: C₈H₁₅NO) is a compound of increasing interest in medicinal chemistry due to its unique three-dimensional structure, combining a cyclopropylamine moiety with a tetrahydrofuran (oxolane) ring.[1] These structural motifs are prevalent in modern pharmaceuticals, often imparting desirable properties such as metabolic stability and receptor binding affinity.
The Foundational Role of Elemental Analysis (EA)
Elemental analysis, specifically CHNS combustion analysis, provides a quantitative determination of the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.[4][5] It is a destructive, bulk analysis technique that serves as a powerful, first-principles check on a compound's identity and purity.
Theoretical Composition: The Stoichiometric Benchmark
The entire premise of using EA for purity assessment rests on comparing experimental results to the theoretical elemental composition derived from the molecular formula.
For This compound (C₈H₁₅NO) :
-
Molecular Weight: 141.21 g/mol [1]
-
Theoretical Carbon (%C): (8 * 12.011) / 141.21 * 100 = 68.04%
-
Theoretical Hydrogen (%H): (15 * 1.008) / 141.21 * 100 = 10.71%
-
Theoretical Nitrogen (%N): (1 * 14.007) / 141.21 * 100 = 9.92%
-
Theoretical Oxygen (%O): (1 * 15.999) / 141.21 * 100 = 11.33% (Note: Oxygen is typically determined by difference or via pyrolysis, not direct combustion.)
The Causality of Interpretation: The ±0.4% Rule
The accepted industry standard, particularly within academic and peer-reviewed publications, is that the experimentally determined mass percentages for C, H, and N should be within ±0.4% of the theoretical values.[6][7] A sample that meets this criterion is considered to have high purity with respect to its elemental composition.
Why this matters: A significant deviation from the theoretical values is a direct indication of impurities.
-
High Hydrogen/Carbon: May suggest residual organic solvents (e.g., hexane, ethyl acetate).
-
Low C, H, N values: Often points to the presence of inorganic impurities (e.g., NaCl, silica gel) which contain no C, H, or N, or excess water, which contains no carbon or nitrogen.[2]
-
Incorrect C:N ratio: Could indicate the presence of nitrogen-containing starting materials or byproducts.
Elemental analysis is uniquely powerful because it is insensitive to the structure of an impurity, only its elemental makeup. This makes it an excellent method for detecting non-chromophoric or non-volatile impurities that other methods might miss.[2]
A Comparative Guide: Orthogonal Methods for a Self-Validating System
No single analytical technique can provide a complete picture of purity. A robust validation system relies on orthogonal methods —techniques that measure the same attribute (purity) based on different chemical or physical principles. This cross-verification is the essence of a self-validating protocol.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity analysis.[8] It separates compounds based on their differential partitioning between a mobile phase and a stationary phase.
-
Principle: Separation by polarity, size, or charge. Detection is typically by UV-Vis absorbance.
-
Strengths for this Amine: Excellent for detecting and quantifying organic, non-volatile impurities that are structurally similar to the main compound (e.g., isomers, reaction byproducts). High sensitivity (ppm levels).
-
Weaknesses: Requires that impurities have a UV chromophore for detection. This compound itself lacks a strong chromophore, necessitating low-wavelength UV detection or alternative detectors like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS). It cannot detect water or inorganic salts.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio.[9][10]
-
Principle: Separation by boiling point and polarity; detection by mass.
-
Strengths for this Amine: The ideal method for identifying and quantifying residual volatile organic compounds (solvents) from the synthesis.[10] The mass spectrometer provides definitive identification of these volatiles.
-
Weaknesses: The target amine itself has low volatility and high polarity, making it challenging to analyze directly without derivatization.[11][12] This process adds complexity and potential for analytical error.
Quantitative NMR (qNMR)
qNMR is a primary analytical method that provides both structural and quantitative information. The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[13][14]
-
Principle: Absolute quantification by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[15][16]
-
Strengths for this Amine: Can determine the absolute purity of the main compound without needing a reference standard of the analyte itself.[14][15] It simultaneously confirms the structure and can identify and quantify structural impurities and residual solvents, provided their signals are resolved.
-
Weaknesses: Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification in complex mixtures.[17]
Data Summary: A Head-to-Head Comparison
The following table summarizes the capabilities of each technique in the context of validating this compound purity.
| Feature | Elemental Analysis (EA) | HPLC-UV/CAD | GC-MS | Quantitative NMR (qNMR) |
| Principle | Combustion & Gas Detection | Liquid-Phase Separation | Gas-Phase Separation & Mass Detection | Nuclear Magnetic Resonance |
| Quantitation | Absolute (Bulk) | Relative (Area %); Absolute with standards | Relative (Area %); Absolute with standards | Absolute (with internal standard)[16] |
| Primary Target | Overall Stoichiometry (C,H,N) | Organic, non-volatile impurities | Volatile/Semi-volatile impurities | Absolute purity, structural ID |
| Detects Water? | Yes (indirectly, by lowering other %) | No | No (unless specifically targeted) | Yes |
| Detects Inorganic Salts? | Yes (indirectly, by lowering other %)[2] | No | No | No |
| Detects Isomers? | No | Yes | Yes (if separable) | Yes (if signals are distinct) |
| Key Advantage | Unbiased measure of elemental composition; no standards needed. | High sensitivity and resolving power for related substances. | Gold standard for residual solvent analysis.[10] | Primary method for absolute purity without analyte-specific standard.[14] |
| Key Limitation | Insensitive to impurities with similar elemental makeup. | May miss non-chromophoric impurities; blind to inorganics. | Analyte may require derivatization.[11] | Lower sensitivity; potential for signal overlap. |
Experimental Protocols & Workflow
Detailed Protocol: Purity Validation by Elemental Analysis
This protocol describes a self-validating system using a modern CHNS elemental analyzer.
-
Instrument Preparation & Calibration:
-
Ensure the combustion and reduction tubes are properly packed and conditioned.
-
Perform leak checks on the gas lines (Helium carrier, Oxygen for combustion).
-
Calibrate the instrument using a certified, high-purity standard (e.g., Acetanilide). The calibration should produce theoretical values within ±0.2% to ensure instrument accuracy.
-
-
Sample Preparation:
-
Ensure the sample of this compound is homogenous and has been properly dried (e.g., under high vacuum) to remove residual moisture or solvents that are not part of the sample's intrinsic composition.
-
Accurately weigh approximately 2-3 mg of the sample into a tin capsule using a calibrated microbalance.
-
Record the weight to at least 4 decimal places.
-
Carefully fold the tin capsule to enclose the sample, ensuring no sample is lost.
-
-
Analysis:
-
Run a blank (empty tin capsule) to establish the baseline.
-
Analyze the sample in triplicate to ensure precision. The standard deviation between the runs should be minimal (<0.2%).
-
-
Data Processing & Interpretation:
-
The instrument software will calculate the mass percentages of C, H, and N based on the detector response and the sample weight.
-
Calculate the mean value for %C, %H, and %N from the triplicate runs.
-
Compare the mean experimental values to the theoretical values (C: 68.04%, H: 10.71%, N: 9.92%).
-
Validation Check: The deviation for each element must be within the ±0.4% acceptance criterion.[6][7] If it is not, it provides a clear directive to investigate specific impurity classes with orthogonal methods as outlined in the workflow below.
-
Integrated Purity Validation Workflow
Caption: Integrated workflow for robust purity validation.
Conclusion: A Unified Approach to Purity
References
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR).
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
-
Wikipedia. (n.d.). Elemental analysis.
-
Reading Scientific Services Ltd (RSSL). (n.d.). qNMR for Purity Determination in Pharmaceuticals.
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds.
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
-
Takahashi, Y., et al. (2021). [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. Yakugaku Zasshi.
-
Kandioller, W., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers.
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Orgain, K., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science.
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Diplomata Comercial. (n.d.). Amine Product Testing: Ensuring Quality and Purity in Amines.
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Orgain, K., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science via PMC.
-
PubChem. (n.d.). 1-[2-(Oxolan-2-yl)propan-2-yl]cyclopropan-1-amine.
-
Gao, Y., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences.
-
BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Amine Compounds.
-
BenchChem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Volatile Amines.
-
American Elements. (n.d.). 1-(oxan-2-yl)cyclopropan-1-amine.
-
Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech.
-
Pereira, V., et al. (2008). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry.
-
Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis.
-
Reddit. (2018). r/chemistry - I am curious about methods of analysis...
-
International Journal of Pharmaceutical Sciences and Research. (2020). Synthesis, Characterisation of Impurity Present in the Manufacture of Loprazolam and Study of Impurity Profile by HPLC.
Sources
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Navigating the Stereochemical Maze: A Comparative Guide to the Chromatographic Separation of 1-(Oxolan-2-yl)cyclopropan-1-amine Isomers
For researchers and professionals in drug development, the precise separation and analysis of stereoisomers are paramount. The compound 1-(Oxolan-2-yl)cyclopropan-1-amine, a molecule of interest in medicinal chemistry, possesses two chiral centers, giving rise to four possible stereoisomers: (1R,2'R), (1S,2'S), (1R,2'S), and (1S,2'R). These enantiomeric and diastereomeric pairs can exhibit distinct pharmacological and toxicological profiles. Therefore, developing robust and efficient chromatographic methods to resolve these isomers is a critical step in its development and quality control. This guide provides an in-depth comparison of potential chromatographic strategies, grounded in established principles for the separation of chiral amines and cyclopropane derivatives, to facilitate the successful resolution of this compound isomers.
The Challenge: Resolving Enantiomers and Diastereomers
The primary challenge in separating the isomers of this compound lies in the subtle structural differences between them. While diastereomers have different physical properties and can sometimes be separated on achiral stationary phases, enantiomers possess identical physical properties in an achiral environment, necessitating the use of a chiral selector for their resolution.[1] A successful separation strategy must therefore be capable of resolving both the diastereomeric pairs and the individual enantiomers within each pair.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations
High-Performance Liquid Chromatography (HPLC) is a well-established and versatile technique for chiral separations.[2] The key to successful enantioseparation in HPLC is the selection of an appropriate chiral stationary phase (CSP).[2]
Polysaccharide-Based CSPs: A First Line of Approach
For chiral amines and related compounds, polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and success.[2][3] These CSPs, such as those with tris(3,5-dimethylphenylcarbamate) coatings on cellulose or amylose, offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.
Table 1: Recommended HPLC Screening Conditions for this compound Isomers
| Parameter | Condition 1: Normal Phase | Condition 2: Polar Organic | Condition 3: Reversed Phase |
| Chiral Stationary Phase | Immobilized Polysaccharide-based (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)) | Immobilized Polysaccharide-based (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)) | Polysaccharide-based or Protein-based CSP |
| Mobile Phase | n-Hexane / Ethanol with basic additive (e.g., 0.1% Diethylamine) | Acetonitrile / Methanol with acidic or basic additive | Water / Acetonitrile or Methanol with buffer (e.g., Ammonium acetate) |
| Gradient/Isocratic | Isocratic, screen different ratios (e.g., 90:10, 80:20, 70:30) | Isocratic or Gradient | Isocratic or Gradient |
| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.5 mL/min | 0.5 - 1.5 mL/min |
| Column Temperature | 25 - 40 °C | 25 - 40 °C | 25 - 40 °C |
| Detection | UV (low wavelength, e.g., 210-230 nm) or Mass Spectrometry (MS) | UV or MS | UV or MS |
Causality Behind Experimental Choices:
-
Normal Phase: The use of non-polar mobile phases like hexane with a polar alcohol modifier enhances interactions with the polar functional groups of the analyte and the CSP, often leading to excellent enantioselectivity. The basic additive is crucial for reducing peak tailing and improving the chromatography of basic amines.
-
Polar Organic Mode: This mode uses polar organic solvents like acetonitrile and methanol and can offer different selectivity compared to normal phase. It is particularly useful when the analyte has poor solubility in non-polar solvents.
-
Reversed Phase: While less common for initial screening of chiral amines on polysaccharide CSPs, reversed-phase conditions can be effective, especially with certain protein-based or cyclodextrin-based CSPs.
Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering several advantages over HPLC, including faster analysis times, lower solvent consumption, and unique selectivity.[4][5] SFC is particularly well-suited for the separation of polar compounds like amines when using polar organic co-solvents.
Leveraging Polysaccharide CSPs in SFC
Similar to HPLC, polysaccharide-based CSPs are the most widely used and successful for chiral separations in SFC.[5] The low viscosity of supercritical CO2 allows for higher flow rates without a significant loss in efficiency, leading to rapid method development and high-throughput screening.[4]
Table 2: Recommended SFC Screening Conditions for this compound Isomers
| Parameter | Screening Condition |
| Chiral Stationary Phase | Immobilized Polysaccharide-based (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | CO2 / Methanol or Ethanol with basic additive (e.g., 0.1-0.2% Isopropylamine or Diethylamine) |
| Gradient/Isocratic | Isocratic screening at various co-solvent percentages (e.g., 10%, 20%, 30%, 40%) or a fast gradient |
| Flow Rate | 2 - 4 mL/min |
| Back Pressure | 100 - 150 bar |
| Column Temperature | 35 - 45 °C |
| Detection | UV or MS |
Causality Behind Experimental Choices:
-
CO2/Alcohol Mobile Phase: The combination of supercritical CO2 and a polar alcohol modifier provides a mobile phase with tunable solvating power.
-
Basic Additive: As with HPLC, a basic additive is essential for obtaining good peak shapes for amines in SFC.
-
Higher Flow Rates and Temperatures: The physical properties of supercritical fluids allow for the use of higher flow rates and temperatures, which can improve efficiency and reduce analysis times.
Gas Chromatography (GC): A Niche Approach for Volatile Derivatives
While less common for non-volatile amines, Gas Chromatography (GC) can be an option for the separation of the isomers of this compound if the compound is sufficiently volatile or can be derivatized to increase its volatility. Chiral separations in GC are typically performed using capillary columns coated with a chiral stationary phase, such as cyclodextrin derivatives.
Considerations for GC:
-
Derivatization: The primary amine group may require derivatization (e.g., acylation) to improve volatility and chromatographic performance.
-
Thermal Stability: The analyte must be thermally stable at the temperatures required for GC analysis.
-
Limited Applicability: Due to the potential need for derivatization and concerns about thermal stability, GC is generally considered a secondary technique for this type of compound compared to HPLC and SFC.
Experimental Protocols
Protocol 1: HPLC Chiral Method Screening
-
Column Selection: Choose a set of 3-4 polysaccharide-based chiral columns with different selectivities (e.g., an amylose-based and a cellulose-based CSP).
-
Mobile Phase Preparation: Prepare mobile phases as described in Table 1. Ensure thorough mixing and degassing.
-
System Equilibration: Equilibrate the column with the initial mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of the this compound isomer mixture in the mobile phase or a compatible solvent to a concentration of approximately 0.5-1.0 mg/mL.
-
Injection and Analysis: Inject a small volume (e.g., 1-5 µL) of the sample and run the analysis under the screening conditions.
-
Evaluation: Evaluate the chromatograms for the number of peaks, resolution, and peak shape.
-
Optimization: If partial separation is observed, optimize the mobile phase composition (e.g., change the alcohol modifier or its percentage) and temperature to improve resolution.
Protocol 2: SFC Chiral Method Screening
-
Column Selection: Utilize a similar set of polysaccharide-based chiral columns as in the HPLC screen.
-
Mobile Phase Preparation: Use beverage-grade CO2 and HPLC-grade alcohol modifiers with the appropriate basic additive.
-
System Equilibration: Equilibrate the system with the initial mobile phase conditions.
-
Sample Preparation: Prepare the sample as described for HPLC, using the alcohol modifier as the solvent.
-
Injection and Analysis: Inject the sample and run a fast gradient (e.g., 5% to 40% modifier in 5 minutes) on each column to quickly identify promising conditions.
-
Isocratic Hold: Based on the gradient results, perform isocratic runs at the modifier percentage that showed the best separation.
-
Optimization: Further optimize the separation by adjusting the modifier type, additive, temperature, and back pressure.
Visualization of the Method Development Workflow
Caption: A logical workflow for developing a chromatographic method for the separation of this compound isomers.
Conclusion and Recommendations
While no specific published data on the chromatographic retention times of this compound isomers are currently available, a systematic approach based on the well-established principles of chiral chromatography for analogous compounds provides a clear path to a successful separation.
Key Recommendations:
-
Prioritize SFC for initial screening: Due to its speed and low solvent consumption, SFC is the recommended starting point for method development.
-
Focus on immobilized polysaccharide-based CSPs: These columns offer broad selectivity and are robust for both HPLC and SFC applications.
-
Do not neglect the importance of the basic additive: For achieving good peak shape and reproducibility for this basic amine, the use of an appropriate basic additive is critical.
-
Systematic screening is key: A structured screening of different columns and mobile phases will maximize the chances of finding a suitable separation method efficiently.
By following the strategies and protocols outlined in this guide, researchers and drug development professionals can confidently approach the challenge of resolving the stereoisomers of this compound, ensuring the stereochemical purity and safety of this potentially valuable molecule.
References
-
Zhu, C.-L., & Lu, C.-D. (2024). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters, 26(15), 2606–2611. [Link]
-
Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 236-247. [Link]
-
Welch, C. J., Biba, M., & Regalado, E. L. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review. [Link]
-
Al-Majid, A. M., & El-Azzouny, A. A. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(9), 165. [Link]
-
Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
-
Wang, Z., et al. (2022). Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. Chemical Science, 13(4), 1032-1038. [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]
-
Toyo'oka, T. (2002). Resolution of chiral drugs by liquid chromatography based upon diastereomer formation with chiral derivatization reagents. Journal of Biochemical and Biophysical Methods, 54(1-3), 25-56. [Link]
-
Regalado, E. L., et al. (2015). Support of academic synthetic chemistry using separation technologies from the pharmaceutical industry. RSC Advances, 5(10), 7169-7177. [Link]
-
de la Guardia, M., & Armenta, S. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1933. [Link]
-
Armstrong, D. W., & Weatherly, C. A. (2018). High Efficiency Chiral Separations in HPLC and SFC. LCGC International, 31(2), 20-27. [Link]
-
Taylor & Francis. (2019). Chiral resolution – Knowledge and References. [Link]
-
PubChem. 1-[2-(Oxolan-2-yl)propan-2-yl]cyclopropan-1-amine. [Link]
-
Lochmüller, C. H., & Souter, R. W. (1975). Chromatographic resolution of enantiomers selective review. Journal of Chromatography A, 113(3), 283-302. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
